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1-(Bromomethyl)cyclobutane-1-carboxylic acid Documentation Hub

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  • Product: 1-(Bromomethyl)cyclobutane-1-carboxylic acid
  • CAS: 54580-09-5

Core Science & Biosynthesis

Foundational

The Puckered Scaffold: Retrosynthetic Analysis and Synthesis of Substituted Cyclobutane Carboxylic Acids

Executive Summary In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the cyclobutane ring has transitioned from a synthetic curiosity to a highly prized structural motif. Historically underrepresente...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the cyclobutane ring has transitioned from a synthetic curiosity to a highly prized structural motif. Historically underrepresented due to perceived synthetic intractability, substituted cyclobutane carboxylic acids are now critical building blocks. They serve as rigid, three-dimensional (3D) scaffolds that offer superior metabolic stability and unique spatial vectors compared to their planar aromatic or flexible aliphatic counterparts. This whitepaper provides a rigorous retrosynthetic analysis of cyclobutane carboxylic acids, benchmarking their physicochemical properties and detailing self-validating experimental workflows for their construction.

The Physicochemical Case for Cyclobutanes in Drug Discovery

The utility of the cyclobutane ring is fundamentally tied to its thermodynamics and geometry. With a high ring strain energy of 26.3 kcal/mol, cyclobutane relieves torsional strain by adopting a rigid, puckered conformation with a dihedral angle of approximately 30° 1.

From an application standpoint, this puckering provides distinct advantages 2:

  • Conformational Restriction: Cyclobutane carboxylic acids lock pharmacophores into specific spatial arrangements, reducing the entropic penalty upon target binding.

  • Bioisosterism: The cyclobutane core acts as an excellent bioisostere for phenyl rings (reducing planarity and improving solubility) and tert-butyl groups (preventing rapid CYP450-mediated metabolism).

  • The Thorpe-Ingold Effect: Substitution on the cyclobutane ring (e.g., 1,1-disubstitution) drastically lowers the overall strain energy, stabilizing the molecule and facilitating the synthesis of complex derivatives.

Retrosynthetic Logic and Strategic Disconnections

The construction of the cyclobutane core requires overcoming significant kinetic and thermodynamic barriers. A robust retrosynthetic analysis reveals three primary disconnections for substituted cyclobutane carboxylic acids.

  • Disconnection A: [2+2] Photocycloaddition. Under Woodward-Hoffmann rules, a thermal [2+2] cycloaddition requires a geometrically impossible suprafacial-antarafacial approach. Photochemical excitation, however, allows a suprafacial-suprafacial cycloaddition. Exciting an

    
    -unsaturated ester or lactam to its triplet state enables direct coupling with a ground-state alkene 3.
    
  • Disconnection B: Ring Contraction (Favorskii). Bypassing the entropic difficulty of forming a 4-membered ring directly, this strategy starts with a thermodynamically favored 5-membered ring (e.g., an

    
    -halo cyclopentanone) and utilizes a base-mediated Favorskii rearrangement to contract the ring, directly yielding the cyclobutane carboxylic acid.
    
  • Disconnection C: Acyclic Alkylation. For 1,1-disubstituted targets, double alkylation of a malonate derivative with a 1,3-dihalopropane is employed. The first alkylation is intermolecular, while the second is an intramolecular

    
     ring closure driven by the Thorpe-Ingold effect 4.
    

Retrosynthetic_Analysis Target Substituted Cyclobutane Carboxylic Acid PathA [2+2] Photocycloaddition Target->PathA Disconnection A PathB Ring Contraction (Favorskii Rearrangement) Target->PathB Disconnection B PathC Acyclic Alkylation Target->PathC Disconnection C PrecursorA Alkene + α,β-Unsaturated Ester PathA->PrecursorA PrecursorB α-Halo Cyclopentanone PathB->PrecursorB PrecursorC Malonate Derivative + 1,3-Dihalopropane PathC->PrecursorC

Retrosynthetic disconnections for cyclobutane carboxylic acids.

Quantitative Benchmarking: Cyclobutanes vs. Traditional Scaffolds

To justify the synthetic effort required to build cyclobutane carboxylic acids, one must compare their physicochemical properties against adjacent cycloalkanes. Recent studies have highlighted the profound impact of substituting a standard tert-butyl group with a


-cyclobutane group, significantly modulating the 

while maintaining steric bulk 5.
PropertyCyclopropaneCyclobutaneCyclopentaneCyclohexane
Ring Strain Energy (kcal/mol) 28.126.37.10.0
Dominant Conformation Planar (0°)Puckered (~30°)EnvelopeChair
C-C Bond Distance (Å) 1.511.551.541.54
Metabolic Stability ModerateHighHighHigh

(Aliphatic Carboxylic Acid)
2.99 (

-analog)
2.92 (

-analog)
N/AN/A (tBu = 4.79)

Validated Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation in real-time without relying solely on end-stage yields.

Protocol A: Photochemical[2+2] Cycloaddition

Target: Precursor for cis-2-(aminomethyl)cyclobutane-1-carboxylic acid 3.

  • Reagent Preparation: Dissolve the

    
    -unsaturated 
    
    
    
    -lactam (1.0 equiv) and an excess of the target alkene (10.0 equiv) in degassed acetone (0.1 M).
    • Causality: Acetone acts as both the solvent and the triplet sensitizer. Degassing via sparging with

      
       is critical, as dissolved oxygen will rapidly quench the triplet state, halting the reaction.
      
  • Photochemical Irradiation: Irradiate the solution using a medium-pressure mercury lamp (

    
     nm) in a quartz vessel at -20°C for 12 hours.
    
    • Causality: Sub-ambient temperatures suppress the thermal polymerization of the alkene and minimize radical-mediated side reactions.

  • In-Process Validation Checkpoint: Remove a 0.5 mL aliquot, evaporate the solvent, and analyze via

    
     NMR.
    
    • Self-Validation: The reaction is complete when the vinylic protons of the starting lactam (

      
       5.8–6.2 ppm) completely disappear, replaced by complex multiplets in the high-field region (
      
      
      
      1.5–3.0 ppm) characteristic of the highly shielded cyclobutane ring protons.
  • Hydrolysis: Treat the isolated cyclobutane lactam with 2M NaOH in THF/

    
     (1:1), followed by an acidic workup (pH 3) to yield the free cyclobutane carboxylic acid.
    
Protocol B: Synthesis of -Cyclobutanes via Deoxofluorination

Target:


-cyclobutane (a tert-butyl bioisostere) from a cyclobutane carboxylic acid 5.
  • Reactor Setup: Load the substituted cyclobutane carboxylic acid into a Hastelloy or stainless-steel autoclave.

    • Causality: Standard borosilicate glassware cannot be used. Sulfur tetrafluoride (

      
      ) generates hydrogen fluoride (HF) in situ, which will aggressively etch and destroy glass reactors, leading to catastrophic failure.
      
  • Reagent Addition: Condense

    
     (5.0 equivalents) into the reactor at -78°C. Add a catalytic amount of water (0.1 equiv).
    
    • Causality: The trace water reacts with

      
       to generate the initial HF required to catalyze the conversion of the carboxylic acid to the acyl fluoride intermediate.
      
  • Thermal Fluorination: Seal the reactor and heat to 80°C for 48 hours.

    • Causality: Elevated thermal energy is required to drive the final, sterically hindered substitution of the acyl fluoride oxygen with fluorine atoms to yield the fully fluorinated

      
       group.
      
  • In-Process Validation Checkpoint: Vent excess

    
     through a basic KOH scrubber. Dissolve the crude mixture in 
    
    
    
    and analyze via
    
    
    NMR.
    • Self-Validation: Successful conversion is confirmed by a dominant signal around

      
       -70 to -75 ppm (the 
      
      
      
      group), and the complete absence of the downfield acyl fluoride intermediate signal (
      
      
      +40 ppm).

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
  • Cyclobutanes in Small‐Molecule Drug Candidates.
  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Cyclobutane Deriv

Sources

Exploratory

1H and 13C NMR Spectroscopic Data for 1-Bromocyclobutane-1-Carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary and Structural Causality 1-Bromocyclobutane-1-carboxylic acid (CAS: 32122-23-9) is a highly versatile bifunctional building block frequently utilized in the synthesis of spirocycles, peroxisome prolifer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Causality

1-Bromocyclobutane-1-carboxylic acid (CAS: 32122-23-9) is a highly versatile bifunctional building block frequently utilized in the synthesis of spirocycles, peroxisome proliferator-activated receptor (PPAR) modulators, and constrained amino acid derivatives [1]. Accurate characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic validation.

From an analytical perspective, the cyclobutane ring presents a fascinating case study in structural causality. The ring is not perfectly planar; to relieve the torsional strain (Pitzer strain) caused by eclipsing hydrogen atoms, it adopts a puckered ("butterfly") conformation. This puckering, combined with the presence of two distinct substituents at the C1 position (a highly electronegative bromine atom and an electron-withdrawing carboxylic acid group), creates a unique magnetic environment.

Because the molecule possesses a plane of symmetry passing through C1 and C3, the two faces of the ring are chemically distinct. Consequently, the protons on the C2 and C4 carbons are diastereotopic—the proton cis to the bromine experiences a different shielding effect than the proton cis to the carboxylic acid. This causality is directly reflected in the complex multiplet splitting observed in the


H NMR spectrum [2].

Quantitative Data Presentation

The following tables summarize the empirical


H and 

C NMR spectroscopic data for 1-bromocyclobutane-1-carboxylic acid, derived from high-resolution 400 MHz and 100 MHz acquisitions in deuterated chloroform (CDCl

).
Table 1: H NMR Spectroscopic Data (400 MHz, CDCl )

Note: The ring proton shifts mirror those of its widely characterized ethyl ester derivative, excluding the ethyl ester signals.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Causality
COOH 11.00 - 11.50br s1HHighly deshielded acidic proton; broad due to rapid chemical exchange.
C2, C4 2.95 - 2.88m2HDiastereotopic CH

protons adjacent to C1 (pseudo-equatorial). Deshielded by the inductive effect of the alpha-bromine.
C2, C4 2.67 - 2.59m2HDiastereotopic CH

protons adjacent to C1 (pseudo-axial).
C3 2.26 - 2.21m1HDiastereotopic CH

proton opposite to C1. Less deshielded due to distance from the alpha-center.
C3 1.91 - 1.86m1HDiastereotopic CH

proton opposite to C1.
Table 2: C NMR Spectroscopic Data (100 MHz, CDCl )
PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C=O ~176.5C

Carboxylic acid carbonyl carbon. Highly deshielded by the electronegative oxygen atoms.
C1 ~55.2C

Alpha quaternary carbon. The heavy-atom effect of bromine competes with its inductive deshielding, anchoring the shift in the 50-60 ppm range.
C2, C4 ~38.4CH

Ring carbons adjacent to C1. Equivalent due to the plane of symmetry.
C3 ~17.1CH

Ring carbon opposite to C1. Most shielded carbon in the ring system.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the acquisition of the NMR spectra and the synthesis of the commonly utilized ethyl ester derivative.

Protocol A: High-Resolution 1D NMR Acquisition

This protocol establishes a self-validating system for acquiring pristine NMR data.

  • Sample Preparation: Dissolve 15–20 mg of 1-bromocyclobutane-1-carboxylic acid in 0.5 mL of dry CDCl

    
     containing 0.01% v/v tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as the absolute 0.0 ppm chemical shift reference.
      
  • Tube Loading: Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solvent column depth is exactly 4.5 cm.

    • Causality: A standardized depth prevents edge effects and optimizes the magnetic field homogeneity within the probe's detection coil.

  • Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe to the specific Larmor frequencies of

    
    H and 
    
    
    
    C.
    • Causality: This minimizes reflected radiofrequency (RF) power, maximizing the signal-to-noise ratio (SNR).

  • Shimming (Validation Step): Perform gradient shimming (Z1–Z5). Self-Validation: The shim is considered successful only when the lock signal is sharp and symmetrical, and the residual CHCl

    
     solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.
    
  • Acquisition: Execute the 1D

    
    H pulse sequence (zg30) with 16 scans and a 2-second relaxation delay. Execute the 
    
    
    
    C pulse sequence (zgpg30) with 1024 scans.

NMR_Workflow A 1-Bromocyclobutane-1-carboxylic acid (Analyte) B Dissolution in CDCl3 (0.01% TMS) A->B Sample Prep C NMR Tube Loading (4.5 cm depth) B->C D Tuning & Matching (Probe Optimization) C->D Insertion E Shimming (Z1-Z5 optimization) D->E F Pulse Sequence Execution (1D 1H / 13C) E->F Acquisition G Fourier Transform & Phase Correction F->G Processing H Data Analysis & Peak Integration G->H

Caption: Workflow for NMR sample preparation, tuning, and spectral acquisition.

Protocol B: Derivatization to Ethyl 1-Bromocyclobutanecarboxylate

Because the free acid can be difficult to purify via column chromatography, it is frequently converted to or synthesized from its ethyl ester (CAS: 35120-18-4) [3].

  • Reagent Preparation: Dry carbon tetrachloride (CCl

    
    ) over 4Å molecular sieves.
    
  • Reaction Setup: In a round-bottom flask, dissolve ethyl cyclobutanecarboxylate (1.0 equiv) in the dry CCl

    
    .
    
  • Radical Initiation: Add N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

    • Causality: NBS provides a low, steady concentration of Br

      
      , preventing polybromination. AIBN acts as a thermal radical initiator at 80°C, driving the highly selective alpha-substitution over ring-opening side reactions.
      
  • Heating: Stir the mixture at 80°C for 2 hours under an inert argon atmosphere.

  • Reaction Monitoring (Validation Step): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). Self-Validation: The physical floating of succinimide (a byproduct) to the surface of the dense CCl

    
     solvent provides an immediate visual confirmation of reaction progression.
    
  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO

    
     and brine, then dry over anhydrous MgSO
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the target yellow oil.

Derivatization_Pathway A Cyclobutanecarboxylic Acid (Starting Material) B Esterification (EtOH, H+) A->B C Ethyl Cyclobutanecarboxylate (Intermediate) B->C D Alpha-Bromination (NBS, AIBN, CCl4, 80°C) C->D Radical Mech E Ethyl 1-bromocyclobutanecarboxylate (Target Product) D->E F Hydrolysis (LiOH, THF/H2O) E->F Optional G 1-Bromocyclobutane-1-carboxylic acid (Free Acid) F->G

Caption: Synthesis and derivatization pathway for alpha-bromination of cyclobutane derivatives.

Conclusion

The


H and 

C NMR spectra of 1-bromocyclobutane-1-carboxylic acid are defined by the inherent strain and puckered geometry of the cyclobutane ring. By understanding the causality behind the diastereotopic splitting patterns—driven by the pseudo-axial and pseudo-equatorial positioning of the ring protons relative to the C1 substituents—analytical chemists can confidently validate the structural integrity of this crucial synthetic intermediate. Adhering to the self-validating protocols outlined above ensures high-fidelity data acquisition and minimizes downstream synthetic failures.

References

  • Triply Convergent Ni-Electrocatalytic Assembly of 1,1-diaryl Cyclobutanes, Azetidines, and Oxetanes. ChemRxiv. Available at:[Link]

  • Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles. Angewandte Chemie International Edition. Available at:[Link]

Foundational

Vibrational Profiling of Cyclobutanecarboxylic Acid Derivatives: An Advanced Infrared Spectroscopy Guide

Executive Summary The incorporation of sp³-rich structural motifs, such as the cyclobutane ring, has become a cornerstone strategy in modern medicinal chemistry to improve the metabolic stability and pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich structural motifs, such as the cyclobutane ring, has become a cornerstone strategy in modern medicinal chemistry to improve the metabolic stability and pharmacokinetic profiles of drug candidates. Cyclobutanecarboxylic acid serves as a fundamental building block in the synthesis of these complex therapeutics. For researchers and drug development professionals, Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural validation.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond empirical peak-matching. Here, we will dissect the fundamental causality behind the vibrational modes of cyclobutanecarboxylic acid derivatives, providing you with the mechanistic insights required to interpret complex spectra and a self-validating experimental protocol for high-resolution data acquisition.

Mechanistic Origins of Vibrational Shifts

To accurately interpret the IR spectrum of cyclobutanecarboxylic acid, one must understand how molecular geometry and intermolecular forces dictate bond force constants.

The Hydrogen-Bonded Dimer

In both crystalline and neat liquid states, cyclobutanecarboxylic acid does not exist as isolated monomers. Instead, it forms a highly stable, hydrogen-bonded dimer with a distinct center of symmetry[1].

  • Causality: The formation of this dimeric structure weakens the O-H bond of the carboxylic acid, causing a massive red-shift and broadening of the O-H stretching frequency into a wide band centered near 3000 cm⁻¹[2].

  • Concurrently, the carbonyl (C=O) oxygen acts as a hydrogen bond acceptor. This interaction increases the single-bond character of the carbonyl group, lowering its force constant and shifting the C=O stretching frequency down to ~1710–1695 cm⁻¹[2].

Ring Strain and Orbital Hybridization

The cyclobutane ring is highly strained (~26.5 kcal/mol of ring strain). To minimize this strain, the carbon-carbon bonds adopt a "bent bond" (Walsh-type orbital) configuration.

  • Causality: This bent geometry increases the p-character of the C-C ring bonds, which consequently forces an increase in the s-character of the exocyclic C-H bonds. Higher s-character results in shorter, stronger C-H bonds. Therefore, the C-H stretching frequencies of the cyclobutane ring are blue-shifted compared to unstrained acyclic alkanes, typically appearing between 2950–2870 cm⁻¹, with prominent peaks often resolved at ~2987 cm⁻¹ and ~2887 cm⁻¹[2][3].

Causality N1 Cyclobutane Ring Strain (~26.5 kcal/mol) N2 Bent Bonds (Walsh-type) Increased p-character in C-C N1->N2 N3 Increased s-character in exocyclic C-H bonds N2->N3 N4 Stronger, Shorter C-H Bonds (Higher Force Constant) N3->N4 N5 Blue Shift in C-H Stretch (2990 - 2870 cm⁻¹) N4->N5

Mechanistic causality of ring strain on C-H stretching frequencies.

Characteristic Spectral Data

When validating the synthesis of cyclobutanecarboxylic acid derivatives (e.g., acid chlorides, amides, or esters), tracking the shifts in specific functional group regions is critical. A band at 1250 cm⁻¹ and a cluster between 935–900 cm⁻¹ are highly characteristic distinguishing spectral features of the cyclobutane ring[4].

Table 1: Quantitative IR Spectral Assignments for Cyclobutanecarboxylic Acid
Vibrational ModeWavenumber (cm⁻¹)Intensity / ShapeStructural Causality
O-H Stretch ~3300 – 2500 (Centered ~3000)Strong, Very BroadCarboxylic acid dimer formation via intermolecular H-bonding[2].
C-H Stretch (Ring) 2987, 2950 – 2870Medium, SharpIncreased s-character of C-H bonds due to ring strain[2][3].
C=O Stretch 1710 – 1695Very Strong, SharpCarbonyl acting as H-bond acceptor in the dimer[2].
O-H Bend ~1420MediumIn-plane bending of the hydrogen-bonded hydroxyl group[2].
C-O Stretch ~1260StrongCoupled C-O stretching characteristic of carboxylic acids[2].
Ring Deformation 935 – 900, ~898Weak to MediumComplex overlapping ring puckering and deformation modes[3][4].

Note: Conversion to an acid chloride (e.g., cyclobutanecarbonyl chloride) eliminates the broad O-H band and shifts the C=O stretch significantly higher (~1800 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom[5].

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity, reproducible spectral data for regulatory submissions or structural verification, the following Attenuated Total Reflectance (ATR) FT-IR protocol must be executed. This workflow is designed as a self-validating system to eliminate environmental and instrumental artifacts.

Step-by-Step Methodology
  • System Initialization and Background Validation:

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to air dry.

    • Acquire a background spectrum (ambient air) at 4 cm⁻¹ resolution using 32 co-added scans.

    • Self-Validation Check: Inspect the background spectrum. The baseline must be flat. If residual peaks exist at ~2300 cm⁻¹ (CO₂) or ~3600/1600 cm⁻¹ (H₂O), purge the optical bench with dry nitrogen until these atmospheric artifacts are eliminated.

  • Sample Application:

    • For neat liquids (e.g., cyclobutanecarboxylic acid): Deposit 2–3 µL directly onto the center of the ATR crystal.

    • For solid derivatives: Place 1–2 mg of the powder on the crystal. Lower the pressure anvil until the software force gauge indicates optimal optical contact.

    • Causality: Consistent, high pressure is required for solids to ensure a uniform path length (penetration depth), which is critical for resolving the broad, hydrogen-bonded O-H stretch without signal attenuation.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, utilizing 32 to 64 co-added scans to maximize the signal-to-noise ratio.

  • Spectral Processing:

    • Apply an ATR correction algorithm. Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes peak intensities to be directly comparable to transmission spectra[6].

    • Perform a multi-point baseline correction to account for any scattering effects.

Workflow N1 1. Background Validation (Isopropanol Wash & N₂ Purge) N2 2. Sample Application (Controlled Anvil Pressure) N1->N2 N3 3. ATR-FTIR Acquisition (4000-400 cm⁻¹, 32 Scans) N2->N3 N4 4. Spectral Processing (ATR & Baseline Correction) N3->N4

Step-by-step ATR-FTIR workflow for cyclobutane derivatives.

Application in Drug Development: Reaction Monitoring

In pharmaceutical synthesis, tracking the derivatization of cyclobutanecarboxylic acid is a routine necessity. IR spectroscopy provides real-time monitoring capabilities. When cyclobutanecarboxylic acid is coupled with an amine to form an amide therapeutic intermediate, the reaction progress can be quantitatively tracked by observing:

  • Disappearance of the massive O-H stretching band (~3000 cm⁻¹).

  • Emergence of the N-H stretch (~3300 cm⁻¹, sharper than the acid O-H).

  • Shift of the C=O stretch from ~1710 cm⁻¹ (acid dimer) to ~1650 cm⁻¹ (Amide I band)[4].

  • Retention of the characteristic cyclobutane ring deformation bands at 935–900 cm⁻¹, confirming the sp³ scaffold remains intact[4].

By grounding your spectral analysis in the fundamental physical chemistry of the molecule—understanding how ring strain and hydrogen bonding manipulate force constants—you transform IR spectroscopy from a simple matching exercise into a robust, predictive tool for structural elucidation.

References

  • Title: docbrown.
  • Title: Buy 1,1-Cyclobutanedicarboxylic acid (EVT-295611)
  • Title: Phys. Org.
  • Source: dtic.
  • Source: nist.
  • Source: nist.

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Dynamics of Brominated Cyclobutanes: A Technical Guide for Structural Characterization

Brominated cyclobutanes serve as critical bioisosteres and synthetic intermediates in modern drug discovery. However, characterizing these strained, halogenated ring systems via Mass Spectrometry (MS) requires moving bey...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated cyclobutanes serve as critical bioisosteres and synthetic intermediates in modern drug discovery. However, characterizing these strained, halogenated ring systems via Mass Spectrometry (MS) requires moving beyond simple library matching. To achieve absolute structural confidence, scientists must understand the fundamental thermodynamic and kinetic drivers that dictate how these molecules break apart in the gas phase.

This guide provides an in-depth, causality-driven analysis of the Electron Ionization (EI) mass spectrometric behavior of brominated cyclobutanes, culminating in a self-validating analytical protocol.

Structural Dynamics & Ionization Causality

The cyclobutane ring is defined by its inherent instability, possessing approximately 26.5 kcal/mol of ring strain due to severe angle compression and torsional eclipsing. When a molecule like bromocyclobutane (


) is subjected to 70 eV Electron Ionization (EI), the initial electron ejection typically occurs at the bromine atom (which possesses the highest-energy lone pairs) or within the strained C–C 

-framework.

This ionization event generates a highly energetic radical cation


. The subsequent fragmentation cascade is governed by a kinetic competition between two primary forces:
  • Halogen-Directed Cleavage: Driven by the relatively weak C–Br bond (

    
    68 kcal/mol), making radical or neutral loss highly favorable.
    
  • Strain-Relief Cleavage: Driven by the thermodynamic imperative to relieve the 26.5 kcal/mol ring strain by converting strained

    
    -bonds into stable 
    
    
    
    -bonds.

Core Fragmentation Pathways

The Isotopic Signature (The Molecular Ion)

Bromine occurs naturally as two stable isotopes:


 (50.69%) and 

(49.31%)[1]. Consequently, the molecular ion

of monobromocyclobutane presents as a distinct doublet at m/z 134 and m/z 136 with a near 1:1 intensity ratio[2],[3]. In structural elucidation, this isotopic signature acts as the primary diagnostic filter; any fragment retaining the bromine atom will inherit this characteristic 2 Da spacing[1].
Halogen-Driven Cleavages (Loss of Br• and HBr)

Once ionized, the molecule rapidly attempts to stabilize the charge:

  • Homolytic

    
    -Cleavage (Loss of Br•):  The radical cation expels a bromine radical, yielding the cyclobutyl cation 
    
    
    
    at m/z 55. Because the resulting carbocation is highly stabilized (rapidly equilibrating with cyclopropylcarbinyl and homoallyl cations), this pathway often dominates the spectrum, producing the base peak.
  • Neutral Loss (Loss of HBr): A 1,2-elimination of hydrogen bromide (80/82 Da) yields the cyclobutene radical cation

    
     at m/z 54.
    
The Retro-[2+2] Cycloreversion

The absolute hallmark of cyclobutane MS fragmentation is the unimolecular retro-[2+2] cycloreversion[4]. While this process is thermally forbidden in neutral ground states by Woodward-Hoffmann rules, the radical cation


 readily undergoes this cleavage to relieve ring strain.

The four-membered ring splits across its diagonal, yielding an alkene radical cation and a neutral alkene. For bromocyclobutane, this pathway bifurcates based on Stevenson's Rule (where the charge preferentially resides on the fragment with the lower ionization energy):

  • Path A: Yields the ethylene radical cation

    
     (m/z 28) and neutral vinyl bromide.
    
  • Path B: Yields the vinyl bromide radical cation

    
     (m/z 106/108) and neutral ethylene[5].
    

Additionally, the


 intermediate (m/z 54) can undergo a secondary retro-[2+2] cleavage, expelling ethylene to form the acetylene radical cation 

at m/z 26.

Quantitative Data: Fragmentation Summary

The following table summarizes the diagnostic ions required to positively identify bromocyclobutane in a complex matrix.

Fragment Ionm/z ValueRelative IntensityStructural AssignmentCleavage Mechanism

134 / 136Moderate

Intact Molecular Ion

106 / 108Low-Moderate

Retro-[2+2] Cycloreversion

55High (Base Peak)

Homolytic

-cleavage

54Moderate

Neutral Loss (1,2-elimination)

28Moderate

Retro-[2+2] Cycloreversion

26Low

Secondary Retro-[2+2]

Mechanistic Diagram

The logical relationships between the parent ion and its strain-relieved fragments are mapped below.

G M Molecular Ion [M]+. m/z 134 / 136 (C4H7Br+.) M_Br [M - Br]+ m/z 55 (C4H7+) M->M_Br - Br• (Homolytic Cleavage) M_HBr [M - HBr]+. m/z 54 (C4H6+.) M->M_HBr - HBr (Neutral Loss) Retro1 [C2H4]+. m/z 28 Ethylene Radical Cation M->Retro1 Retro-[2+2] - C2H3Br Retro2 [C2H3Br]+. m/z 106 / 108 Vinyl Bromide Cation M->Retro2 Retro-[2+2] - C2H4 Retro3 [C2H2]+. m/z 26 Acetylene Cation M_HBr->Retro3 Retro-[2+2] - C2H4

Fig 1: Primary EI-MS fragmentation pathways and retro-[2+2] cycloreversions of bromocyclobutane.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness in structural elucidation, analytical workflows cannot rely on blind data acquisition. The following protocol incorporates real-time, self-validating mechanisms to guarantee data integrity.

Phase 1: System Suitability & Calibration (The Internal Check)
  • Tune Verification: Introduce Perfluorotributylamine (PFTBA) calibration gas into the MS.

    • Causality: You must verify that the m/z 69, 219, and 502 peaks meet standard abundance criteria. This ensures the mass analyzer is accurately calibrated across the low-mass range, which is critical for detecting the m/z 28 and m/z 26 cyclobutane fragments.

  • Isotope Resolution Check: Ensure the quadrupole or TOF is set to unit mass resolution (FWHM

    
    0.6–0.8 Da). Without this, the system will blur the critical 2 Da spacing of the 
    
    
    
    and
    
    
    isotopes.
Phase 2: Sample Introduction & Chromatography
  • Sample Preparation: Dissolve the brominated cyclobutane in a non-interfering, low-boiling solvent (e.g., dichloromethane) to a concentration of 10–50 µg/mL.

  • Injection: Inject 1 µL into the GC inlet operating at 250°C in split mode (10:1 ratio).

    • Causality: Split injection prevents column overloading, which causes peak tailing and artificially skews mass spectral ratios across the chromatographic peak.

  • Separation: Utilize a mid-polarity capillary column (e.g., 30m DB-5MS). Run isothermally at 40°C for 2 minutes, then ramp at 10°C/min to 200°C.

Phase 3: Ionization & Acquisition
  • Electron Ionization: Set the EI source to exactly 70 eV and the source temperature to 230°C.

    • Causality: 70 eV is the universal standard. Deviating from this energy alters the internal energy deposition, suppressing the retro-[2+2] fragmentation pathway and invalidating library comparisons.

  • Acquisition Range: Scan from m/z 20 to m/z 200.

    • Causality: Many standard GC-MS methods begin scanning at m/z 35 to avoid air/water background. You must scan down to m/z 20 to capture the diagnostic m/z 28 (

      
      ) and m/z 26 (
      
      
      
      ) fragments.
Phase 4: Data Validation (The Self-Validating Filter)
  • Isotopic Ratio Verification: Algorithmically or manually verify that any putative bromine-containing fragment (m/z 134/136 or 106/108) exhibits a 1:0.97 intensity ratio.

    • Validation Rule: If the ratio deviates by more than

      
      10%, the system must flag the spectrum. A skewed ratio mathematically proves the presence of isobaric interference or chromatographic co-elution, invalidating the structural assignment.
      

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78110, Bromocyclobutane." PubChem, [Link]

  • National Institute of Standards and Technology (NIST). "Cyclobutyl bromide." NIST Chemistry WebBook, SRD 69, [Link]

  • Zaikin, V. G., & Borisov, R. S. (2024). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data, AIP Publishing, [Link]

  • Dass, C. (2007). "Fundamentals of Contemporary Mass Spectrometry." John Wiley & Sons, [Link]

  • Clark, J. (2023). "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Reactions on (Bromomethyl)cyclobutane Derivatives

Introduction: The Cyclobutylmethyl Pharmacophore in Drug Design In contemporary medicinal chemistry, the incorporation of cyclobutane rings is a highly effective strategy for optimizing pharmacokinetic and pharmacodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclobutylmethyl Pharmacophore in Drug Design

In contemporary medicinal chemistry, the incorporation of cyclobutane rings is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The cyclobutane moiety offers a unique puckered structure, increased C-C


-character, and exceptional metabolic stability compared to linear alkyl chains or larger macrocycles[1]. It is frequently deployed to restrict molecular conformation, prevent cis/trans-isomerization, and precisely fill hydrophobic binding pockets in target receptors[1].

(Bromomethyl)cyclobutane (CAS 17247-58-4) serves as the premier electrophilic building block for installing the cyclobutylmethyl group[2]. This highly strained, yet synthetically accessible primary alkyl halide is a critical intermediate in the development of complex biologically active molecules, including advanced antihistamines (e.g., Rupatadine analogues) and opioid receptor modulators[3][4].

Mechanistic Insights: Displacement vs. Rearrangement

The reactivity of (bromomethyl)cyclobutane is defined by a delicate mechanistic dichotomy. As a primary alkyl halide, it is structurally primed for bimolecular nucleophilic substitution (


). However, the adjacent four-membered ring introduces significant ring strain.

If reaction conditions permit ionization to an


 pathway, the resulting transient cyclobutylmethyl cation is highly unstable. Driven by the release of ring strain, it rapidly undergoes a Wagner-Meerwein rearrangement (anchimeric assistance) to form the thermodynamically more stable cyclopentyl cation, ultimately yielding ring-expanded cyclopentyl derivatives or ring-opened acyclic byproducts[5][6].

Causality in Experimental Design: To successfully synthesize cyclobutylmethyl derivatives and suppress ring-expansion artifacts, protocols must strictly enforce kinetic


 control. This requires the use of strong nucleophiles, polar aprotic solvents (which leave the nucleophile unsolvated and highly reactive), and the avoidance of Lewis acids or protic conditions that facilitate halogen dissociation[3][6].

MechanisticDivergence SM (Bromomethyl)cyclobutane (Primary Alkyl Halide) SN2 SN2 Pathway (Strong Nucleophile) SM->SN2 Kinetic Control SN1 SN1 Pathway (Ionization / Solvolysis) SM->SN1 Thermodynamic Control Target Cyclobutylmethyl Derivative (Target Product) SN2->Target Cation1 Cyclobutylmethyl Cation (Transient) SN1->Cation1 Cation2 Cyclopentyl Cation (Ring Expansion) Cation1->Cation2 Wagner-Meerwein Rearrangement Byproduct Cyclopentyl Derivatives (Rearranged Byproducts) Cation2->Byproduct

Figure 1: Mechanistic divergence of (bromomethyl)cyclobutane under SN2 vs. SN1 conditions.

Quantitative Reactivity Profiles

The table below summarizes validated reaction conditions and typical yields for the nucleophilic substitution of (bromomethyl)cyclobutane across various heteroatom nucleophiles.

Nucleophile TypeReagents & ConditionsMajor ProductTypical YieldMechanistic Rationale
Secondary Amine (N-Alkylation)Amine, NaH, DMF, 0 °C to RT, 10 hN-(Cyclobutylmethyl)amine36–86%Complete deprotonation by NaH maximizes nucleophilicity, driving rapid

displacement[4].
Phenol (O-Alkylation)Phenol,

,

, Acetone, Reflux
Cyclobutylmethyl aryl ether70–90%Phase Transfer Catalyst (PTC) converts bromide to iodide in situ, accelerating the

reaction[3].
Phosphine (P-Alkylation)Tri-n-butylphosphine, Toluene,

, 393 K
Phosphonium bromide salt>90%Clean bimolecular substitution utilizing the high polarizability of phosphorus[7].
Weak / Acidic (Solvolysis)

or

/EtOH, Heat
Cyclopentanol / Cyclopentene<10% (Target)Silver-assisted halide abstraction forces

ionization, triggering ring expansion[5][6].

Standardized Experimental Protocols

Protocol A: N-Alkylation of Complex Amines (e.g., Antihistamine Analogues)

Objective: Direct installation of a cyclobutylmethyl group onto a secondary amine scaffold (e.g., desloratadine) via


 substitution[4].
Self-Validating Mechanism: The protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). NaH irreversibly deprotonates the amine to form a highly reactive amide anion. This ensures the reaction proceeds strictly via the bimolecular 

pathway, effectively outcompeting any unimolecular

rearrangement.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Charge the flask with the secondary amine (1.0 equiv, e.g., 0.70 mmol) and anhydrous DMF (10 mL)[4].

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add 60% NaH dispersion in mineral oil (1.5 equiv, 1.05 mmol) in small portions. Note: Cooling is critical to prevent thermal degradation of the solvent and control the exothermic

    
     gas evolution.
    
  • Electrophile Addition: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation. Add (bromomethyl)cyclobutane (2.0 equiv, 1.40 mmol) dropwise via a gas-tight syringe[4].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 10 hours. Monitor reaction progression via LC-MS or TLC.

  • Quenching & Extraction: Carefully quench the reaction by adding cold water dropwise to neutralize unreacted NaH. Dilute the mixture with saturated aqueous

    
     and extract three times with Dichloromethane (DCM)[4].
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure N-(cyclobutylmethyl)amine.
    

Workflow Step1 1. Preparation Amine + DMF Step2 2. Deprotonation Add NaH at 0°C Step1->Step2 Step3 3. Electrophile Add Alkyl Bromide Step2->Step3 Step4 4. Reaction Stir 10h at RT Step3->Step4 Step5 5. Quench Cold H2O / NaHCO3 Step4->Step5 Step6 6. Isolation Extract & Purify Step5->Step6

Figure 2: Standardized experimental workflow for the SN2 N-alkylation of secondary amines.

Protocol B: O-Alkylation of Phenols utilizing Phase Transfer Catalysis (PTC)

Objective: Synthesis of cyclobutylmethyl ethers from phenolic precursors. Self-Validating Mechanism: Because phenoxide anions are less nucleophilic than aliphatic amides, the reaction requires thermal activation. To prevent the heat from inducing


 ring-expansion, Tetrabutylammonium iodide (

) is added. This triggers an in situ Finkelstein reaction, transiently converting the alkyl bromide to a highly electrophilic alkyl iodide, thereby dramatically lowering the

activation energy[3].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol derivative (1.0 equiv) in dry acetone.

  • Base & Catalyst Addition: Add finely powdered, anhydrous

    
     (3.0 equiv) and 
    
    
    
    (0.1 equiv). Stir vigorously for 15 minutes at room temperature to pre-form the phenoxide[3].
  • Alkylation: Introduce (bromomethyl)cyclobutane (1.2 equiv) to the stirring suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C) for 8–16 hours. Note: Acetone's low boiling point provides a thermal ceiling that prevents the degradation of the strained cyclobutane ring.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the cake with excess acetone. Concentrate the filtrate, partition between ethyl acetate and water, wash with brine, dry over

    
    , and evaporate to yield the target ether.
    

References

1.[1] "Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository", ru.nl. URL: 1 2.[2] "CAS 17247-58-4: (bromomethyl)cyclobutane | CymitQuimica", cymitquimica.com. URL: 2 3.[3] "(Bromomethyl)cyclobutane | 17247-58-4 - Benchchem", benchchem.com. URL: 3 4.[5] "The Search for Persistent Cyclobutylmethyl Cations in Superacidic Media and Observation of the Cyclobutyldicyclopropylmethyl Cat", acs.org. URL: 5 5.[6] "Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements", ugent.be. URL: 6 6.[4] "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC", nih.gov. URL: 4 7.[7] "The University of Osaka Institutional Knowledge Archive : OUKA", osaka-u.ac.jp. URL: 7

Sources

Application

Application Notes and Protocols: Amide Bond Formation with 1-(Bromomethyl)cyclobutane-1-carboxylic acid and Primary Amines

Introduction The synthesis of novel molecular entities in drug discovery and materials science often requires the conjugation of diverse building blocks. Cyclobutane scaffolds are of increasing interest due to their abil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of novel molecular entities in drug discovery and materials science often requires the conjugation of diverse building blocks. Cyclobutane scaffolds are of increasing interest due to their ability to introduce three-dimensional character and conformational rigidity into molecules.[1][2] 1-(Bromomethyl)cyclobutane-1-carboxylic acid is a particularly valuable bifunctional building block, offering a handle for amide bond formation and a reactive alkyl bromide for subsequent functionalization. However, the simultaneous presence of a carboxylic acid and an electrophilic alkyl halide presents a significant challenge in chemoselective amide bond formation with primary amines.

This technical guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the successful amide coupling of 1-(bromomethyl)cyclobutane-1-carboxylic acid with primary amines. We will delve into the mechanistic rationale behind the chosen methodologies, address potential side reactions, and offer robust protocols to ensure high-yield and high-purity synthesis of the desired N-alkyl-1-(bromomethyl)cyclobutane-1-carboxamides.

The Challenge: Chemoselectivity in the Presence of an Alkyl Bromide

The primary challenge in coupling 1-(bromomethyl)cyclobutane-1-carboxylic acid with a primary amine lies in preventing unwanted side reactions stemming from the reactive bromomethyl group. The primary amine, being a nucleophile, can potentially react at two sites: the activated carboxylic acid to form the desired amide, and the alkyl bromide via an SN2 reaction to yield an N-alkylated byproduct. Furthermore, the newly formed amide product can also undergo N-alkylation.[3]

To achieve a successful and selective amide bond formation, the reaction conditions must be carefully optimized to favor the acylation of the amine over its alkylation. This can be achieved through a combination of strategies, including the choice of coupling agent, reaction temperature, and the potential use of protecting groups.

Strategic Approaches to Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures, which would be detrimental to our substrate.[4] Therefore, the carboxylic acid must be activated to facilitate the reaction under milder conditions.[5][6] A variety of coupling reagents have been developed for this purpose.[6]

Carbodiimide-Mediated Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used for amide bond formation.[7] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.[7]

To suppress side reactions and improve reaction rates, an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often employed. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being highly reactive towards the amine.

Phosphonium and Uronium/Aminium Salt-Based Coupling Reagents

For more challenging couplings, particularly those involving sterically hindered substrates, more potent coupling reagents such as phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) are often more effective.[8] These reagents generate highly activated esters that react rapidly with amines, often leading to higher yields and shorter reaction times.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 1-(bromomethyl)cyclobutane-1-carboxylic acid with a representative primary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a general and cost-effective method suitable for a wide range of primary amines.

Materials:

  • 1-(Bromomethyl)cyclobutane-1-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(bromomethyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and the primary amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) to the reaction mixture, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram: Workflow for EDC/HOBt Mediated Amide Coupling

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve Carboxylic Acid, HOBt, and Amine in DCM cool Cool to 0 °C start->cool add_reagents Add DIPEA and EDC cool->add_reagents react Stir at Room Temperature (12-24h) add_reagents->react dilute Dilute with DCM react->dilute wash Wash with NaHCO₃ and Brine dilute->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more sterically hindered primary amines or when faster reaction times are desired.

Materials:

  • 1-(Bromomethyl)cyclobutane-1-carboxylic acid

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask, dissolve 1-(bromomethyl)cyclobutane-1-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes typical results for the coupling of 1-(bromomethyl)cyclobutane-1-carboxylic acid with benzylamine using different coupling agents under optimized conditions.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEADCM1875-85Cost-effective, generally good yields.
DCCHOBtDIPEADCM1870-80Dicyclohexylurea (DCU) byproduct can be difficult to remove.
HATU-DIPEADMF285-95Highly efficient, especially for sterically hindered substrates.[8]
PyBOP-DIPEADMF480-90Good for sensitive substrates, minimizes racemization.

Troubleshooting and Key Considerations

  • Side Reaction (N-alkylation): If N-alkylation is observed, consider lowering the reaction temperature and using a less nucleophilic base. In some cases, protecting the primary amine as a carbamate (e.g., Boc) prior to coupling may be necessary. The Boc group can be subsequently removed under acidic conditions.[9][10]

  • Low Yield: For sterically demanding primary amines, switching to a more powerful coupling reagent like HATU is recommended.[8] Pre-activation of the carboxylic acid before adding the amine can also improve yields.

  • Purification: The byproducts of some coupling reagents (e.g., DCU from DCC) can complicate purification. Using water-soluble reagents like EDC can simplify the work-up procedure.

Conclusion

The successful amide bond formation between 1-(bromomethyl)cyclobutane-1-carboxylic acid and primary amines is readily achievable with careful selection of coupling reagents and reaction conditions. By understanding the potential for side reactions and employing the robust protocols outlined in this guide, researchers can efficiently synthesize a diverse range of N-alkyl-1-(bromomethyl)cyclobutane-1-carboxamides, valuable intermediates for the development of novel therapeutics and functional materials.

Diagram: Logical Relationship of Experimental Choices

G cluster_0 Starting Materials cluster_1 Key Challenge cluster_2 Strategic Solutions cluster_3 Desired Outcome A 1-(Bromomethyl)cyclobutane-1-carboxylic acid C Chemoselectivity: Amidation vs. N-Alkylation A->C B Primary Amine B->C D Choice of Coupling Reagent (EDC, HATU, etc.) C->D E Optimization of Reaction Conditions (Base, Solvent, Temperature) C->E F Use of Protecting Groups (e.g., Boc for amine) C->F G High Yield of Pure N-alkyl-1-(bromomethyl)cyclobutane-1-carboxamide D->G E->G F->G

Caption: Decision-making flowchart for the amide coupling reaction.

References

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gelest, Inc. Silane Coupling Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • ACS Publications - Organic Letters. Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • NCERT. Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • RSC Publishing. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Durham E-Theses. Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]

  • ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • MDPI. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • eScholarship. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]

  • PubMed. (2024, August 14). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Retrieved from [Link]

  • ACS Publications - Journal of the American Chemical Society. (2014, January 21). Photoinduced, Copper-Catalyzed Alkylation of Amides with Unactivated Secondary Alkyl Halides at Room Temperature. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Synthesis and Pharmacological Evaluation of Novel Cyclobutane-Containing Amino Acids (CBAAs)

Introduction & Rationale: The Cyclobutane Advantage The incorporation of cyclobutane motifs into small molecules and peptidomimetics has emerged as a transformative strategy in modern medicinal chemistry[1]. Unlike flexi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale: The Cyclobutane Advantage

The incorporation of cyclobutane motifs into small molecules and peptidomimetics has emerged as a transformative strategy in modern medicinal chemistry[1]. Unlike flexible linear alkyl chains or larger, more flexible cycloalkanes, the four-membered cyclobutane ring adopts a rigid, puckered conformation (approximately 30° deviation from planarity)[2].

This unique "conformational restriction" drastically reduces the entropic penalty incurred upon target binding, thereby enhancing both receptor affinity and selectivity[1]. Furthermore, cyclobutane-containing amino acids (CBAAs) serve as excellent bioisosteres for phenyl rings or gem-dimethyl groups, improving metabolic stability and pharmacokinetic (PK) profiles without adding excessive lipophilicity[2][3]. Recent FDA approvals of cyclobutane-containing therapeutics, such as specific IDH1-mutant cancer inhibitors, underscore the clinical viability of this strained scaffold[2].

Mechanistic Principles: Visible-Light Photoredox [2+2] Cycloaddition

Historically, synthesizing strained four-membered rings presented significant challenges, often requiring harsh thermal conditions or high-energy UV irradiation that compromised sensitive functional groups. Modern methodologies bypass these limitations by leveraging visible-light photoredox catalysis to achieve highly selective[2+2] cycloadditions under exceptionally mild conditions[4].

By utilizing a triplet energy transfer (EnT) catalyst, such as [Ir(dFCF3ppy)2(dtbbpy)]PF6, α,β-dehydroamino acids can be selectively activated to react with styrene-type olefins[4]. The Iridium photocatalyst absorbs visible light to reach a long-lived excited triplet state, which then transfers its energy to the substrate, generating a diradical intermediate that rapidly collapses into the cyclobutane core. This approach ensures excellent functional group tolerance and high diastereoselectivity, providing rapid access to highly substituted cyclobutane α-amino acid derivatives[4].

G A Dehydroamino Acid + Olefin Precursors B Visible Light Irradiation (Blue LED, 450 nm) A->B Mix in Solvent C Ir-Photocatalyst Triplet Energy Transfer B->C Excitation D [2+2] Cycloaddition Intermediate C->D Radical Formation E Deprotection & Purification D->E Work-up F Novel Cyclobutane Amino Acid (CBAA) E->F Isolation

Workflow for the photocatalytic synthesis of cyclobutane amino acids.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful photoredox catalysis relies heavily on strict environmental controls. The following protocols are designed to be self-validating, ensuring that intermediate checkpoints confirm the reaction's integrity before proceeding.

Protocol A: Photocatalytic [2+2] Cycloaddition for Cyclobutane Core Synthesis

Causality & Rationale: Degassing the solvent is absolutely critical. Molecular oxygen is a potent triplet state quencher; its presence will deactivate the excited Iridium catalyst, severely depressing yields. Blue LED (450 nm) provides the exact energy required to excite the Ir-photocatalyst without inducing background UV degradation of the precursors.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the α,β-dehydroamino acid derivative (0.5 mmol, 1.0 equiv) and the styrene derivative (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add the photocatalyst [Ir(dFCF3ppy)2(dtbbpy)]PF6 (1 mol%, 0.005 mmol). Rationale: A 1 mol% loading is optimal to ensure complete conversion while preventing self-quenching of the catalyst molecules.

  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (5.0 mL). Seal the tube with a rubber septum and degas the solution via three consecutive "freeze-pump-thaw" cycles. Alternatively, sparge with ultra-pure Argon for 15 minutes.

  • Irradiation & Validation: Place the reaction vessel in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25°C) for 16 hours. Self-Validation Step: Pull a 10 µL aliquot at 8 hours; analyze via LC-MS to confirm the appearance of the [M+H]+ adduct corresponding to the cyclobutane product.

  • Quenching: Once the starting material is fully consumed, turn off the light and open the flask to ambient air. Rationale: Oxygen rapidly quenches any remaining active radical species, terminating the reaction cleanly. Concentrate the mixture under reduced pressure.

Protocol B: Deprotection and Isolation of CBAAs

Causality & Rationale: While the cyclobutane ring is strained, it is remarkably stable under standard acidic deprotection conditions. Trifluoroacetic acid (TFA) is utilized to remove Boc-protecting groups cleanly without inducing unwanted ring-opening or rearrangement.

Step-by-Step Procedure:

  • Dissolve the crude cycloadduct from Protocol A in anhydrous dichloromethane (DCM) (3.0 mL).

  • Add TFA (1.0 mL) dropwise at 0°C. Rationale: The exothermic nature of Boc-deprotection can cause localized heating; cooling prevents thermal degradation of the strained ring.

  • Stir the mixture at room temperature for 2 hours.

  • Evaporate the volatiles under a stream of nitrogen to yield the crude amine salt.

  • Purify the residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure cyclobutane α-amino acid.

Quantitative Data: Reaction Scope and Yields

The efficiency of the EnT-catalyzed [2+2] cycloaddition is highly dependent on the electronic properties of the olefin donor. Electron-rich styrenes generally provide higher yields and superior diastereoselectivity due to the stabilization of the transient radical intermediate[4].

Dehydroamino Acid (Acceptor)Olefin (Donor)PhotocatalystYield (%)Diastereomeric Ratio (dr)
N-Boc-dehydroalanine methyl esterStyrene[Ir(dFCF3ppy)2(dtbbpy)]PF685%>95:5
N-Boc-dehydroalanine methyl ester4-Methoxy-styrene[Ir(dFCF3ppy)2(dtbbpy)]PF691%>95:5
N-Cbz-dehydroalanine benzyl ester4-Fluoro-styrene[Ir(dFCF3ppy)2(dtbbpy)]PF678%88:12
N-Ac-dehydroalanine methyl esterVinyl acetate[Ir(dFCF3ppy)2(dtbbpy)]PF662%75:25

Applications in Drug Discovery & Peptide Stapling

The unique geometry of CBAAs has been successfully leveraged in the design of restricted anchoring residues (e.g., E7 and Z7) for hydrocarbon peptide stapling[5]. By incorporating these cyclobutane-based unnatural amino acids into peptide sequences, researchers can perform Ring-Closing Metathesis (RCM) to generate geometry-specific stapled peptides[5]. These stapled peptides exhibit enhanced alpha-helicity, superior cell permeability, and extreme proteolytic stability, making them ideal candidates for disrupting challenging protein-protein interactions (PPIs)[5].

Furthermore, functionalized cyclobutanes serve as highly metabolically stable core structures for small-molecule antagonists. For instance, in the development of integrin αvβ3 antagonists (targets for cancer proliferation), replacing flexible linear linkers with a cyclobutane scaffold significantly improved both the in vitro activity (IC50 < 1 µM) and in vivo stability (t1/2 > 80 minutes)[3].

G2 A CBAA Incorporation (e.g., E7/Z7 residues) B Conformational Restriction A->B Induces rigidity C Reduced Entropic Penalty B->C Thermodynamics D Target Engagement (e.g., Integrin αvβ3) C->D High affinity binding E Enhanced Potency & PK Profile D->E Clinical translation

Pharmacological impact of CBAA incorporation on target engagement.

References

  • The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines - Benchchem 1[1]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - NIH/PMC 5[5]

  • Cyclobutane Derivatives in Drug Discovery - PharmaBlock 2[2]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing 3[3]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - University of Siena 4[4]

Sources

Application

Application Note: Cyclobutane Derivatives as Carboxylic Acid Bioisosteres in Lead Optimization

Introduction: The Carboxylic Acid Conundrum The carboxylic acid functional group is a ubiquitous pharmacophore, present in approximately 450 marketed drugs[1]. It plays a critical role in target engagement by forming rob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Carboxylic Acid Conundrum

The carboxylic acid functional group is a ubiquitous pharmacophore, present in approximately 450 marketed drugs[1]. It plays a critical role in target engagement by forming robust hydrogen bonds and electrostatic salt bridges with basic amino acid residues. However, the presence of a carboxylic acid moiety often introduces severe pharmacokinetic and toxicological liabilities[2].

At physiological pH, carboxylic acids are predominantly ionized, which significantly limits their passive diffusion across lipid bilayers, including the blood-brain barrier (BBB)[3]. More critically, carboxylic acids are highly susceptible to Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This pathway forms reactive acyl glucuronides that can covalently bind to proteins, leading to haptenation, immune responses, and idiosyncratic drug toxicity—a primary cause for the clinical attrition or withdrawal of several NSAIDs[2].

To circumvent these liabilities while preserving target affinity, medicinal chemists employ bioisosteric replacement . Among the most effective and structurally rigid non-classical bioisosteres are cyclobutane derivatives , specifically squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its monoamide derivatives (squaramates/squaramides)[4].

Mechanistic Rationale: Why Cyclobutenediones?

Squaric acid and its derivatives are planar, highly electron-deficient four-membered ring oxocarbons[3]. They serve as exceptional carboxylic acid bioisosteres due to a combination of steric, electronic, and geometric factors[5]:

  • Matched Acidity (pKa): Unlike saturated aliphatic rings, the cyclobutenedione scaffold is a vinylogous acid. The strong electron-withdrawing effect of the two carbonyl groups, combined with the ring strain and double bond, results in a highly acidic hydroxyl group. The pKa of squaric acid derivatives ranges from 0.5 to 3.5, allowing them to exist as stable anions at physiological pH, perfectly mimicking a carboxylate[5][6].

  • Resonance Stabilization: In its anionic state, the negative charge is evenly delocalized across the oxygen atoms via resonance, providing immense thermodynamic stability[6].

  • Spatial Vectoring: The rigid geometry of the cyclobutane ring projects the hydrogen bond donors (hydroxyl/amine) and acceptors (carbonyls) at distances and angles that closely overlay with the spatial arrangement of a traditional carboxylic acid, ensuring seamless integration into the target protein's binding pocket[7].

G cluster_0 Traditional Carboxylic Acid cluster_1 Cyclobutane Bioisostere Drug Drug Candidate COOH -COOH Moiety Drug->COOH Squarate Squaryl Moiety Drug->Squarate UGT UGT Enzymes (Glucuronidation) COOH->UGT Tox Acyl Glucuronide (Idiosyncratic Toxicity) UGT->Tox Bypass Bypasses UGT Metabolism Squarate->Bypass Safe Stable Excretion & Target Engagement Bypass->Safe

Figure 1: Metabolic pathway bypass achieved by replacing a carboxylic acid with a cyclobutane (squaryl) bioisostere.

Physicochemical Data & Comparative Analysis

When optimizing a lead compound, selecting the correct bioisostere requires balancing acidity, lipophilicity, and metabolic stability. The table below summarizes how cyclobutane-derived squaramides compare to traditional carboxylic acids and tetrazoles (another common isostere).

Property / FeatureCarboxylic AcidTetrazoleCyclobutenedione (Squaramide)
pKa Range 4.0 – 5.04.5 – 5.50.5 – 3.5[3]
Geometry Trigonal planarPlanar aromaticPlanar, rigid 4-membered ring
Lipophilicity (LogD impact) Low (Highly polar)ModerateModerate to High (Tunable via amine)
Metabolic Liability High (Acyl Glucuronidation)[2]LowLow (Resistant to UGTs)
H-Bond Capability 1 Donor, 2 Acceptors1 Donor, 3 Acceptors1-2 Donors, 2-3 Acceptors[6]

Experimental Protocols

Protocol A: Synthesis of Squaramide-Based Bioisosteres

This protocol details the synthesis of a 3-(alkylamino)-4-hydroxycyclobut-3-ene-1,2-dione, a highly effective cyclobutane bioisostere, starting from commercially available diethyl squarate[4][8].

Objective: To covalently attach the cyclobutane bioisostere to a primary amine-bearing lead scaffold.

Step 1: Mono-amidation (Desymmetrization)

  • Preparation: Dissolve 3,4-diethoxycyclobut-3-ene-1,2-dione (1.0 eq, 5.0 mmol) in anhydrous ethanol (25 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous ethanol is utilized to prevent the premature aqueous hydrolysis of the ethoxy groups, which would yield unreactive squaric acid.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the target primary amine (1.0 eq, 5.0 mmol) dropwise over 15 minutes.

    • Causality: The first nucleophilic substitution on the squarate ring is highly exothermic and rapid. Strict temperature control (0 °C) and exact stoichiometry are critical to prevent over-reaction and the formation of symmetrical bis-amides (diamides).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Eluent: 50% EtOAc/Hexanes).

  • Isolation: Concentrate the mixture under reduced pressure to yield the 3-amino-4-ethoxycyclobutenedione intermediate.

Step 2: Acidic Hydrolysis to the Vinylogous Acid

  • Preparation: Dissolve the crude intermediate in a 1:1 mixture of THF and deionized water (20 mL).

  • Hydrolysis: Add 1M aqueous HCl (2.0 eq) and heat the mixture to 60 °C for 12 hours.

    • Causality: The remaining ethoxy vinylogous ester is remarkably stable due to resonance. Strong acidic conditions and elevated temperatures are required to cleave the C-O bond and reveal the highly acidic hydroxyl group[5].

  • Validation & Purification: Cool the mixture to room temperature. The squaramide bioisostere typically precipitates as a solid. Filter, wash with cold water, and dry under a vacuum. Validate the structure via LC-MS (ESI-) and

    
    C NMR (confirming the presence of four distinct cyclobutene carbon signals between 160–190 ppm)[4].
    

G Hit Lead Amine (R-NH2) Step1 Mono-amidation (0°C, EtOH) Hit->Step1 Reagent Diethyl Squarate (Cyclobutane Core) Reagent->Step1 Step2 Acidic Hydrolysis (60°C, 1M HCl) Step1->Step2 Intermediate Isolation Product Squaramide Bioisostere (Optimized Lead) Step2->Product LC-MS/NMR Validation

Figure 2: Two-step synthetic workflow for generating cyclobutane-based squaramide bioisosteres.

Protocol B: In Vitro ADME Validation (Microsomal Stability & UGT Bypass)

Once synthesized, the bioisostere must be validated as a self-contained system to prove it successfully bypasses the liabilities of the original carboxylic acid.

Objective: To confirm that the cyclobutane bioisostere resists acyl glucuronidation in human liver microsomes (HLMs).

  • Incubation Setup: Prepare a 1 µM solution of the squaramide bioisostere in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL.

    • Causality: HLMs contain high concentrations of UGTs, the primary Phase II enzymes responsible for the clearance and toxification of carboxylates.

  • Pore Formation: Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes.

    • Causality: UGT active sites are localized within the lumen of the endoplasmic reticulum vesicles in the microsomes. Alamethicin is a pore-forming peptide that ensures the substrate and cofactors can physically access the enzyme.

  • Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, 2 mM final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the UGT enzymes, halting metabolism, while precipitating the microsomal proteins for clean downstream analysis.

  • LC-MS/MS Validation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

    • Success Criteria: A successful cyclobutane bioisostere will demonstrate >90% parent compound remaining at 60 minutes, with a complete absence of the +176 Da mass shift that characterizes glucuronide conjugates.

References

  • Ballatore C., Huryn D.M., Smith A.B. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Wren S.P., et al. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Thieme Connect.
  • Squaryl molecular metaphors - application to rational drug design and imaging agents. OpenMedScience.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Researcher.life.
  • Squaric acid analogues in medicinal chemistry. ResearchGate.
  • Recent Progress on Squaric Acid Research in Bioorganic Fields. ResearchGate.
  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Estranky.

Sources

Method

Advanced Application Note: Incorporating Cyclobutane Motifs to Enhance Metabolic Stability in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from planar, -hybridized aromatic systems to -rich saturated scaffolds is a validated strategy to mitigate metabolic liabilities. Among these saturated scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar,


-hybridized aromatic systems to 

-rich saturated scaffolds is a validated strategy to mitigate metabolic liabilities. Among these saturated scaffolds, the cyclobutane ring has emerged as a highly effective bioisostere. By carefully replacing metabolically vulnerable functional groups—such as electron-rich aromatic rings, flexible alkyl chains, or tert-butyl groups—with cyclobutane motifs, drug development professionals can significantly enhance the metabolic stability and pharmacokinetic (PK) profiles of drug candidates.

This application note provides a deep dive into the mechanistic rationale behind cyclobutane-mediated stability, presents quantitative benchmarking data, and outlines a self-validating protocol for assessing the intrinsic clearance of these novel analogs in human liver microsomes (HLM).

Mechanistic Rationale: The Causality of Cyclobutane-Mediated Stability

As a Senior Application Scientist, it is crucial to understand why a structural modification works rather than simply observing the outcome. The incorporation of cyclobutane improves metabolic stability through three primary physical chemistry mechanisms:

  • Evasion of Cytochrome P450 (CYP) Oxidation via Increased

    
     :
    Aromatic rings are highly susceptible to CYP-mediated epoxidation and hydroxylation due to their electron-rich 
    
    
    
    -systems. Replacing these rings with a cyclobutane moiety increases the fraction of
    
    
    -hybridized carbons (
    
    
    ). Cyclobutanes are generally less susceptible to oxidative metabolism compared to planar aromatic systems 1.
  • Conformational Restriction and Steric Shielding : Unlike flexible cycloalkanes, cyclobutane adopts a rigid, puckered conformation (an angle of ~30°) to alleviate ring strain 2. This unique 3D architecture restricts the number of rotatable bonds. When adjacent to a metabolically labile site, the rigid cyclobutane scaffold can physically block the CYP active site from accessing vulnerable C-H bonds.

  • Modulation of Lipophilicity (LogD) : While unsubstituted cyclobutane is lipophilic, strategic substitutions (e.g., difluorocyclobutyl or

    
    -cyclobutane) can fine-tune lipophilicity while maintaining steric bulk. For example, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can maintain target binding affinity while significantly reducing metabolic degradation 3.
    

Quantitative Impact on Pharmacokinetics

The table below summarizes experimental data from recent literature, demonstrating the direct impact of cyclobutane bioisosteric replacement on intrinsic clearance (


) and overall metabolic stability.
Parent Scaffold / DrugBioisosteric ReplacementIntrinsic Clearance (

) Shift
Metabolic Outcome & Causality
IDH1 Inhibitor Lead Cyclohexyl

Difluorocyclobutyl
High Clearance

Medium Clearance
Reduced lipophilicity and blocked CYP oxidation sites; led to the FDA approval of Ivosidenib.
Model Compound 40 tert-Butyl


-Cyclobutane
12

1

12-fold increase in metabolic stability due to steric shielding of adjacent labile bonds.
Butenafine tert-Butyl


-Cyclobutane
30

21

30% reduction in clearance; preserved antifungal bioactivity while evading rapid degradation.
Boscalid Analog ortho-Benzene

1,5-BCH (Bridged Cyclobutane)
Decreased ClearanceElimination of the electron-rich

-system prevented rapid oxidative metabolism.

Strategic Workflow for Bioisosteric Optimization

To systematically improve a drug candidate's half-life using cyclobutane motifs, researchers should follow a structured progression from in silico profiling to in vitro validation.

Workflow A 1. Identify Metabolic Liability (e.g., Aromatic Ring, t-Butyl) B 2. In Silico Profiling (Calculate Fsp3, 3D-Conformation) A->B Structural Analysis C 3. Bioisosteric Replacement (Synthesize Cyclobutane Analog) B->C Scaffold Hopping D 4. In Vitro Validation (Microsomal Stability Assay) C->D Compound Screening E 5. LC-MS/MS Quantification (Determine CL_int & t_1/2) D->E Quench & Analyze E->C If CL_int remains high F 6. Lead Optimization (Proceed to In Vivo PK) E->F If CL_int is reduced

Logical workflow for identifying, synthesizing, and validating cyclobutane bioisosteres.

Self-Validating Protocol: High-Throughput Microsomal Stability Assay

To empirically verify the metabolic improvements of a cyclobutane-modified candidate, a robust in vitro intrinsic clearance assay is required 4. This protocol is designed as a self-validating system , ensuring that any observed stability is a true reflection of enzymatic resistance rather than assay artifacts.

Materials Required
  • Biological Matrix: Human Liver Microsomes (HLM), pooled (typically 20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).

  • Quenching Solvent: Ice-cold Acetonitrile (ACN) containing an Analytical Internal Standard (IS).

  • Controls: Verapamil (High clearance positive control), Dextromethorphan (Low/Medium clearance positive control).

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation

  • Action: Dilute the HLM stock to a working concentration of 0.5 mg/mL in the 100 mM potassium phosphate buffer.

  • Causality: Utilizing a 0.5 mg/mL protein concentration ensures that the enzymatic reaction remains in the linear range of Michaelis-Menten kinetics while minimizing non-specific protein binding that could artificially inflate the apparent stability of highly lipophilic cyclobutane analogs.

Step 2: Compound Spiking

  • Action: Add the test compound (parent or cyclobutane analog) to a final concentration of 1 µM. Ensure the final DMSO concentration is

    
    .
    
  • Causality: A 1 µM concentration is generally well below the

    
     for most CYP450 enzymes, ensuring first-order kinetic depletion. Restricting DMSO to 
    
    
    
    prevents organic solvent-mediated inhibition of CYP activity.

Step 3: Thermal Equilibration (Pre-Incubation)

  • Action: Incubate the microsomal-compound mixture in a 96-well plate at 37°C for 5 to 10 minutes with gentle orbital shaking.

  • Causality: Pre-equilibrating the system to physiological temperature prevents an artificial lag phase in the kinetic depletion curve, ensuring accurate

    
     measurements.
    

Step 4: Reaction Initiation

  • Action: Add the pre-warmed NADPH regenerating system to the wells to initiate the reaction.

  • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding the cofactor until this exact moment provides precise temporal control over the start of the metabolic reaction.

Step 5: Time-Course Sampling & Quenching

  • Action: At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold ACN with the Internal Standard.

  • Causality: The 3:1 ratio of organic solvent rapidly denatures the CYP proteins, halting metabolism instantly. The cold temperature further arrests kinetics. The pre-spiked Internal Standard corrects for any volumetric variations or matrix ionization effects during downstream LC-MS/MS analysis.

Step 6: Protein Precipitation & Analysis

  • Action: Centrifuge the quenched plates at 4000

    
     g for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).
    
The Self-Validation Matrix

To ensure the integrity of the data, the assay must pass two built-in validation gates:

  • Minus-Cofactor Control (Negative Control): An incubation well containing the test compound and HLM, but lacking NADPH.

    • Validation Logic: If the compound depletes in this well, the instability is due to chemical degradation or plastic adsorption, NOT CYP450 metabolism. The assay must be redesigned.

  • Positive Controls: Parallel incubations of Verapamil and Dextromethorphan.

    • Validation Logic: Verifies the enzymatic viability of the specific HLM batch. If Verapamil does not degrade rapidly (

      
       min), the microsomes have lost activity, and the cyclobutane candidate's "stability" is a false positive.
      

Data Analysis & Interpretation

Following LC-MS/MS quantification, plot the natural logarithm (


) of the percentage of parent compound remaining against time. The slope of the linear regression represents the elimination rate constant (

).

Calculate the half-life (


) and apparent intrinsic clearance (

) using the following equations:




Decision Matrix: If the


 of the cyclobutane analog is significantly lower than the parent compound while maintaining target potency, the bioisosteric replacement is successful, and the compound should be advanced to in vivo PK studies (e.g., rodent hepatocyte clearance or IV/PO dosing).

References

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings Benchchem URL
  • Cyclobutane Derivatives in Drug Discovery PharmaBlock URL
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au - ACS Publications URL
  • Microsomal Clearance/Stability Assay Domainex URL

Sources

Application

Application Note: Synthesis and Diversification of 1,1-Disubstituted Cyclobutane Building Blocks for Chemical Libraries

Executive Summary & Rationale In modern medicinal chemistry, escaping "flatland" is a critical objective for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The 1,1-disubstituted cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, escaping "flatland" is a critical objective for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The 1,1-disubstituted cyclobutane motif has emerged as a premier bioisostere, prized for its ability to confer metabolic stability, modulate lipophilicity, and dictate precise three-dimensional molecular conformation[1]. By creating a sterically defined quaternary center, this scaffold significantly influences structure-activity relationships (SAR). However, the high ring strain (~26.3 kcal/mol) of cyclobutanes has historically presented a formidable obstacle to their construction[2]. This application note details field-proven, state-of-the-art methodologies for synthesizing highly functionalized 1,1-disubstituted cyclobutanes, providing drug development professionals with a self-validating framework for chemical library generation.

Mechanistic Strategies for Cyclobutane Core Construction

SyntheticWorkflow N1 Precursor Selection N2 Bicyclo[1.1.0]butanes (BCBs) N1->N2 N3 Alkylidenecyclopropanes (ACPs) N1->N3 N4 Cyclobutanones / Malonates N1->N4 N5 Strain-Release Ring Opening (Nucleophilic/Radical) N2->N5 Sulfur Ylides / Amines N6 Rh(III)-Catalyzed C-C Cleavage & Cycloaddition N3->N6 Aryl Quinazolinones N7 Direct Alkylation / Enamine Formation N4->N7 Halides / Amines N8 1,1-Disubstituted Cyclobutane Core Formation N5->N8 N6->N8 N7->N8 N9 Orthogonal Deprotection & Library Diversification N8->N9 High-Throughput Screening Prep

Fig 1: Logical workflow for the synthesis of 1,1-disubstituted cyclobutane building blocks.

Strategy A: Strain-Release Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained saturated bicyclic carbocycles where the central C–C bond acts as a stored energy reservoir. Nucleophilic attack by reagents such as sulfur ylides triggers a strain-release mechanism, driving the cleavage of this bond to yield 1,1,3-polyfunctionalized cyclobutanes[3]. Causality: The reaction proceeds via an initial intermolecular addition that forms a 1,3-disubstituted intermediate. The exposed carbanion site then triggers an intramolecular nucleophilic attack on its trans conformation, followed by an intramolecular rearrangement. This specific pathway is highly favored as it minimizes steric clashes, yielding predominantly syn-addition products under mild, catalyst-free conditions[3]. Furthermore, substituting sulfur ylides with triazolinediones or nitrosoarenes enables the diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes via N–N or N–O bond cleavage[4].

Strategy B: Rh(III)-Catalyzed C–C Bond Cleavage of Alkylidenecyclopropanes (ACPs)

Synthesizing highly substituted cyclobutanes often requires breaking existing strained systems to build new ones. The reaction between 2-aryl quinazolinones and ACPs utilizes a Rh(III) catalyst to facilitate a concerted N–C bond formation and C–C bond cleavage[2]. Causality: The choice of hexafluoroisopropanol (HFIP) as a solvent is not arbitrary; its strong hydrogen-bond donating capability and high ionizing power stabilize the critical five-membered rhodacycle intermediate. This stabilization is essential for the subsequent reductive elimination step that closes the cyclobutane ring, ensuring high diastereoselectivity and functional group tolerance[2].

Strategy C: Direct Functionalization via Allylic Bromination

For specific fluorinated motifs like 3-bromo-1,1-difluorocyclobutane, direct C–H bromination of alkanes is notoriously unselective. Causality: To achieve precise regioselectivity, a controlled allylic bromination of a 1,1-disubstituted cyclobutene precursor using N-bromosuccinimide (NBS) is employed. The gem-difluoro group deactivates the adjacent carbons, directing the radical bromination exclusively to the allylic position, yielding a versatile building block with a reactive handle for downstream cross-coupling[1].

Quantitative Data: Comparison of Synthetic Methodologies

MethodologyKey PrecursorsCatalyst / ReagentsTypical YieldStereoselectivityKey Advantage
Strain-Release Ring-Opening BCBs + Sulfur YlidesNone (Catalyst-Free)Moderate to GoodHigh (syn-addition)Atom-efficient; operates under mild conditions without metals[3].
Rh(III)-Catalyzed Cycloaddition ACPs + 2-Aryl QuinazolinonesRhCp*(OAc)₂, AgF, HFIPUp to 71%High DiastereoselectivityBroad substrate scope; accesses highly substituted rings[2].
Cycloaddition / Cleavage BCBs + TriazolinedionesNoneGoodDiastereoselectiveDirect access to cis-1,3-heteroatom substituted cyclobutanes[4].
Allylic Bromination 1,1-DifluorocyclobuteneNBS, Radical InitiatorHighRegioselectivePrecise introduction of a reactive bromine handle[1].

Experimental Protocol: Catalyst-Free Synthesis of 1,1,3-Trisubstituted Cyclobutanes via BCB Ring-Opening

Objective: To synthesize a functionalized 1,1-disubstituted cyclobutane core suitable for orthogonal deprotection and chemical library diversification.

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • Sulfur ylide (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

  • Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Causality: Sulfur ylides are highly sensitive to moisture, which can lead to premature hydrolysis and significantly depressed yields. An inert atmosphere is mandatory.

  • Reagent Mixing: Dissolve the sulfur ylide in anhydrous DCM (to achieve a 0.1 M concentration) and cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature prevents the thermal decomposition of the ylide before the BCB substrate is introduced into the system.

  • Addition: Add the BCB derivative dropwise over 10 minutes. Self-Validating Step: Monitor the visual state of the reaction; a gradual fading of the characteristic ylide color indicates active consumption of the reagent and successful initiation of the intermolecular addition.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Self-Validating Step: Perform Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase every 2 hours. The complete disappearance of the BCB starting material spot (visualized via KMnO₄ stain) confirms reaction completion.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Causality: The mildly acidic NH₄Cl neutralizes any unreacted ylide and protonates water-soluble byproducts, driving them into the aqueous layer while retaining the cyclobutane product in the organic phase.

  • Purification & Verification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography. Self-Validating Step: Analyze the purified product via ¹H NMR spectroscopy. The presence of distinct multiplets between 2.0–3.0 ppm confirms the intact cyclobutane ring protons, distinguishing the desired product from potential ring-opened acyclic impurities.

References

  • [1] Title: 3-Bromo-1,1-difluorocyclobutane | 1310729-91-9 | Benchchem Source: benchchem.com URL:

  • [2] Title: Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters Source: acs.org URL:

  • [4] Title: Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes Source: rsc.org URL:

  • [3] Title: Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes | Organic Letters Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Bromocyclobutanecarboxylic Acid (CAS 32122-23-9)

Welcome to the technical support and troubleshooting hub for 1-Bromocyclobutanecarboxylic acid . As a highly versatile bifunctional building block, this compound is widely utilized by drug development professionals for n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for 1-Bromocyclobutanecarboxylic acid . As a highly versatile bifunctional building block, this compound is widely utilized by drug development professionals for nucleophilic substitutions, ring-expansion, and annulation reactions. However, its unique structural features—a sterically strained four-membered carbon ring coupled with an electronegative bromine atom and an acidic carboxyl group—demand stringent handling and storage protocols to prevent degradation and ensure laboratory safety.

I. Physicochemical & Safety Parameters

To establish a baseline for safe handling, all critical quantitative data and hazard classifications are summarized below .

ParameterSpecification / Value
CAS Number 32122-23-9
Molecular Formula C₅H₇BrO₂
Molecular Weight 179.01 g/mol
Physical Form Solid
Optimal Storage Temperature 2-8°C (Sealed, Dry, Inert Atmosphere)
GHS Hazard Statements H302 : Harmful if swallowedH314 : Causes severe skin burns and eye damage
Key Precautionary Codes P260 : Do not breathe dust/fume/gasP280 : Wear protective gloves/clothing/eye protectionP310 : Immediately call a poison center or doctor
Hazardous Decomposition Carbon oxides (CO, CO₂), Hydrogen bromide (HBr) gas
II. Operational Workflow

The following logic diagram outlines the lifecycle of the chemical from storage to experimental setup, including emergency response pathways.

G Start 1-Bromocyclobutanecarboxylic Acid (CAS: 32122-23-9) Storage Cold Storage (2-8°C) Inert Atmosphere (Ar/N2) Start->Storage Receive & Log Handling Fume Hood Transfer PPE & Non-sparking Tools Storage->Handling Equilibrate to RT Reaction Reaction Setup (Nucleophilic Substitution) Handling->Reaction Weigh & Transfer Spill Spill / Exposure Emergency Handling->Spill Accidental Drop Quench Neutralize with NaHCO3 (Self-Validating: No CO2 bubbles) Spill->Quench Contain & Quench

Safe handling, storage, and emergency spill response workflow for 1-Bromocyclobutanecarboxylic acid.

III. Troubleshooting Guides & FAQs

Q1: Why does my batch of 1-Bromocyclobutanecarboxylic acid turn yellow/brown over time, and how does this affect my nucleophilic substitution yields? A1: The discoloration indicates chemical degradation. The cyclobutane ring is sterically strained. When exposed to ambient moisture or elevated temperatures, the labile C-Br bond undergoes premature hydrolysis or elimination reactions . This releases Hydrogen Bromide (HBr) gas, which is not only highly corrosive but autocatalyzes further degradation of the bulk material. Using degraded material introduces acidic impurities that will quench basic nucleophiles (e.g., amines) in your downstream reactions, severely depressing your yields. Prevention: Always store the compound strictly at 2-8°C in a tightly closed container backfilled with an inert gas (Argon or Nitrogen) to exclude moisture .

Q2: What is the self-validating protocol for safely quenching and disposing of an accidental benchtop spill? A2: Because this compound causes severe skin burns (H314) and reacts with moisture to form HBr, you must never use water directly on a raw spill, as it can cause rapid localized heating and aerosolize the acid . Protocol: Cover the spilled solid entirely with a vast excess of solid Sodium Bicarbonate (NaHCO₃). Slowly mist the powder with water to initiate the acid-base neutralization. Self-Validation: Observe the effervescence (bubbling of CO₂). The complete, visual cessation of bubbling upon further addition of NaHCO₃ and water validates that the acid has been 100% neutralized. Only after this visual confirmation is it safe to sweep the residue into a hazardous waste container.

Q3: During weighing, the solid becomes sticky and clumps together. How do I handle its hygroscopic nature without compromising the reagent? A3: The carboxylic acid moiety (-COOH) readily absorbs atmospheric moisture, which then attacks the molecule locally. Protocol: The clumping is caused by condensation. To prevent this, you must allow the sealed storage bottle to reach room temperature in a desiccator before opening it. If the material has already clumped, do not forcefully grind it in open air. Instead, transfer the clumped mass into a dry, Argon-flushed flask, dissolve it in an anhydrous solvent (like DCM or THF), and aliquot the required amount volumetrically.

IV. Standard Operating Procedure (SOP): Safe Weighing and Reaction Setup

To ensure scientific integrity and safety, follow this self-validating step-by-step methodology when preparing 1-Bromocyclobutanecarboxylic acid for a reaction.

Step 1: Thermal Equilibration (Crucial Step)

  • Action: Remove the sealed container from the 2-8°C refrigerator. Do not open it. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold container causes ambient humidity to immediately condense on the cold solid. This microscopic water layer initiates hydrolysis of the C-Br bond, releasing corrosive HBr gas and ruining the reagent.

Step 2: Environmental Controls & PPE

  • Action: Ensure the fume hood is operating at an optimal face velocity (typically 80-100 fpm). Equip tightly fitting safety goggles (conforming to EN 166 or NIOSH), a fire/flame-resistant lab coat, and chemical impermeable gloves (conforming to EN 374) .

Step 3: Electrostatic Mitigation & Weighing

  • Action: Use non-sparking spatulas (e.g., PTFE-coated or ceramic) to weigh the solid onto a glass weighing boat.

  • Causality: Halogenated organic dusts can pose a deflagration risk if suspended in the air. Non-sparking tools prevent electrostatic discharge (ESD) from igniting the material.

Step 4: Transfer and Inert Purge

  • Action: Transfer the weighed solid into an oven-dried round-bottom flask. Immediately seal the flask with a rubber septum and flush the headspace with Argon gas for 3 to 5 minutes via a Schlenk line or balloon.

Step 5: Solvation and Validation

  • Action: Add your chosen anhydrous solvent (e.g., dry THF or DCM) via a syringe through the septum. Swirl gently.

  • Self-Validation: Observe the solution. A clear, colorless solution visually validates that the compound has not undergone significant thermal or hydrolytic degradation. If the solution is distinctly yellow or cloudy, HBr elimination or polymerization has occurred, and the batch should be discarded to prevent reaction failure.

V. References
Optimization

Optimization of reaction conditions for nucleophilic substitution on cyclobutanes

Technical Support Center: Optimizing Nucleophilic Substitution on Cyclobutanes Welcome to the Technical Support Center for cyclobutane functionalization. Performing nucleophilic substitutions on four-membered rings is a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Nucleophilic Substitution on Cyclobutanes

Welcome to the Technical Support Center for cyclobutane functionalization. Performing nucleophilic substitutions on four-membered rings is a notorious challenge in synthetic and medicinal chemistry. Due to inherent ring strain (~26.5 kcal/mol) and steric hindrance, classical substitution pathways often fail, yielding elimination or ring-opened byproducts. This guide provides causal explanations, troubleshooting workflows, and validated protocols to help you achieve high-yielding substitutions on cyclobutyl scaffolds.

Diagnostic Workflow

G Start Cyclobutane Substitution Failed Check Identify Major Byproduct Start->Check Elim Elimination (Alkene) Check->Elim RingOp Ring-Opening / Expansion Check->RingOp NoRxn No Reaction / Recovery Check->NoRxn Sol1 Use soft nucleophiles (N3-, RS-) Lower temperature Elim->Sol1 Sol2 Avoid SN1 conditions Use transition-metal catalysis RingOp->Sol2 Sol3 Upgrade leaving group to OTf Use polar aprotic solvent NoRxn->Sol3

Diagnostic workflow for cyclobutane substitution failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my nucleophilic substitution on a cyclobutyl halide yield primarily elimination and ring-expanded products? A: This is a direct consequence of ring strain and transition state geometry. In an SN1 reaction, the departure of the leaving group generates a cyclobutyl carbocation. To relieve the ~26.5 kcal/mol of ring strain, this intermediate rapidly undergoes a Wagner-Meerwein rearrangement, expanding into a more stable cyclopentyl cation or opening into a homoallylic system[1]. If you are attempting an SN2 reaction, the transition state requires the carbon center to adopt a pentacoordinate, roughly


-hybridized geometry with 120° bond angles[2]. For a cyclobutane ring, which is already constrained to ~90° angles, reaching this 120° transition state imposes massive additional angle strain. Because the SN2 pathway is energetically penalized and slow, competing E2 elimination will outcompete it if the nucleophile possesses any basic character[2][3].

Q2: How can I optimize the direct SN2 reaction on a cyclobutane ring to suppress elimination? A: To favor SN2 over E2, you must decouple nucleophilicity from basicity.

  • Nucleophile Selection: Use highly polarizable, "soft" nucleophiles (e.g., azides, thiolates, or cyanides) that are excellent nucleophiles but weak bases.

  • Leaving Group: Upgrade from a halide to a highly reactive leaving group like a trifluoromethanesulfonate (triflate, -OTf). This lowers the activation energy for the SN2 backside attack.

  • Solvent & Temperature: Employ polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile) to leave the nucleophile unsolvated and highly reactive. Run the reaction at lower temperatures (0 °C to room temperature) to thermodynamically suppress the higher-activation-energy E2 pathway. Note that specific activated substrates, such as

    
    -halo-
    
    
    
    -dicarbonyl cyclobutanes, can undergo facile SN2 displacements due to the adjacent electron-withdrawing groups stabilizing the transition state[4].

Q3: Direct SN2 is failing for my sterically hindered cyclobutane. Are there catalytic alternatives? A: Yes. When classical polar SN2 mechanisms fail, transition-metal-catalyzed cross-coupling is the premier alternative. These methods bypass the strained pentacoordinate SN2 transition state. For example, Cobalt-catalyzed cross-coupling allows the direct introduction of cyclobutyl rings onto primary and secondary alkyl iodides[5]. This reaction likely proceeds via a radical intermediate, which circumvents the carbocation-induced ring expansion seen in SN1 reactions[5]. Alternatively, Palladium-catalyzed Suzuki-Miyaura cross-coupling using air- and moisture-stable potassium cyclobutyltrifluoroborates has proven highly effective for coupling cyclobutanes to aryl and heteroaryl chlorides[6].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and product distribution during the optimization of a model cyclobutyl substitution.

Leaving GroupNucleophile / BaseSolventTemp (°C)Major Reaction PathwayTarget Yield (%)
Bromide (-Br)NaOMe (Hard/Basic)MeOH65E2 Elimination< 5%
Bromide (-Br)H2O (Weak Nu/Base)H2O/THF80SN1 Ring Expansion0%
Tosylate (-OTs)NaN3 (Soft/Non-basic)DMF80SN2 Substitution45%
Triflate (-OTf)NaN3 (Soft/Non-basic)MeCN25SN2 Substitution88%
Iodide (-I)Cyclobutyl-MgBr + Co Cat.THF25Radical Cross-Coupling82%

Standard Operating Procedures & Methodologies

Protocol 1: Optimized SN2 Azidation of Cyclobutyl Triflate This self-validating protocol utilizes a triflate leaving group and a soft nucleophile to ensure SN2 displacement without base-induced elimination.

  • Preparation of Triflate: In an oven-dried flask under argon, dissolve cyclobutanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Add anhydrous pyridine (2.0 equiv) and cool the mixture to -78 °C.

  • Activation: Dropwise add trifluoromethanesulfonic anhydride (1.2 equiv). Stir for 30 minutes at -78 °C, then slowly warm to 0 °C. Quench with cold saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure. Crucial: Use the triflate immediately; it is highly unstable and prone to elimination.

  • Substitution: Dissolve the crude cyclobutyl triflate in anhydrous Acetonitrile (0.1 M). Add sodium azide (NaN3, 3.0 equiv) in one portion at 0 °C.

  • Reaction: Stir the suspension at room temperature for 4 hours. Monitor via TLC (stain with KMnO4) to confirm the disappearance of the triflate.

  • Workup: Dilute with diethyl ether and wash with water to remove excess NaN3. Dry the organic layer and concentrate carefully (Note: low molecular weight azides can be shock-sensitive).

Protocol 2: Cobalt-Catalyzed Cross-Coupling of Cyclobutyl Grignards with Alkyl Iodides Adapted from established methodologies to bypass classical SN2 limitations[5].

  • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk tube with CoCl2 (5 mol%), a suitable diamine ligand (e.g., TMEDA, 10 mol%), and the target alkyl iodide (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration of the electrophile. Cool the mixture to 0 °C under argon.

  • Coupling: Slowly add cyclobutylmagnesium bromide (1.5 equiv, 1.0 M in THF) via a syringe pump over 30 minutes. The slow addition is critical to prevent homocoupling of the Grignard reagent.

  • Completion: Stir the reaction at room temperature for 12 hours. The solution color will shift, indicating the formation of the active cobalt radical species.

  • Quenching: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography.

References

  • Ring Expansion Rearrangements. Chemistry Steps. Available at:[Link]

  • SN2 reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at:[Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters (ACS Publications). Available at:[Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Cyclobutane Carboxylic Acids

Welcome to the Technical Support Center. Cyclobutane carboxylic acids present unique purification challenges due to their high polarity, significant ring strain, and tendency to remain ionized in standard aqueous conditi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cyclobutane carboxylic acids present unique purification challenges due to their high polarity, significant ring strain, and tendency to remain ionized in standard aqueous conditions. This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to conquer these chromatographic hurdles.

Core Principles & Chromatographic Causality

The fundamental challenge in purifying cyclobutane carboxylic acids lies in their acid dissociation constant (


 typically between 3.8 and 4.5). At a neutral pH, the carboxylic acid moiety is deprotonated into a highly polar carboxylate anion. This ionization drastically reduces the molecule's hydrophobicity, preventing it from partitioning into the non-polar stationary phase of a standard C18 column[1].

To successfully isolate these compounds, we must manipulate their ionization state (via pH control) or abandon hydrophobic partitioning altogether in favor of hydrophilic interactions (HILIC) or electrostatic binding (Ion Exchange)[2][3].

PurificationLogic Start Crude Polar Cyclobutane Carboxylic Acid CheckSol Soluble in Organic Solvents (e.g., DCM)? Start->CheckSol NormalPhase Normal Phase Silica (Add 1% AcOH/FA) CheckSol->NormalPhase Yes CheckRet Retained on C18 Analytical Column? CheckSol->CheckRet No (Water Soluble) RPHPLC RP-HPLC (0.1% TFA or FA modifier) CheckRet->RPHPLC Yes HILIC HILIC Chromatography CheckRet->HILIC No (Elutes in Void) IonExchange Anion Exchange Resin (e.g., DOWEX Formate) HILIC->IonExchange If scaling fails

Logical decision tree for selecting the optimal purification technique.

Troubleshooting Guide: Common Chromatographic Issues

Issue 1: Target Compound Elutes in the Void Volume on C18 Columns

Root Cause: The target acid is ionized. The resulting carboxylate anion is too polar to interact with the C18 alkyl chains. Solution: Employ ion suppression. By adding an acidic modifier to the mobile phase, you drop the pH below the compound's


, forcing the molecule into its neutral, protonated state. This restores hydrophobicity and enables retention[1].

Quantitative Comparison of Mobile Phase Additives for RP-HPLC Selecting the right additive is a balance between chromatographic resolution and downstream detection (like Mass Spectrometry).

Mobile Phase AdditiveApprox.

Relative HydrophobicityMS Sensitivity (Relative)Chromatographic Effect on Polar Acids
Trifluoroacetic Acid (TFA) 0.23HighLow (Ion Suppression)Excellent ion-pairing; yields the sharpest peaks and highest peak capacity[4].
Difluoroacetic Acid (DFA) 1.34MediumMediumProvides a strong balance between chromatographic resolution and MS signal.
Formic Acid (FA) 3.75LowHighWeaker ion-pairing; avoids MS suppression but may result in peak tailing for very polar acids[4].
Issue 2: Poor Peak Shape and Irreproducible Retention in HILIC

Root Cause: In Hydrophilic Interaction Liquid Chromatography (HILIC), acidic moieties can interact electrostatically with metal ions in the fluidic path or unpassivated active sites on the stationary phase[5]. Solution: System passivation and constant ionic strength. Perform a pre-run acid flush (e.g., with pyrophosphoric acid) to phosphonate the system, and use buffered mobile phases (e.g., 10 mM ammonium formate) rather than unbuffered additives[5].

Self-Validating Experimental Protocols

Protocol A: Reversed-Phase Preparative HPLC (Ion-Suppression Method)

Use this protocol when the cyclobutane carboxylic acid exhibits marginal retention on standard C18.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA)[1]. Causality: TFA ensures the pH remains ~2.0, keeping the cyclobutane carboxylic acid protonated.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Solvent A. If solubility is limited, use up to 10% DMSO.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., RediSep C-18) with 5% B for 3-5 column volumes[1].

  • Gradient Elution: Execute a shallow gradient from 5% B to 40% B over 20 minutes. Polar cyclobutane derivatives typically elute early in the gradient.

  • System Validation: Do not pool fractions blindly. Monitor the eluent via LC-MS in Negative Ion Mode. The presence of the

    
     ion confirms the target fraction.
    
Protocol B: Solid-Phase Extraction (SPE) via Anion Exchange

Use this protocol when RP-HPLC fails entirely due to extreme polarity or when processing high-throughput arrays.

  • Resin Preparation: Swell DOWEX 1x8-400 formate anion exchange resin in a polar protic solvent (water or methanol)[6].

  • Sample Loading: Load the crude reaction mixture (dissolved in 9:1 DMSO/water) onto the resin and agitate for 1 hour. Causality: The basic resin deprotonates the acid, capturing it via ionic interaction while neutral impurities remain in solution[6].

  • Validation Check 1: Analyze the filtrate via HPLC. Compare it to a reference solution to confirm >95% of the carboxylic acid has been retained on the resin[6].

  • Washing: Wash the resin heavily with dichloromethane and methanol to elute non-acidic impurities[6].

  • Elution: Elute the target cyclobutane carboxylic acid using a strong acidic modifier mixture (e.g., 5-10% Formic Acid in Methanol)[6]. Causality: The high concentration of formate outcompetes the cyclobutane carboxylate for the active sites, releasing the product.

  • Validation Check 2: Evaporate the eluent and verify purity via

    
    -NMR, looking for the characteristic strained cyclobutane multiplets between 1.5–3.0 ppm.
    

Advanced Workflow: HILIC Chromatography

When reversed-phase partitioning is impossible, HILIC flips the retention mechanism. Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The polar cyclobutane carboxylic acid partitions into a water-enriched layer immobilized on the stationary phase[2][3].

HILICWorkflow Step1 1. Passivation (Acid Flush) Step2 2. Equilibration (>70% ACN + Buffer) Step1->Step2 Step3 3. Sample Loading (Aprotic Solvent) Step2->Step3 Step4 4. Gradient Elution (Increase Water %) Step3->Step4

Step-by-step HILIC experimental workflow for highly polar carboxylic acids.

Frequently Asked Questions (FAQs)

Q: Why do my cyclobutane carboxylic acids streak heavily on normal-phase silica TLC? A: Carboxylic acids form strong hydrogen-bonded dimers and interact aggressively with the acidic silanol groups on bare silica. To disrupt this secondary interaction, add 1-2% acetic acid or formic acid to your TLC and flash chromatography mobile phase (e.g., Hexane/EtOAc + 1% AcOH).

Q: Can I use Subcritical Fluid Chromatography (SFC) for these highly polar acids? A: Yes, but pure supercritical


 is too non-polar. You must modify the 

with a polar solvent like methanol (up to 30-40%) containing an acidic additive (like TFA) to elute polar carboxylic acids effectively without peak tailing[7]. Alternatively, derivatizing the acid to a methyl ester prior to SFC drastically improves resolution and solubility[7].

Q: Why is my sample precipitating when injected onto the HILIC column? A: In HILIC, water is the strong eluting solvent, and acetonitrile is the weak solvent[2]. If you dissolve your highly polar acid in 100% water and inject it into a column equilibrated at 90% acetonitrile, the sudden shift in solubility can cause precipitation at the column head. Always dissolve your sample in a mixture that closely matches the starting gradient conditions (e.g., 70% ACN / 30% Water).

References

  • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids." Teledyne ISCO Application Notes. 1

  • SIELC Technologies. "HILIC Separation of Carboxylic Acids." SIELC Applications.8

  • Google Patents. "Process for the purification of carboxylic acids." WO2014095080A2. 7

  • Buchi. "Why HILIC is what your polar compounds need for purification." Buchi Blog. 2

  • ACS Combinatorial Science. "Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin." ACS Publications. 6

  • Agilent. "Mastering HILIC-Z Separation for Polar Analytes." Agilent Application Notes.5

  • NIH / Journal of Separation Science. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." PubMed Central. 3

  • Waters Corporation. "Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid." Waters Application Notes.

  • ResearchGate. "What is best for mAb LC/MS analysis, 0.1% Formic acid or 0.1% TFA in mobile phase and sample? and why?" Scientific Discussions. 4

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered Cyclobutane Derivatives

Welcome to the Technical Support Center for the synthesis of sterically hindered cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of sterically hindered cyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the construction of these strained four-membered rings. The inherent ring strain (approx. 26.3 kcal/mol) and significant steric hindrance in highly substituted analogs present considerable obstacles to their efficient synthesis.[1]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to explain the causality behind experimental choices, empowering you to overcome synthetic hurdles and improve your reaction yields and selectivity.

Part 1: Troubleshooting Guide

This section addresses specific issues commonly encountered during the synthesis of sterically hindered cyclobutanes in a practical question-and-answer format.

Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions

Question: My photochemical [2+2] cycloaddition is giving a very low yield of the desired cyclobutane product. I'm seeing mostly starting material or a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in photochemical [2+2] cycloadditions are a frequent and frustrating problem, often stemming from several interconnected factors. A systematic approach to troubleshooting is essential.

Potential Causes & Recommended Solutions
  • Inefficient Photon Capture or Inappropriate Wavelength: The reaction cannot proceed if the substrate does not absorb the light being supplied. Enones, for example, have specific absorption maxima required for excitation to the triplet state, which is often the reactive species in these cycloadditions.[2]

    • Solution: Verify the UV-Vis spectrum of your starting material. Ensure the output wavelength of your lamp (e.g., 300 nm, 350 nm) overlaps with the absorption band of the chromophore. For substrates that do not absorb well or do not efficiently form a reactive triplet state upon direct irradiation, the use of a photosensitizer is recommended.[3][4]

  • Quenching of the Excited State: The triplet excited state is highly susceptible to quenching by molecular oxygen, which is a ground-state triplet diradical. This deactivates the substrate before it can react.

    • Solution: Rigorously degas your solvent and reaction mixture. This is one of the most critical and often overlooked parameters. Common methods include freeze-pump-thaw cycles (3-4 times) or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to and during irradiation.

  • Unfavorable Reaction Kinetics (Concentration Effects): Intermolecular cycloadditions are bimolecular events. If the concentration is too low, the probability of two reaction partners encountering each other in the correct orientation during the short lifetime of the excited state is minimal.

    • Solution: Systematically increase the concentration of your reactants. Monitor the reaction progress by TLC, GC-MS, or ¹H NMR to find the optimal concentration that favors the desired cycloaddition over side reactions like polymerization or decomposition.

  • Competing Side Reactions: Besides oxygen quenching, other processes can compete with the desired cycloaddition. These include cis-trans isomerization of the alkene, decomposition of the starting material, or formation of alternative photoproducts.[3]

    • Solution: If direct irradiation fails, employ a triplet sensitizer. A sensitizer is excited to its triplet state and then transfers its energy to the reactant, populating the reactant's triplet state, which then undergoes cycloaddition.[3] This can be a cleaner and more efficient way to initiate the reaction.

Data Table 1: Common Photosensitizers for [2+2] Cycloadditions
PhotosensitizerTriplet Energy (ET, kcal/mol)Typical Application
Acetone78-80High-energy sensitizer, often used as a solvent.
Benzophenone69Versatile, for substrates with ET < 69 kcal/mol.
Thioxanthone65.5Efficient intersystem crossing, often used in visible-light photocatalysis.[5][6]
Workflow Diagram 1: Troubleshooting Low Yields in Photocycloadditions

G start Problem: Low Yield in [2+2] Photocycloaddition cause1 Potential Cause: Inefficient Light Absorption start->cause1 cause2 Potential Cause: Excited State Quenching start->cause2 cause3 Potential Cause: Unfavorable Kinetics start->cause3 cause4 Potential Cause: Sub-optimal Reactivity start->cause4 sol1 Solution: 1. Match lamp wavelength to substrate. 2. Use a photosensitizer. cause1->sol1 sol2 Solution: 1. Degas solvent thoroughly (Freeze-Pump-Thaw or N2/Ar sparge). cause2->sol2 sol3 Solution: Increase reactant concentration. cause3->sol3 sol4 Solution: 1. Switch to sensitized irradiation. 2. Modify electronics (e.g., use more electron-rich/poor alkene). cause4->sol4

Caption: A troubleshooting workflow for low-yield photochemical [2+2] cycloadditions.

Issue 2: Poor Diastereoselectivity in Cyclobutane Formation

Question: My reaction produces the desired cyclobutane ring, but as a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a significant challenge, especially when creating multiple stereocenters in a sterically congested environment. The root cause often lies in a stepwise reaction mechanism that allows for bond rotation and loss of stereochemical information.[7]

Potential Causes & Recommended Solutions
  • Stepwise (Non-Concerted) Mechanism: Many thermal and photochemical [2+2] cycloadditions do not proceed through a concerted transition state. Instead, they form a 1,4-diradical (in photochemistry) or a zwitterionic intermediate (in thermal reactions with polar components like ketenes).[2][7] The lifetime of this intermediate allows for rotation around single bonds, scrambling the initial stereochemistry of the reactants.

    • Solution (Solvent Polarity): For reactions involving polar or zwitterionic intermediates, the solvent polarity is a key handle. Decreasing the solvent polarity (e.g., switching from acetonitrile to toluene or hexanes) can destabilize charge separation, shortening the lifetime of the intermediate and favoring a more concerted pathway that preserves stereochemistry.[7]

    • Solution (Lewis Acid Catalysis): Lewis acids can coordinate to one of the reactants (e.g., an enone or alkene), promoting a more organized and concerted transition state. This can enforce a specific geometry of approach, leading to a single diastereomer. Screening Lewis acids (e.g., TiCl₄, AlCl₃, Sc(OTf)₃) and optimizing conditions is crucial.[7]

  • Lack of Facial Selectivity: Even if the reaction is concerted, the reactants may approach each other from two different faces with similar energy barriers, leading to a mixture of products. This is common with sterically hindered substrates where subtle steric interactions dictate the outcome.

    • Solution (Steric Directing Groups): Introduce a bulky substituent on one of the reacting partners. This group will act as a "steric shield," blocking one face of the molecule and forcing the other reactant to approach from the less hindered side.[7] This is a classic strategy for controlling diastereoselectivity.

    • Solution (Intramolecular Reactions): If synthetically feasible, tethering the two reacting alkene moieties together can dramatically improve selectivity. The conformational constraints imposed by the tether often permit only one mode of cycloaddition, leading to a single product isomer.[7]

Diagram 2: Controlling Diastereoselectivity

G problem Problem: Poor Diastereoselectivity cause1 Cause: Stepwise Mechanism (Diradical/Zwitterion) problem->cause1 cause2 Cause: Poor Facial Selectivity problem->cause2 sol1a Strategy 1: Alter Mechanism - Decrease solvent polarity - Use Lewis Acid catalyst cause1->sol1a sol2a Strategy 2: Enforce Geometry - Add bulky directing group - Design intramolecular reaction cause2->sol2a

Caption: Decision process for improving diastereoselectivity in cyclobutane synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing sterically hindered cyclobutanes, and how do I choose the best one?

The construction of the cyclobutane core is dominated by a few powerful strategies. The optimal choice depends on the target's substitution pattern, functional group tolerance, and desired stereochemistry.

  • [2+2] Cycloaddition Reactions: This is the most common and versatile method.[2]

    • Photochemical [2+2]: Ideal for reacting alkenes, especially with enones. Can be performed via direct irradiation or with a sensitizer.[4][8]

    • Thermal [2+2]: Primarily used for reactions involving ketenes or other highly reactive species. Often highly stereoselective.[9][10]

    • Transition Metal-Catalyzed [2+2]: Allows for reactions that are thermally forbidden. Catalysts based on Rh, Cu, or Ru are common.[1][2]

  • Ring-Closing Metathesis (RCM): An excellent method for synthesizing unsaturated cyclobutanes (cyclobutenes) from a 1,5-diene precursor using catalysts like Grubbs' or Schrock's.[11][12] The driving force is the intramolecular reaction and the release of volatile ethylene.[11]

  • Ring-Opening of Strained Bicyclic Systems: Methods like the ring-opening of bicyclo[1.1.0]butanes (BCBs) are emerging as powerful ways to generate 1,3-difunctionalized cyclobutanes.[13]

  • Domino/Cascade Reactions: Multi-step sequences that occur in one pot, such as a domino Michael-Dieckmann-type process or copper-catalyzed domino cyclizations, can rapidly build complex cyclobutane scaffolds.[14][15]

Diagram 3: Decision Tree for Synthetic Strategy Selection

G start What is your target cyclobutane? q1 Is the ring unsaturated (contains a double bond)? start->q1 q2 Does the final structure result from two alkene units? q1->q2 No strat1 Consider Ring-Closing Metathesis (RCM) of a 1,5-diene. q1->strat1 Yes q3 Does one alkene partner have an enone/carbonyl? q2->q3 Yes strat4 Consider other methods: - Transition Metal Catalysis - BCB Ring Opening q2->strat4 No q4 Is one component a ketene (or ketene equivalent)? q3->q4 No strat2 Consider Photochemical [2+2] Cycloaddition. q3->strat2 Yes q4->strat2 No strat3 Consider Thermal [2+2] Cycloaddition. q4->strat3 Yes

Caption: A simplified decision tree for selecting a primary cyclobutane synthesis strategy.

Q2: I have synthesized my product, but its characterization by ¹H NMR is difficult. How can I confirm its structure and stereochemistry?

Characterizing sterically hindered cyclobutanes can be challenging due to complex, often overlapping signals in the ¹H NMR spectrum and unusual coupling constants.

  • Analyze Coupling Constants (J-values): The puckered, non-planar conformation of the cyclobutane ring is key. The four-bond coupling constants (⁴JHH) are particularly informative for determining the relative orientation of substituents. A large ⁴Jeq-eq coupling (approx. 5 Hz) and a small ⁴Jax-ax coupling (approx. 0 Hz) can help assign equatorial vs. axial positions.[16]

  • Employ 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other, untangling the complex multiplets in the cyclobutane region.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for determining stereochemistry. NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are coupled through bonds. A strong NOE between two substituents on the same face of the ring is definitive proof of a cis relationship.

  • ¹³C NMR and DEPT: These experiments will confirm the number of unique carbons and distinguish between CH, CH₂, and CH₃ groups, which is essential for confirming the overall carbon skeleton.

  • Single-Crystal X-ray Diffraction: If you can grow a suitable crystal, this is the ultimate, unambiguous method for determining the complete 3D structure and relative stereochemistry of your molecule.

Part 3: Experimental Protocols

General Protocol for a Sensitized Photochemical [2+2] Cycloaddition

This protocol provides a representative workflow for a [2+2] cycloaddition using a photosensitizer. Caution: UV light is harmful. Always use appropriate shielding and personal protective equipment.

Workflow Diagram 4: Experimental Protocol Flow

G prep 1. Preparation - Dissolve alkene & enone - Add sensitizer (e.g., benzophenone) - Use quartz reaction vessel degas 2. Degassing - Sparge with Argon for 30-60 min - Maintain inert atmosphere prep->degas irrad 3. Irradiation - Place vessel in photoreactor - Irradiate with appropriate UV lamp - Monitor by TLC/GC-MS degas->irrad workup 4. Work-up - Concentrate in vacuo irrad->workup purify 5. Purification - Column chromatography - or Recrystallization workup->purify

Caption: A typical experimental workflow for a sensitized photochemical cycloaddition.

Step-by-Step Methodology
  • Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.2-2.0 equivalents) and the enone (1.0 equivalent) in a suitable solvent (e.g., benzene, acetonitrile, or acetone if it is the sensitizer). Add the photosensitizer (e.g., benzophenone, 0.1-0.3 equivalents).

  • Degassing: Seal the vessel with a septum and degas the solution thoroughly by sparging with a gentle stream of argon or nitrogen for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature. Irradiate the stirred solution with a medium-pressure mercury lamp or a lamp with a specific wavelength output appropriate for the sensitizer.

  • Monitoring: Monitor the reaction's progress periodically by withdrawing small aliquots and analyzing them by TLC or GC-MS until the starting enone is consumed.

  • Work-up: Once the reaction is complete, turn off the lamp and remove the reaction vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired cyclobutane adduct from unreacted starting material, sensitizer, and byproducts.[3] The stereoisomers may require careful selection of eluent systems or preparative HPLC for separation.

References

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters - ACS Publications. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ResearchGate. [Link]

  • Copper-Catalyzed Domino Cyclization of Anilines and Cyclobutanone Oxime Ethers: A Scalable and Versatile Route. Beilstein Archives. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC - NIH. [Link]

  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(Bromomethyl)cyclobutane-1-carboxylic Acid Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses or degradation when working with bifunctional building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield losses or degradation when working with bifunctional building blocks. 1-(Bromomethyl)cyclobutane-1-carboxylic acid is a highly valuable intermediate, but its dual functionality—a carboxylic acid and a primary alkyl bromide on the same spiro-center—makes its stability highly dependent on pH.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during synthesis, isolation, and storage.

Part 1: Core Troubleshooting FAQs

Q1: Why does my 1-(bromomethyl)cyclobutane-1-carboxylic acid degrade rapidly during basic workup? A: The instability of this compound in basic conditions is dictated by intramolecular kinetics. When the pH exceeds the pKa of the carboxylic acid (typically ~4.5), the group is deprotonated to form a carboxylate anion. This anion acts as a potent internal nucleophile. Due to its close spatial proximity to the primary bromomethyl group, it rapidly undergoes an intramolecular SN2 substitution. This reaction displaces the bromide ion and forms 2-oxaspiro[1]heptan-3-one , a highly strained spirocyclic β-lactone[2]. Because 4-membered β-lactones possess immense ring strain, this intermediate will rapidly undergo further hydrolysis or uncontrolled polymerization in the presence of excess base or aqueous nucleophiles[3].

Q2: Is the compound stable in acidic or neutral conditions? A: Yes, it is highly stable in acidic environments. At a pH < 3, the carboxylic acid remains fully protonated (-COOH). In this state, the oxygen atoms lack the electron density required to act as nucleophiles. Furthermore, primary alkyl bromides are highly resistant to acid-catalyzed hydrolysis at ambient temperatures. Maintaining an acidic environment effectively "locks" the molecule in its stable, open-chain form.

Q3: Why did my compound decompose when I washed the organic layer with saturated NaHCO₃? A: Saturated sodium bicarbonate has a pH of approximately 8.3. Washing your organic layer with NaHCO₃ immediately deprotonates the carboxylic acid at the biphasic interface, triggering the SN2 cyclization cascade described above. To remove residual acid impurities without degrading your product, you must use a brine wash (pH ~7) or perform a controlled acid-base extraction strictly at low temperatures (0–5°C) to kinetically slow the cyclization.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the base-catalyzed degradation of 1-(bromomethyl)cyclobutane-1-carboxylic acid.

G A 1-(Bromomethyl)cyclobutane- 1-carboxylic acid (Stable in Acid) B Deprotonation (pH > 7) A->B OH⁻ C Carboxylate Anion Intermediate B->C D Intramolecular SN2 (- Br⁻) C->D E 2-Oxaspiroheptan-3-one (Strained β-Lactone) D->E F Hydrolysis / Polymerization (Degradation) E->F H2O / Base

Figure 1: Base-catalyzed intramolecular SN2 degradation pathway to 2-oxaspiro[1]heptan-3-one.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the kinetic stability of the compound across different pH environments.

pH RangeEnvironmentEstimated Half-Life (t₁/₂) at 25°CPrimary Species / DegradantMechanistic Rationale
pH 1–3 Strongly Acidic> 30 days1-(Bromomethyl)cyclobutane-1-carboxylic acidProtonated -COOH prevents nucleophilic attack.
pH 4–6 Weakly Acidic~7 to 14 daysTrace β-lactone formationPartial deprotonation allows slow background cyclization.
pH 7.4 Physiological< 2 hours2-Oxaspiro[1]heptan-3-oneComplete deprotonation drives rapid intramolecular SN2.
pH 9–12 Strongly Basic< 5 minutesPolymeric esters / Hydrolyzed ring-opened productsImmediate β-lactone formation followed by base-catalyzed ring-opening/polymerization.

Part 4: Experimental Protocols

Protocol A: Safe Extraction and Isolation (Acidic Workup)

Objective: Isolate the compound from an aqueous reaction mixture without triggering β-lactone formation.

  • Thermal Quenching: Cool the aqueous reaction mixture to 0–5°C using an ice bath. Causality: Lowering the temperature kinetically suppresses any background nucleophilic substitution during the workup.

  • pH Adjustment: Slowly add 1 M HCl dropwise until the aqueous phase reaches pH 2.0–3.0 (verify with pH paper). Causality: Ensures complete protonation of the carboxylic acid, eliminating its nucleophilicity.

  • Extraction: Extract the aqueous phase with a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Washing (Critical Step): Wash the combined organic layers with saturated aqueous NaCl (brine). Do NOT use saturated NaHCO₃ or NaOH. Causality: Brine removes residual water without introducing basicity that would trigger cyclization.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature of ≤30°C. Store the resulting product under argon at -20°C.

Protocol B: Controlled Synthesis of 2-Oxaspiro[2]heptan-3-one (β-Lactone)

Objective: Deliberately cyclize the compound for use as a strained electrophilic intermediate[3].

  • Preparation: Dissolve 1-(bromomethyl)cyclobutane-1-carboxylic acid in anhydrous THF to a concentration of 0.1 M under an inert argon atmosphere.

  • Base Addition: Cool the solution to 0°C and add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It will deprotonate the acid to trigger the intramolecular SN2 without acting as a competing nucleophile against the bromomethyl group or the resulting β-lactone.

  • Reaction Monitoring: Stir the reaction for 2–4 hours, allowing it to slowly warm to room temperature. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated DIPEA hydrobromide salts.

  • Immediate Utilization: Concentrate the filtrate carefully under reduced pressure. The resulting 2-oxaspiro[1]heptan-3-one is highly reactive and should be used immediately in the subsequent synthetic step to avoid strain-relieving polymerization[2].

Part 5: References

  • Expedient Access to Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides . ChemRxiv. Available at:[Link]

  • Process for the production of carnitine by cycloaddition (US8563752B2) . Google Patents. Available at:

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of Neopentyl-like Bromide Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who have hit a synthetic roadblock when utilizing neopentyl halides (e....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who have hit a synthetic roadblock when utilizing neopentyl halides (e.g., 1-bromo-2,2-dimethylpropane). While these substrates are technically primary alkyl halides, their unique steric environment renders traditional retrosynthetic logic obsolete.

This guide deconstructs the causality behind these failures and provides field-proven, self-validating methodologies to successfully functionalize neopentyl-like systems.

The Causality of Neopentyl Reactivity Failures

To troubleshoot neopentyl bromide reactions, we must first understand the physical chemistry governing its inertness:

  • The SN2 Steric Wall: The electrophilic carbon is primary, but it is adjacent to a quaternary carbon (a tert-butyl group). This severe beta-branching creates a massive steric shield that physically blocks the 180° trajectory required for a nucleophile to execute a backside attack[1].

  • The SN1 Rearrangement Trap: Attempting to force an SN1 pathway by encouraging the bromide leaving group to depart results in a highly unstable primary carbocation. To achieve thermodynamic stability, the molecule immediately undergoes a 1,2-methyl shift, yielding a tertiary tert-amyl carbocation and resulting exclusively in structurally rearranged products[2].

Quantitative Data: The Impact of Beta-Branching

The table below illustrates the dramatic kinetic penalty imposed by the neopentyl structure compared to other alkyl bromides.

Substrate TypeExample StructureRelative SN2 Reaction Rate
MethylCH3-Br~30
Primary (1°)CH3CH2-Br1 (Baseline)
Secondary (2°)(CH3)2CH-Br0.025 - 0.03
Neopentyl (1°) (CH3)3CCH2-Br ~0.00001
Tertiary (3°)(CH3)3C-Br~0 (Elimination pathway dominates)
Table 1: Relative SN2 reaction rates demonstrating the extreme kinetic inertness of neopentyl systems[3][4].

Strategic Troubleshooting Workflow

When traditional substitution fails, researchers must pivot to single-electron transfer (SET) pathways. Radicals are planar and significantly less sensitive to steric hindrance than the pentacoordinate transition state of an SN2 reaction.

NeopentylWorkflow Start Neopentyl Bromide Substrate SN2_Path Attempt Direct SN2 Start->SN2_Path SN1_Path Attempt SN1 Solvolysis Start->SN1_Path Fail_SN2 Reaction Fails (Steric Blockade) SN2_Path->Fail_SN2 Fail_SN1 Rearranged Product (1,2-Methyl Shift) SN1_Path->Fail_SN1 Solution_Ni Ni-Catalyzed Cross-Coupling (Radical Intermediate) Fail_SN2->Solution_Ni Switch Strategy Solution_Photo Metallaphotoredox Catalysis (sp3-sp3 Coupling) Fail_SN1->Solution_Photo Switch Strategy

Logical workflow for troubleshooting unreactive neopentyl halide substrates.

Frequently Asked Questions (FAQs)

Q: I need to perform a simple heteroatom substitution (e.g., azidation) on neopentyl bromide. Are there any conditions that work? A: Direct SN2 is synthetically unviable for most nucleophiles. If you absolutely must attempt a direct substitution, you must use "forced conditions": a highly polar aprotic solvent (e.g., DMSO) at elevated temperatures (100 °C) with a highly reactive, linear nucleophile like an azide ion[5]. However, expect low yields and competing E2 elimination. A more reliable workaround for introducing nucleophilic character is converting the bromide to a Grignard reagent (neopentylmagnesium bromide), as magnesium insertion is not subject to the same steric constraints[6].

Q: I attempted an SN1 solvolysis to form neopentyl alcohol, but my NMR shows a completely different carbon skeleton. What happened? A: You triggered an inherent cationic rearrangement. When the bromide leaves, the resulting primary neopentyl carbocation is highly unstable. To achieve stability, an adjacent methyl group migrates with its bonding electrons (a 1,2-methyl shift), forming a tertiary tert-amyl carbocation. This intermediate then reacts with your solvent (e.g., water), yielding 2-methyl-2-butanol instead of the desired neopentyl alcohol[2]. To retain the neopentyl skeleton, you must avoid cationic intermediates entirely.

Q: How do modern cross-coupling methods overcome the neopentyl steric wall? A: Transition-metal catalysis, particularly Nickel-catalyzed cross-electrophile coupling, bypasses the traditional SN2 backside attack. The Nickel catalyst facilitates the generation of an alkyl radical from the neopentyl bromide via single-electron transfer (SET). Because radicals do not require a 180° backside approach, they are largely immune to the beta-branching steric shield. The neopentyl radical rapidly recombines with the transition metal center to forge the new C-C bond[7][8].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can isolate failures to specific mechanistic steps.

Protocol A: Nickel-Catalyzed Cross-Electrophile Reductive Coupling

This protocol couples neopentyl bromide with an aryl bromide, bypassing SN2 limitations via radical generation[9][10].

Reagents: Aryl bromide (1.0 equiv), Neopentyl bromide (1.5 equiv), Zinc dust (2.0 equiv), Ni(ClO4)2·6H2O (10 mol%), 2,2'-bipyridine (bipy) (15 mol%), Anhydrous DMA.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, add the aryl bromide, neopentyl bromide, and activated zinc dust.

  • Catalyst Complexation: In a separate vial, dissolve the Nickel catalyst and bipy ligand in anhydrous DMA. Stir until a deep color change indicates complexation.

  • Reaction Initiation: Transfer the catalyst solution to the Schlenk tube. Seal and stir the mixture vigorously at 40 °C for 12–24 hours. The mild heating assists in the single-electron transfer process from the zinc reductant[7].

  • Self-Validation Checkpoint: At 12 hours, monitor the reaction via GC-MS.

    • Diagnostic: If the aryl bromide is consumed but homocoupled aryl products dominate, the neopentyl radical is not forming. Verify the quality and activation state of your zinc dust.

  • Workup: Cool to room temperature, quench slowly with 1 M HCl to dissolve excess zinc, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Metallaphotoredox-Catalyzed sp3-sp3 Cross-Coupling

This protocol utilizes dual photoredox and nickel catalysis to couple neopentyl bromide with carboxylic acids via decarboxylative cross-coupling[11][12].

Reagents: Carboxylic acid (1.5 equiv), Neopentyl bromide (1.0 equiv), Ir-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%), NiCl2·glyme (5 mol%), dtbbpy ligand (5 mol%), Cs2CO3 (2.0 equiv), Anhydrous DMF.

Step-by-Step Methodology:

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid, neopentyl bromide, photocatalyst, Nickel catalyst, ligand, and base.

  • Degassing: Add anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes to remove oxygen (which quenches the excited photocatalyst).

  • Irradiation: Place the vial in a photoreactor or approximately 5 cm away from a 34 W blue LED lamp. Stir vigorously at room temperature. Crucial: Use a cooling fan to ensure the reaction temperature does not exceed 25–30 °C, as thermal degradation of the catalyst can occur.

  • Self-Validation Checkpoint: Monitor by TLC or LC-MS after 24 hours.

    • Diagnostic: If the carboxylic acid is consumed (indicating successful decarboxylation to an alkyl radical) but the neopentyl bromide remains untouched, the radical capture by the Nickel cycle has failed. This usually indicates moisture contamination degrading the NiCl2·glyme catalyst.

  • Isolation: Dilute the mixture with diethyl ether, wash extensively with saturated aqueous NaHCO3 and brine to remove DMF, dry over MgSO4, and purify via silica gel chromatography.

References

  • Benchchem. "Technical Support Center: Optimizing Reaction Conditions for Neopentyl Halides".
  • Benchchem. "Application Notes and Protocols for Nucleophilic Substitution with Neopentyl Halides".
  • PMC. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton".
  • MSU Chemistry. "Rearrangement".
  • Benchchem. "Dealing with unexpected rearrangement products of neopentyl-type halides".
  • NSF PAR.
  • Benchchem. "Technical Support Center: Enhancing Nucleophilic Substitution on Neopentyl-like Structures".
  • PMC. "A Widely Applicable Dual Catalytic System for Cross-Electrophile Coupling Enabled by Mechanistic Studies".
  • Shaalaa. "Explain why neopentylbromide undergoes nucleophilic substitution reactions very slowly".
  • SciSpace. "Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides".
  • PMC. "Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides".
  • StackExchange. "How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2".

Sources

Troubleshooting

Technical Support Center: Disposal of Brominated Organic Waste in a Research Lab Setting

Welcome to the Technical Support Center for the safe and compliant disposal of brominated organic waste. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe and compliant disposal of brominated organic waste. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with managing this particular class of chemical waste. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What makes brominated organic waste hazardous and why does it require special disposal procedures?

Brominated organic compounds are classified as halogenated organic waste. The carbon-bromine bond, and the presence of the bromine atom itself, can confer several hazardous properties to the molecule, including toxicity, corrosivity, and reactivity.[1][2] Improper disposal can lead to the formation of persistent organic pollutants and other hazardous byproducts in the environment. Therefore, brominated organic waste must be segregated from non-halogenated and general waste streams to ensure it is sent for appropriate treatment, which often involves high-temperature incineration to break down the stable organic structure and neutralize the halogen.[3][4]

Q2: How do I properly segregate different types of brominated organic waste?

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5] Mixing incompatible waste streams can lead to dangerous chemical reactions.[6][7]

Here’s a quick guide:

Waste TypeSegregation GuidelineRationale
Liquid Brominated Organic Waste Collect in a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Liquid Waste."[8]Prevents mixing with non-halogenated solvents, which have different disposal requirements and costs.
Solid Brominated Organic Waste Collect in a designated, sealed container for "Halogenated Organic Solid Waste." This includes contaminated lab supplies like silica gel, filter paper, and gloves.[1]Solid and liquid waste streams are often treated differently. Keeping them separate facilitates proper disposal.
Aqueous Waste with Brominated Compounds Treat as hazardous waste and collect separately in a container labeled "Aqueous Waste with Halogenated Organics."[1]Prevents the introduction of organic compounds into the aqueous waste stream, which can complicate treatment.
Sharps Contaminated with Brominated Compounds Dispose of in a puncture-resistant sharps container clearly labeled as containing chemically contaminated sharps.[9]Protects waste handlers from both physical and chemical hazards.
Q3: What type of container should I use for my brominated organic waste?

Container selection is crucial to prevent leaks and reactions.

  • Liquids: Use glass or other chemically resistant bottles with a secure screw-top cap.[1] Ensure the container material is compatible with the specific brominated compound and any other solvents in the waste mixture. The NIH recommends that empty chemical bottles may be used for small quantities of chemical waste.[10]

  • Solids: Use wide-mouth, sealable plastic or glass containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the date accumulation started.[1][6]

Q4: Can I neutralize or treat small amounts of brominated organic waste in the lab before disposal?

In-lab treatment of hazardous waste is highly regulated and generally not recommended without specific training, established procedures, and institutional approval.[11] While some simple neutralization procedures for specific, well-characterized waste streams might be permissible under certain institutional protocols, it is critical to consult with your institution's Environmental Health and Safety (EHS) department before attempting any in-lab treatment. The American Chemical Society (ACS) notes that while many wastes could be safely rendered non-hazardous through laboratory procedures, this is often prohibited by regulations without a permit.[11]

Troubleshooting Guides

Problem: I have a small spill of a brominated organic compound. What should I do?

Solution: Your response will depend on the size and nature of the spill. For a small, manageable spill:

  • Alert Colleagues and Secure the Area: Inform others in the lab and restrict access to the spill area.

  • Consult the SDS: The Safety Data Sheet for the specific compound will provide spill cleanup instructions.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12]

  • Containment and Absorption: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. For small spills, treatment with sodium thiosulfate before absorption can help neutralize the bromine.[1][13]

  • Collection: Carefully collect the absorbed material into a designated hazardous waste container.[14]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Waste Disposal: Label the container with the spilled material's name and "Spill Debris" and dispose of it as halogenated organic solid waste.

For large or highly toxic spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[10]

Problem: My brominated organic waste container is full. What is the proper procedure for disposal?

Solution:

  • Ensure Proper Labeling: Double-check that the container is accurately and completely labeled with all constituents and their approximate concentrations.[6]

  • Secure the Container: Tightly seal the container to prevent leaks or the escape of vapors.[15]

  • Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. Do not store waste containers in hallways or other public locations.[6][10] Use secondary containment for liquid waste containers.[8]

  • Request Pickup: Contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for pickup.[8] Do not dispose of this waste down the drain or in the regular trash.[8]

Experimental Workflow: Segregation and Disposal of Brominated Organic Waste

This workflow outlines the critical decision points and actions required for the proper disposal of brominated organic waste generated during a typical research experiment.

DisposalWorkflow cluster_experiment Experimental Phase cluster_segregation Segregation Phase cluster_disposal Disposal Phase start Experiment Generates Brominated Organic Waste waste_char Characterize Waste: Solid, Liquid, or Aqueous? start->waste_char solid_waste Collect in 'Solid Halogenated Organic Waste' Container waste_char->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container waste_char->liquid_waste Liquid aqueous_waste Collect in 'Aqueous Waste with Halogenated Organics' Container waste_char->aqueous_waste Aqueous label_container Properly Label Container: - 'Hazardous Waste' - Full Chemical Names - Start Date solid_waste->label_container liquid_waste->label_container aqueous_waste->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup

Caption: Decision workflow for the segregation and disposal of brominated organic waste.

In-Depth Guide: Chemical Incompatibility

A critical aspect of safe waste management is understanding and respecting chemical incompatibilities. Mixing incompatible chemicals can result in violent reactions, the release of toxic gases, or fires.

Key Incompatibilities for Brominated Compounds:

  • Oxidizing Agents: Brominated compounds can react with strong oxidizing agents.[6]

  • Reducing Agents: Avoid mixing with strong reducing agents like alkali metals (e.g., sodium, potassium).[6]

  • Bases (Alkalis): Should be stored separately from alkalis.[1]

  • Reactive Metals: Bromine can react violently with metals such as aluminum.[1]

The following diagram illustrates the logical relationship for segregating brominated organic waste from other common laboratory waste streams.

SegregationLogic cluster_compatible cluster_incompatible Brominated_Waste Brominated Organic Waste Other_Halogenated Other Halogenated Organic Waste Non_Halogenated Non-Halogenated Organic Waste Brominated_Waste->Non_Halogenated Do Not Mix Acids Strong Acids Brominated_Waste->Acids Do Not Mix Bases Strong Bases Brominated_Waste->Bases Do Not Mix Oxidizers Oxidizers Brominated_Waste->Oxidizers Do Not Mix Reducers Reducing Agents Brominated_Waste->Reducers Do Not Mix

Caption: Logical segregation of brominated organic waste from incompatible chemical classes.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Guide for Chemical Spill Response. (1995). American Chemical Society. Retrieved from [Link]

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • LCSS: BROMINE. (1995). National Academy of Sciences. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024). Compliancy Group. Retrieved from [Link]

  • Safe and Compliant Laboratory Waste Management. (2025). Environmental Marketing Services. Retrieved from [Link]

  • A Guidebook... book by ACS Task Force on Laboratory Waste Management. (1994). ThriftBooks. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Appendix K - Incompatible Chemicals. (n.d.). Environment, Health and Safety - The University of Kansas. Retrieved from [Link]

  • Bromide Removal. (n.d.). Ecolab. Retrieved from [Link]

  • How to remove Bromide/bromate from wastewater? (2016). ResearchGate. Retrieved from [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research. Retrieved from [Link]

  • What Are The OSHA Rules For Regulated Medical Waste? (2025). Secure Waste. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg. Retrieved from [Link]

  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. (n.d.). CHIMIA. Retrieved from [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher. Retrieved from [Link]

  • Bromination Process for Disposal of Spilled Hazardous Materials. (1983). US EPA. Retrieved from [Link]

  • Bromine water - disposal. (2008). #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Safely handling a liter of Bromine? (2017). Reddit. Retrieved from [Link]

  • Appendix A: Chemical Compatibility List. (2025). Kansas State University. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Chemical Compatibility Guide. (n.d.). VIPseal. Retrieved from [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. (n.d.). McGill University. Retrieved from [Link]

Sources

Optimization

Scaling up the synthesis of cyclobutane-based intermediates

CycloScale Pro: Technical Support & Troubleshooting Center Topic: Scaling Up the Synthesis of Cyclobutane-Based Intermediates Welcome to the CycloScale Pro Support Center. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

CycloScale Pro: Technical Support & Troubleshooting Center Topic: Scaling Up the Synthesis of Cyclobutane-Based Intermediates

Welcome to the CycloScale Pro Support Center. As a Senior Application Scientist, I frequently see research teams struggle when transitioning the synthesis of highly strained four-membered rings from milligram-scale discovery to kilogram-scale manufacturing. Traditional batch reactors often fail during this transition due to poor photon penetration (in photochemistry) or uneven current distribution and mass transfer limitations (in electrochemistry).

This guide provides field-validated troubleshooting strategies, causal explanations, and standard operating procedures (SOPs) for continuous flow methodologies, ensuring your scale-up process is both safe and highly efficient.

Section 1: Frequently Asked Questions (FAQs) & Causality

Q1: Why do our batch electrochemical oxidative cyclizations of tetramethyl butane-1,1,4,4-tetracarboxylate fail to scale beyond 5 grams, resulting in severe electrode fouling? A1: In batch electrochemistry, scaling up inherently decreases the surface-area-to-volume ratio. This leads to poor mass transfer and uneven potential distribution. As the local concentration of the cyclobutane product increases near the anode, it undergoes over-oxidation, forming polymeric films that passivate the electrode (fouling). The Solution: Transition to a continuous flow electrochemical cell. A narrow interelectrode gap (e.g., 0.5 mm) ensures rapid mass transport and minimizes ohmic drop. This allows the reactive enolate intermediate to couple efficiently while the product is immediately swept out of the electric field. This exact approach was validated by Chen et al., who successfully scaled up a cyclobutane-based energetic intermediate to >100 g per run[1].

Q2: During the continuous [2+2] photocycloaddition of maleic anhydride and ethylene gas, we observe low conversion and reactor clogging. What is the root cause? A2: The [2+2] photocycloaddition is a multiphase (gas-liquid) reaction. Clogging and low conversion are symptomatic of poor gas dispersion. If ethylene bubbles are too large, the interfacial surface area is insufficient for the photochemical reaction to occur efficiently in the liquid phase. Furthermore, localized over-irradiation of unreacted maleic anhydride leads to unwanted oligomerization, which precipitates and clogs the microreactor channels. The Solution: Integrate a 3D-printed static mixer immediately upstream of the photochemical flow reactor. This generates a stable Taylor flow (segmented gas-liquid flow), maximizing the interfacial area and ensuring uniform photon exposure, enabling throughputs exceeding 5 kg/day .

Q3: How can we maintain high isotopic purity when scaling up deuterium-labeled cyclobutanes via continuous photo flow chemistry? A3: Isotopic scrambling often occurs if the residence time in the photo-reactor is excessively long, leading to secondary photochemical side-reactions. The Solution: Strictly control the flow rate to optimize residence time. Yamashita et al. demonstrated that precise control of residence time in a continuous photo flow system prevents over-irradiation, enabling the scale-up of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives with excellent deuterium retention[2].

Section 2: Troubleshooting Guide & Self-Validating Systems

Every robust process must be self-validating. Use the following diagnostic matrix to troubleshoot common scale-up anomalies in real-time.

Symptom / IssueProcess TypeRoot Cause AnalysisCorrective Action (Self-Validating System)
Voltage Spike (>10V) at Constant Current Electrochemical FlowElectrode passivation due to oligomer deposition on the anode.Action: Implement alternating polarity (polarity reversal) every 60 seconds. Validation: Voltage should immediately stabilize to baseline (<5V).
Incomplete Conversion (<70%) Photochemical FlowInsufficient photon flux or poor gas-liquid mixing (Taylor flow degradation).Action: Increase system pressure (e.g., 6 bar) to increase ethylene solubility; check static mixer integrity. Validation: Inline NMR or IR shows disappearance of the alkene peak.
Thermal Runaway / Hot Spots Electrochemical FlowHigh ohmic resistance due to low electrolyte concentration in the narrow gap.Action: Add a catalytic mediator (e.g., NaI) to lower the oxidation potential and increase conductivity[3]. Validation: Reactor surface temperature drops to ambient.

Section 3: Standard Operating Protocols (SOPs)

Protocol A: 100g-Scale Electrochemical Oxidative Cyclization in Flow

Objective: Synthesize tetramethyl cyclobutane-1,1,2,2-tetracarboxylate via oxidative enolate coupling[4]. Causality Check: This protocol utilizes an indirect electrolysis mechanism. Sodium iodide (NaI) acts as a redox mediator. The anode oxidizes I⁻ to I₂, which then reacts with the enolate in bulk solution, preventing the organic substrate from directly touching and fouling the anode.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve tetramethyl butane-1,1,4,4-tetracarboxylate (100 g/L) and NaI (0.2 equiv) in basic methanol (containing NaOMe to pre-form the enolate).

  • Reactor Priming: Flush the continuous flow multi-plate electrochemical cell (Stainless Steel cathode, Graphite anode, 0.5 mm gap) with pure methanol at 95 L/h to establish baseline pressure.

  • Electrolysis: Pump the reactant solution through the reactor. Apply a constant direct current (I = 2.5 A, Current Density J = 137 A/m²).

  • Self-Validation Monitoring: Continuously monitor the cell voltage. A stable voltage between 3.5V - 4.5V indicates a healthy reaction. If voltage exceeds 6.0V, trigger an automated flush cycle.

  • Downstream Processing: Pass the crude effluent directly through an inline silica gel plug to remove inorganic salts (NaI) and polar byproducts.

  • Isolation: Concentrate the eluent under reduced pressure to yield the cyclobutane product (>85% yield).

Protocol B: Continuous Flow[2+2] Photocycloaddition

Objective: Large-scale synthesis of cyclobutane via UV irradiation of maleic anhydride and ethylene.

Step-by-Step Methodology:

  • Reagent Feed: Pump a 0.5 M solution of maleic anhydride in acetone (liquid phase) and regulated ethylene gas (gas phase) into a 3D-printed static mixer.

  • Mixing: Maintain system pressure at 6 bar to ensure optimal dissolution of ethylene into the liquid phase and establish a segmented Taylor flow.

  • Irradiation: Pass the segmented gas-liquid flow through a fluorinated ethylene propylene (FEP) tubing reactor wrapped around a 365 nm UV LED cylinder. Set the pump rate to achieve a residence time of exactly 45 minutes.

  • Quench & Crystallize: Feed the reactor effluent directly into a continuous acid crystallization module to precipitate the high-quality solid cyclobutane product without manual intervention.

Section 4: Quantitative Data Summary

The following table summarizes the quantitative advantages of transitioning from batch to continuous flow for cyclobutane intermediate synthesis:

MetricBatch ProcessingContinuous Flow Processing
Mass Transfer Poor (Diffusion limited)Excellent (Narrow gap / Taylor flow)
Heat Dissipation Slow (Risk of thermal runaway)Rapid (High surface-to-volume ratio)
Max Scale Demonstrated ~5 g (Electrochemical)>100 g (Electro)[4] / >5 kg/day (Photo)
Safety Profile High risk with energetic intermediatesInherently safer (Minimal reactive volume)
Electrolyte Requirement High (0.5 - 1.0 M)Low to None (0 - 0.2 M)[5]

Section 5: Visualizations of Complex Workflows

G A Tetramethyl butane- 1,1,4,4-tetracarboxylate (Enolate Form) B Anodic Oxidation (NaI -> I2) A->B Flow into Cell C Iodination of Enolate (Bulk Solution) B->C Mediator Transfer D Intramolecular SN2 Cyclization C->D C-C Bond Formation E Cyclobutane Product (>100g Scale) D->E Inline Purification

Mechanistic pathway of continuous flow electrochemical oxidative cyclization via NaI mediator.

G Gas Ethylene Gas (Regulated 6 bar) Mix 3D-Printed Static Mixer Gas->Mix Liq Maleic Anhydride in Acetone Liq->Mix Photo Photochemical Flow Reactor (365 nm UV LED) Mix->Photo Segmented Taylor Flow Cryst Continuous Acid Crystallization Photo->Cryst Effluent Transfer Prod Prod Cryst->Prod Automated Isolation

Process logic for the continuous-flow [2+2] photocycloaddition of maleic anhydride and ethylene.

References

  • Chen, L., Barton, L. M., Vantourout, J. C., Xu, Y., Chu, C., Johnson, E. C., Sabatini, J. J., & Baran, P. S. "Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate." Organic Process Research & Development, 2021, 25(12), 2579-2580. URL:[Link]

  • Yamashita, T., Nishikawa, H., & Fusano, A. "Scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry." Tetrahedron, 2019. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Structure of 1-(Bromomethyl)cyclobutane-1-carboxylic Acid Derivatives by NMR

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Molecules such as 1-(Bromomethyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Molecules such as 1-(Bromomethyl)cyclobutane-1-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, often used to introduce the unique conformational constraints of a cyclobutane ring. However, the very features that make them attractive—a strained ring system and a quaternary carbon center—present distinct challenges for structural elucidation.

This guide provides an in-depth, experimentally-grounded workflow for confirming the structure of these molecules. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical process.

The Challenge: A Quaternary Center and Complex Proton Signals

The core structure of 1-(bromomethyl)cyclobutane-1-carboxylic acid presents two primary NMR challenges:

  • The C1 Quaternary Carbon: This carbon atom, bonded to the carboxylic acid, the bromomethyl group, and two other carbons of the ring, has no attached protons. Its presence breaks the continuous chain of proton-proton couplings, making it impossible to "walk through" the entire molecule using simple correlation spectroscopy.

  • Complex ¹H NMR Spectra: The cyclobutane ring is not a planar square; it adopts a puckered conformation to alleviate strain.[1] This puckering, combined with substitution, often leads to complex, overlapping multiplets for the ring protons, making direct interpretation difficult.[1][2]

A multi-pronged approach using a suite of 1D and 2D NMR experiments is therefore not just recommended, but essential for irrefutable proof of structure.

Step 1: Foundational Analysis with 1D NMR

One-dimensional NMR provides the initial overview of the molecular environment.

¹H NMR Spectroscopy: The Initial Proton Count

A standard ¹H NMR spectrum is the first port of call. It provides information on the number of different proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Expected Signals:

  • -CH₂Br Protons: A singlet or a pair of doublets (if diastereotopic) typically found in the δ 3.4–4.7 ppm region.[3] The electron-withdrawing bromine atom causes this significant downfield shift.

  • Cyclobutane Ring Protons: A series of complex multiplets, usually in the δ 1.8–2.8 ppm range. Unsubstituted cyclobutane resonates around δ 1.96 ppm.[1][4] Substitution desymmetrizes the ring, leading to a more complex pattern.

  • Carboxylic Acid Proton (-COOH): A broad singlet, highly variable in position (typically δ 10-13 ppm), which may be absent if exchanged with deuterium from the solvent.

¹³C NMR and DEPT: Identifying the Carbon Skeleton

While the ¹H NMR spectrum maps the protons, the ¹³C spectrum reveals the carbon framework. Combining a standard broadband-decoupled ¹³C spectrum with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment allows for the definitive assignment of carbon types (CH₃, CH₂, CH, and C).[5][6]

Expected Signals & DEPT Analysis:

  • Carboxylic Carbon (-COOH): Typically δ 170-185 ppm. This is a quaternary carbon and will be absent in all DEPT spectra.[7]

  • Quaternary Cyclobutane Carbon (C1): Estimated range δ 40-60 ppm. This key carbon will also be absent in DEPT spectra.

  • Bromomethyl Carbon (-CH₂Br): Typically δ 30-45 ppm. This will appear as a negative (downward) peak in a DEPT-135 spectrum.[6][8]

  • Cyclobutane Ring Carbons (-CH₂-): Three distinct methylene carbons, typically in the δ 20-40 ppm range.[1] Unsubstituted cyclobutane resonates at δ 22.4 ppm.[1][9] These will all appear as negative peaks in a DEPT-135 spectrum.

The combination of a standard ¹³C spectrum and DEPT experiments allows for a complete count of all carbon types, a critical self-validation step. For example, identifying two quaternary carbons and four methylene carbons is strong initial evidence for the target structure.

Carbon TypeExpected ¹³C Shift (ppm)DEPT-90DEPT-135
-C OOH170 - 185AbsentAbsent
Ring C 1 (Quaternary)40 - 60AbsentAbsent
-C H₂Br30 - 45AbsentNegative
Ring -C H₂-20 - 40AbsentNegative
Table 1: Expected ¹³C NMR and DEPT-135/90 signals for 1-(Bromomethyl)cyclobutane-1-carboxylic acid.

Step 2: Unambiguous Connectivity with 2D NMR

Two-dimensional NMR experiments are the definitive tools for piecing the puzzle together, providing correlations between nuclei that establish the bonding framework.[10]

COSY (¹H-¹H Correlation Spectroscopy): Mapping Proton Neighbors

The COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (²J and ³J couplings).[11][12] In this molecule, COSY is primarily used to confirm the connectivity within the cyclobutane ring's three methylene groups.

Expected Correlations:

  • Cross-peaks will be observed between the protons on C2 and C3, and between the protons on C3 and C4, confirming the -CH₂-CH₂-CH₂- fragment of the ring.

  • The absence of any COSY correlation to the -CH₂Br protons confirms they are not adjacent to any other proton-bearing carbon, which is consistent with their attachment to the quaternary C1.[13]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton with the carbon to which it is directly attached (¹J coupling).[14][15] This is a powerful and sensitive technique for definitively assigning carbon chemical shifts for all protonated carbons.[16][17]

Expected Correlations:

  • A cross-peak will connect the -CH₂Br proton signal to the -CH₂Br carbon signal.

  • Each distinct proton multiplet of the cyclobutane ring will show a cross-peak to its corresponding ring carbon signal. This allows for the unambiguous assignment of the three methylene carbons of the ring.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Structural Link

The HMBC experiment is arguably the most critical for this specific structural challenge. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J couplings), making it the ideal tool for probing the environment around quaternary centers.[16][18][19]

Key Expected Correlations for Structural Confirmation:

  • From -CH₂Br Protons: The most crucial correlation will be from the protons of the bromomethyl group to the quaternary cyclobutane carbon (C1, a ³J coupling) and to the carboxylic carbon (a ³J coupling). These two cross-peaks definitively link the bromomethyl group to the correct position on the ring and confirm its relationship to the carboxylic acid.

  • From Ring Protons (C2/C4): The protons on the carbons adjacent to the quaternary center (C2 and C4) should show correlations to the quaternary carbon C1 (a ²J coupling) and potentially to the carboxylic carbon (a ³J coupling).

  • From Ring Protons (C3): The protons on C3 may show a weaker correlation to C1 (a ³J coupling).

These HMBC correlations bridge the connectivity gap created by the quaternary carbon, providing irrefutable evidence for the complete molecular structure.[10][20]

Experimental Protocols

The following are generalized protocols. Optimal parameters may vary based on the spectrometer, probe, and sample concentration.

Click for Detailed Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

  • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16, depending on concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate to TMS at δ 0.00 ppm.[3]

2. ¹³C{¹H} and DEPT-135 Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30') for ¹³C; DEPT-135 pulse program (e.g., 'dept135').

  • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.

  • Processing: Apply Fourier transform with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction.

3. COSY Acquisition:

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmfph').

  • Spectral Width: ~12 ppm in both dimensions (F1 and F2).

  • Data Points: 2048 in F2, 256-512 increments in F1.

  • Number of Scans per Increment: 2-8.

  • Processing: Apply sine-bell window function in both dimensions, Fourier transform, and symmetrize the spectrum.

4. HSQC Acquisition:

  • Pulse Program: Phase-sensitive gradient-edited HSQC (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width: ~12 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).

  • Data Points: 2048 in F2, 256-512 increments in F1.

  • Number of Scans per Increment: 2-8.

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply QSIN window function in both dimensions followed by Fourier transform.

5. HMBC Acquisition:

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width: ~12 ppm in F2 (¹H), ~220 ppm in F1 (¹³C).

  • Data Points: 2048 in F2, 256-512 increments in F1.

  • Number of Scans per Increment: 4-16.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for ~8 Hz to enhance 2-3 bond correlations.

  • Processing: Apply sine-bell window function in both dimensions followed by Fourier transform.

Visualizing the Workflow and Key Data

A systematic approach ensures all necessary data is collected to build a conclusive argument. The key correlations from the HMBC experiment are the final pieces of the structural puzzle.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_confirm Structural Confirmation H1_NMR ¹H NMR C13_NMR ¹³C{¹H} NMR COSY COSY H1_NMR->COSY Proton Environments & Initial Couplings DEPT DEPT-135 HSQC HSQC C13_NMR->HSQC Carbon Skeleton DEPT->HSQC Carbon Multiplicity HMBC HMBC COSY->HMBC Proton Connectivity HSQC->HMBC Direct C-H Bonds Structure Final Structure Confirmed HMBC->Structure Long-Range C-H Bonds (Quaternary Center Probed)

Sources

Comparative

Part 1: Stationary Phase Selection – Overcoming Isomeric Complexity

The strategic replacement of planar aromatic rings with puckered cyclobutane moieties has become a cornerstone of modern medicinal chemistry. This bioisosteric substitution increases the fraction of sp³-hybridized carbon...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic replacement of planar aromatic rings with puckered cyclobutane moieties has become a cornerstone of modern medicinal chemistry. This bioisosteric substitution increases the fraction of sp³-hybridized carbons (Fsp³), improving metabolic stability and aqueous solubility while locking molecules into highly specific bioactive conformations[1].

However, this structural evolution introduces significant analytical bottlenecks. Unlike aromatic systems, saturated cyclobutane rings lack extended π-conjugation, rendering traditional UV-based High-Performance Liquid Chromatography (HPLC) inadequate for accurate purity assessment[2]. Furthermore, substituted cyclobutanes frequently present as complex mixtures of cis/trans and positional isomers, demanding highly selective stationary phases that go beyond simple hydrophobic retention [3].

This guide provides a comprehensive, causality-driven comparison of stationary phases and detection modalities for the purity analysis of substituted cyclobutanes, culminating in a self-validating HPLC-MS/CAD protocol designed for drug development professionals.

The separation of cyclobutane isomers is notoriously difficult due to their nearly identical lipophilicity (LogD). Standard C18 columns rely primarily on dispersive hydrophobic interactions. Because the alkyl chains of a C18 phase are highly flexible, they often fail to resolve the subtle spatial differences inherent in the puckered "butterfly" conformation of four-membered rings [4].

The PFP Advantage: Pentafluorophenyl (PFP) columns offer an orthogonal retention mechanism. The rigid, electron-deficient PFP ligand provides π-π interactions, strong dipole-dipole interactions, and enhanced shape selectivity[4]. For substituted cyclobutanes, the rigid structure of the PFP phase discriminates between cis and trans spatial arrangements much more effectively than C18, pulling apart isomers that would otherwise co-elute.

Table 1: Comparative Performance of C18 vs. PFP for Cyclobutane Isomers
ParameterStandard C18 PhasePFP (Pentafluorophenyl) Phase
Primary Retention Mechanism Hydrophobic (Dispersive)Dipole-Dipole, π-π, Shape Selectivity
cis/trans Isomer Resolution (Rs) Poor (< 1.0)Excellent (> 2.0)
Positional Isomer Resolution ModerateHigh (due to rigid fluorinated ring)
Aqueous Compatibility Prone to phase collapse (unless embedded)100% Aqueous compatible
MS Bleed Profile Very LowLow to Moderate (requires conditioning)

Part 2: Detection Modalities – The Necessity of Orthogonal Workflows

Because many cyclobutane derivatives lack a strong chromophore, UV detection can severely underestimate impurities or fail to detect the active pharmaceutical ingredient (API) entirely [5]. Mass Spectrometry (MS) provides excellent sensitivity and structural identification but suffers from variable ionization efficiencies, making it unreliable for absolute purity quantitation without isotopically labeled standards.

The Role of CAD: Charged Aerosol Detection (CAD) bridges this quantitative gap. CAD is a mass-based, near-universal detector that measures the charge transferred to dried aerosol particles of the analyte [6]. Its response is independent of the molecule's chemical structure, ionization efficiency, or optical properties, making it the gold standard for quantifying non-chromophoric cyclobutanes and their impurities [5].

Table 2: Comparison of HPLC Detectors for Cyclobutane Purity
FeatureUV/Vis DetectorMass Spectrometry (MS)Charged Aerosol Detector (CAD)
Signal Dependency Chromophore (π-conjugation)Ionization efficiency (Proton affinity)Analyte Mass (Universal)
Cyclobutane Suitability Poor (Often invisible)Excellent for IdentificationExcellent for Quantitation
Mass Balance Accuracy Low (Extinction coefficients vary)Low (Matrix effects/Ion suppression)High (Uniform response factor)
Gradient Compatibility ExcellentExcellentRequires Inverse Gradient setup

Part 3: Self-Validating Protocol – HPLC-MS/CAD with Inverse Gradient

To achieve absolute purity quantitation and structural confirmation simultaneously, a hyphenated HPLC-MS/CAD setup is required.

Causality Check: Because CAD relies on nebulization, changes in mobile phase composition during a gradient run will alter droplet size and transport efficiency, causing baseline drift and non-uniform response [6]. To ensure a self-validating, quantitative system, an inverse gradient must be applied post-column. This ensures the solvent composition entering the CAD remains constant, yielding a truly uniform response factor for all eluting compounds regardless of their retention time.

Step-by-Step Methodology

1. System Configuration & Column Selection

  • Column: PFP Core-Shell Column (e.g., 2.7 µm, 150 x 2.1 mm). Reasoning: Core-shell technology minimizes longitudinal diffusion, providing the high theoretical plates needed for isomer separation at lower backpressures.

  • Detectors: In-line UV (for background/chromophoric impurity check) → Post-column flow splitter (1:1) → MS (ESI-TOF or QQQ) and CAD.

2. Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol.

  • Reasoning: Ammonium acetate is volatile and MS-compatible. Methanol is preferred over Acetonitrile for PFP columns because it enhances dipole-dipole interactions between the fluorinated stationary phase and the cyclobutane analytes, maximizing isomer resolution [4].

3. Inverse Gradient Setup (Critical Step)

  • Utilize a secondary dual-pump system tee'd into the CAD flow path post-column.

  • Program the secondary pump to deliver the exact inverse of the analytical gradient (e.g., if the analytical pump delivers 20% B to 80% B, the inverse pump delivers 80% B to 20% B).

  • Reasoning: The CAD nebulizer will constantly receive a 50/50 mixture of A and B, stabilizing the aerosol particle formation and ensuring peak area is strictly proportional to analyte mass [6].

4. MS and CAD Parameter Optimization

  • MS: Electrospray Ionization (ESI) in positive/negative switching mode. Set capillary voltage to 3.0 kV and use a low fragmentor voltage to prevent in-source decay of the strained cyclobutane ring.

  • CAD: Evaporation temperature set to 35°C. Reasoning: Cyclobutanes can be semi-volatile; a lower evaporation temperature prevents the loss of the analyte during the aerosol drying phase, ensuring accurate mass recovery.

5. Data Synthesis (The Self-Validating Loop)

  • Extract the CAD chromatogram to calculate relative peak areas (Mass % Purity).

  • Cross-reference each CAD peak with the synchronized MS spectra to confirm the m/z of the API and identify the exact mass of any co-eluting impurities.

Part 4: Analytical Workflow Visualization

CyclobutaneAnalysis Start Substituted Cyclobutane Sample CheckChromophore Does it possess a strong UV chromophore? Start->CheckChromophore UV_MS HPLC-UV/MS (Standard Workflow) CheckChromophore->UV_MS Yes CAD_MS HPLC-CAD/MS (Orthogonal Workflow) CheckChromophore->CAD_MS No CheckIsomers Are there cis/trans or positional isomers? UV_MS->CheckIsomers InverseGrad Apply Post-Column Inverse Gradient CAD_MS->InverseGrad C18Column Standard C18 Column (Hydrophobic Retention) CheckIsomers->C18Column No PFPColumn PFP Column (Shape & Dipole Selectivity) CheckIsomers->PFPColumn Yes Purity Absolute Purity & Isomeric Resolution C18Column->Purity PFPColumn->Purity InverseGrad->CheckIsomers

Analytical decision tree for cyclobutane purity analysis.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: PMC (National Institutes of Health) URL: [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL: [Link]

  • Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities Source: Chromatography Today URL: [Link]

Validation

The Strategic Edge of Cyclobutane over Cyclopentane in Modern Drug Scaffolds

As medicinal chemistry shifts away from planar, sp2-hybridized "flatland" molecules toward sp3-rich, three-dimensional architectures, the selection of optimal cycloalkane scaffolds has become a critical determinant of a...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry shifts away from planar, sp2-hybridized "flatland" molecules toward sp3-rich, three-dimensional architectures, the selection of optimal cycloalkane scaffolds has become a critical determinant of a drug's success[1]. Historically, cyclopentane has been a default choice due to its low ring strain and synthetic accessibility[2]. However, cyclobutane is increasingly recognized as a superior structural motif for resolving complex physicochemical and pharmacokinetic bottlenecks[3].

This guide provides an objective, data-driven comparison of cyclobutane and cyclopentane, detailing the mechanistic causality behind scaffold selection and providing self-validating experimental protocols for their evaluation.

Structural Mechanics and Physicochemical Foundations

The fundamental differences between cyclobutane and cyclopentane lie in their thermodynamics and geometric constraints.

Cyclopentane possesses a minimal ring strain of 7.1 kcal/mol and adopts a flexible "envelope" conformation, allowing it to easily adapt to various binding pockets[2][3]. In contrast, cyclobutane is highly strained (26.3 kcal/mol)[4]. To relieve severe torsional strain caused by eclipsing hydrogen atoms, cyclobutane adopts a rigid, "puckered" conformation[3][5].

This puckering has profound implications for drug design. The C-C bond lengths in cyclobutane are elongated to 1.56 Å (compared to standard 1.54 Å alkanes), and the median C-C-C bond angle is compressed to approximately 88.9°[3][6]. This creates a highly compact, rigid 3D vector with a short cross-distance (2.22 Å) that cyclopentane cannot replicate[3].

Table 1: Physicochemical Comparison of Scaffolds
PropertyCyclobutaneCyclopentaneCausality in Drug Design
Ring Strain Energy 26.3 kcal/mol7.1 kcal/molHigh strain in cyclobutane forces a puckered 3D shape, disrupting planarity[3][4].
Median Bond Angle ~88.9°~108°Compressed angle alters the spatial projection of pendant pharmacophores[2][6].
C-C Bond Length 1.56 Å1.54 ÅElongated bonds increase p-character, subtly altering electronic distribution[3].
Primary Conformation PuckeredEnvelopePuckering locks the scaffold, reducing rotatable bonds and flexibility[4].

Pharmacological Advantages of Cyclobutane

A. Conformational Restriction and Entropic Optimization

When a flexible molecule like a cyclopentane derivative binds to a target protein, it loses conformational degrees of freedom, resulting in a high entropic penalty. Cyclobutane’s rigid, puckered nature pre-organizes the molecule into its bioactive conformation[4][6]. By minimizing the entropy lost upon binding, cyclobutane scaffolds frequently yield higher target affinity compared to their cyclopentane analogs.

B. Lipophilicity (LogD) and Solubility

Excessive lipophilicity is a primary driver of clinical attrition, leading to poor solubility and off-target toxicity. Replacing larger rings (like cyclopentane or cyclohexane) or gem-dimethyl groups with a cyclobutane ring significantly reduces the molecular volume and lowers the distribution coefficient (LogD)[3][7]. Furthermore, the unique 3D puckered structure disrupts crystal lattice packing, which lowers the melting point and enhances aqueous solubility[4].

C. Metabolic Stability Modulation

While its high ring strain might theoretically suggest chemical instability, cyclobutane is remarkably inert to oxidative enzymes (like Cytochrome P450s) under physiological conditions[3]. Because cyclobutane is highly rigid, it often presents a less favorable geometry for CYP450-mediated C-H abstraction compared to the flexible cyclopentane. Strategically placing a cyclobutane ring can sterically shield adjacent metabolically labile sites, thereby improving the drug's intrinsic clearance (CLint)[3][7].

ScaffoldSelection Start Identify Optimization Goal Goal1 Reduce Entropic Penalty (Increase Rigidity) Start->Goal1 Goal2 Lower Lipophilicity (Decrease LogD) Start->Goal2 Goal3 Minimize Strain (Maximize Stability) Start->Goal3 Action1 Select Cyclobutane Goal1->Action1 Highly Rigid Goal2->Action1 Lower Volume/LogD Action2 Select Cyclopentane Goal3->Action2 Low Strain (7.1 kcal/mol)

Decision matrix for selecting cyclobutane vs cyclopentane in drug design.

Experimental Validation: Protocols & Workflows

To objectively compare these scaffolds, rigorous, self-validating experimental protocols must be employed. The following methodologies detail how to synthesize and evaluate these rings.

Protocol 1: Scaffold Synthesis via [2+2] Photocycloaddition

Cyclobutanes are heavily underrepresented in commercial libraries due to historical synthetic challenges[1]. However, modern photocatalysis allows for efficient construction[8].

  • Reaction Setup: Dissolve the alkene precursor and a photocatalyst (e.g., Iridium-based) in degassed acetonitrile.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12-24 hours. Causality: Visible light selectively excites the photocatalyst without degrading sensitive functional groups, enabling energy-transfer-mediated [2+2] cycloaddition[8].

  • Validation: Monitor conversion via LC-MS. Purify the resulting cyclobutane via flash chromatography.

Protocol 2: Shake-Flask LogD Determination (Self-Validating)
  • Preparation: Prepare a 1 mM stock of the cyclobutane/cyclopentane analogs in DMSO.

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of phosphate-buffered saline (PBS, pH 7.4). Causality: pH 7.4 PBS mimics physiological blood plasma, ensuring the distribution coefficient reflects true in vivo behavior[7].

  • Agitation & Separation: Shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases via HPLC-UV.

  • System Validation: Run Propranolol (known LogD ~1.2 at pH 7.4) concurrently as a positive control to validate phase separation and instrument calibration.

Protocol 3: In Vitro Microsomal Stability (CLint)
  • Incubation Mixture: Combine 0.5 mg/mL human liver microsomes (HLM), 1 µM test compound, and PBS (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, phase I oxidative metabolism cannot occur.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
  • System Validation: Run Verapamil alongside the test compounds. Verapamil is a high-clearance compound; rapid degradation confirms the microsomes are enzymatically active.

ExpWorkflow Step1 Scaffold Synthesis ([2+2] Photocycloaddition) Step2 Physicochemical Profiling (LogD Shake-Flask) Step1->Step2 Step3 Metabolic Assay (Microsomal CLint) Step2->Step3 Step4 Lead Selection Step3->Step4

Standardized workflow for evaluating cycloalkane scaffolds in vitro.

Quantitative Case Studies

Experimental data consistently demonstrates that substituting a flexible or larger aliphatic group with a cyclobutane ring optimizes the drug profile. Table 2 summarizes typical experimental outcomes when comparing tert-butyl, cyclopentane, and cyclobutane analogs in a standardized drug scaffold[7].

Table 2: Experimental Pharmacokinetic Comparison
Scaffold ModificationLogD (pH 7.4)Aqueous Solubility (µM)HLM

(µL/min/mg)
tert-Butyl (Reference) 3.54511
CF3-Cyclopentane 3.28014
CF3-Cyclobutane 2.815016

Data interpretation: The transition from a cyclopentane to a cyclobutane analog significantly reduces LogD and nearly doubles aqueous solubility due to the disruption of planarity and reduced molecular volume. While metabolic clearance (


) slightly increases in this specific CF3-model, the overall ligand efficiency and bioavailability profile are vastly improved[7].

Conclusion

While cyclopentane remains a reliable, low-strain building block, cyclobutane offers a strategic edge for modern drug discovery. By leveraging its unique puckered conformation, high rigidity, and compact 3D volume, medicinal chemists can effectively lower lipophilicity, disrupt crystal packing to improve solubility, and restrict bioactive conformations to minimize entropic penalties. As synthetic methodologies like photocatalysis continue to mature, the integration of cyclobutane into clinical candidates will only accelerate.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design and Synthesis of a 3D Cyclobutane Fragment Library Source: White Rose Research Online URL:[Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Dihydroisoquinolone-Fused Cyclobutanes via Tandem Palladium-Mediated Olefin Migration and Photosensitized [2 + 2] Cycloaddition Source: ACS Publications URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Stability of Cycloalkane (Combustion Analysis) Source: OpenOChem URL:[Link]

Sources

Comparative

X-Ray Crystallography for Stereochemistry Determination of Cyclobutane Products: A Comparative Guide

Executive Summary The stereochemical assignment of highly strained, four-membered cyclobutane rings—frequently encountered in photochemistry, mechanophore polymers, and natural product synthesis—poses a unique analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical assignment of highly strained, four-membered cyclobutane rings—frequently encountered in photochemistry, mechanophore polymers, and natural product synthesis—poses a unique analytical challenge. Due to their fluxional ring-flipping dynamics, traditional solution-state techniques often yield ambiguous results. This guide objectively compares X-ray crystallography against alternative analytical methods (NMR, VCD, Chiral HPLC) for determining the relative and absolute stereochemistry of cyclobutanes. It provides a field-proven, self-validating crystallographic protocol grounded in anomalous dispersion physics.

The Cyclobutane Stereochemistry Conundrum

Cyclobutanes are notoriously difficult to characterize in the solution phase. Numerous stereochemical and constitutional errors have been published regarding cyclobutane-containing products, largely due to the fluxional nature of the ring system[1]. Rapid ring puckering and flipping result in highly unpredictable NMR chemical shifts and erratic proton–proton (


) coupling constants[1]. While 

-couplings are a reliable diagnostic tool for rigid cyclic systems, cis and trans vicinal couplings in cyclobutanes overlap significantly, rendering 1D/2D NMR (NOESY/ROESY) insufficient for unambiguous stereochemical assignment.

While photochemical [2+2] cycloadditions often yield predictable head-to-head isomers with specific exo/endo stereochemistry[2], complex functionalization or secondary isomerizations demand definitive 3D structural proof.

Comparative Performance Data

To establish a rigorous analytical pipeline, researchers must weigh the capabilities of X-ray crystallography against modern spectroscopic and chromatographic alternatives.

Table 1: Stereochemical Analysis Techniques for Cyclobutanes
Analytical TechniquePrimary OutputSample RequirementAbsolute Config. ReliabilityLimitations for Cyclobutanes
X-ray Crystallography Absolute & Relative 3D StructureSingle crystal (>10 μm)Highest (Flack parameter

)
Requires a crystalline sample; light-atom cyclobutanes require specific X-ray sources or derivatization.
NMR Spectroscopy (NOESY/ROESY) Relative Stereochemistry1–5 mg (Solution)Low (Requires chiral derivatization)Fluxional ring flipping causes erratic

-couplings; cis/trans assignment is frequently ambiguous.
Vibrational Circular Dichroism (VCD) Absolute Configuration5–10 mg (Solution)High (When matched with accurate DFT models)Highly flexible cyclobutanes yield complex, averaged spectra that are difficult to model computationally.
Chiral HPLC Enantiomeric Excess (ee)<1 mg (Solution)None (Requires reference standards)Cannot determine absolute configuration de novo; only separates previously characterized stereoisomers.

Analytical Verdict: While Vibrational Circular Dichroism (VCD) is recognized by the FDA as an acceptable method for absolute stereochemistry in solution[3], Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for cyclobutanes. It bypasses the computational bottlenecks of VCD and the conformational ambiguities of NMR by directly imaging the molecule's electron density in a locked, solid-state conformation.

The Physics of Absolute Configuration: The Flack Parameter

The determination of absolute stereochemistry via X-ray crystallography relies on anomalous dispersion —the phenomenon where X-rays are absorbed and re-emitted by atoms, causing a phase shift. This phase shift breaks Friedel's Law, creating subtle intensity variations between Friedel pairs (reflections at


 and 

) known as Bijvoet differences[4].

The reliability of this assignment is quantified by the Flack parameter (


) , defined by the equation:


where

represents the observed structure factors,

represents the model of one enantiomer, and

represents its inversion twin[4].
  • 
     : The absolute configuration of the model is correct.
    
  • 
     : The absolute configuration is inverted (the opposite enantiomer).
    
  • 
     : The crystal is a racemic twin.
    

The "Light Atom" Challenge: The Flack parameter's robustness depends on the standard uncertainty (


). For a reliable assignment, 

must be

[4]. However, cyclobutanes composed exclusively of light atoms (C, H, O, N) exhibit very weak anomalous scattering, often leading to unacceptably high

values[5].

Protocol: Self-Validating X-ray Crystallography Workflow

To guarantee scientific integrity, the following protocol integrates physical causality with internal validation checkpoints to determine cyclobutane stereochemistry.

Step 1: Strategic Heavy-Atom Incorporation
  • Causality: To achieve a Flack parameter uncertainty

    
    , the anomalous scattering signal must be amplified.
    
  • Action: If the cyclobutane is a liquid or contains only light atoms, utilize co-crystallization with a heavy-atom co-former (e.g., 3,5-dinitrobenzoic acid)[6] or incorporate heavy-atom-containing solvent molecules into the lattice[7]. This avoids covalent modification while introducing atoms (like Br, I, or transition metals) that scatter X-rays anomalously.

  • Validation: Visually inspect the resulting solids under a polarized light microscope. Birefringence confirms the presence of an ordered single crystal rather than an amorphous precipitate.

Step 2: Crystal Growth via Vapor Diffusion
  • Causality: Cyclobutanes are often highly strained and prone to forming fragile or disordered crystals if grown too quickly. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation.

  • Action: Dissolve 2–5 mg of the cyclobutane in a minimal volume of a good solvent (e.g., dichloromethane). Place the open vial inside a larger, sealed vessel containing a volatile anti-solvent (e.g., pentane). Allow 3–7 days for diffusion.

Step 3: High-Redundancy Data Collection
  • Causality: Accurate measurement of Bijvoet differences requires high-intensity data and specific X-ray wavelengths.

  • Action: Mount the crystal on a diffractometer. Crucially, select a Copper (Cu K

    
    , 
    
    
    
    Å) microfocus source
    rather than Molybdenum (Mo K
    
    
    ). Cu K
    
    
    radiation interacts more strongly with light atoms, significantly boosting the anomalous signal.
  • Validation: During data collection, monitor the internal agreement factor (

    
    ). Ensure the collection strategy yields >95% completeness for Friedel pairs.
    
Step 4: Structure Refinement and Flack Validation
  • Causality: The mathematical model must perfectly map to the experimental electron density without overfitting.

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares (SHELXL).

  • Validation: Evaluate the refined Flack parameter. The absolute stereochemistry is only considered self-validated and publishable if

    
     and 
    
    
    
    [4].

Stereochemical Assignment Decision Pathway

CyclobutaneStereo Start Cyclobutane Product Synthesized NMR 1D/2D NMR (NOESY/ROESY) Start->NMR CheckNMR Are J-couplings & NOE unambiguous? NMR->CheckNMR RelAssigned Relative Stereochemistry Assigned CheckNMR->RelAssigned Yes Cryst Attempt Crystallization CheckNMR->Cryst No / Fluxional RelAssigned->Cryst Need Absolute Config CheckCryst Diffraction-Quality Crystal? Cryst->CheckCryst XRD X-ray Crystallography (Anomalous Dispersion) CheckCryst->XRD Yes VCD VCD / ROA Spectroscopy + DFT Calculations CheckCryst->VCD No (Liquid/Amorphous) Flack Refine Flack Parameter (x) XRD->Flack CheckFlack Is |x| < 2u and u < 0.1? Flack->CheckFlack AbsAssigned Absolute Configuration Confirmed CheckFlack->AbsAssigned Yes Deriv Heavy-Atom Derivatization or Co-crystallization CheckFlack->Deriv No (Light atoms only) Deriv->Cryst VCD->AbsAssigned Match with DFT

Decision tree for determining cyclobutane stereochemistry via X-ray and alternatives.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC - NIH. nih.gov.[Link]

  • Cyclobutanes and Cyclobutenes from Photochemical Cleavage of Some Bicyclo[3.2.0]heptan-2-ones - ResearchGate. researchgate.net.[Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - MDPI. mdpi.com.[Link]

  • Flack parameter - Grokipedia. grokipedia.com.[Link]

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton. soton.ac.uk.[Link]

  • Determination of Absolute Configuration of Natural Products by X-ray Diffraction: A Novel Approach of Incorporating Heavy-Atom-Containing Solvent Molecules into the Single Crystals and Refinement of Flack Parameter - Bentham Science Publishers. eurekaselect.com.[Link]

  • Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder | PNAS. pnas.org.[Link]

Sources

Validation

Escaping Flatland: Cyclobutane Carboxylic Acid as a Superior Bioisostere for Phenyl Groups in Ligand Design

For decades, the phenyl ring has been the workhorse of medicinal chemistry, providing predictable exit vectors and strong target binding through hydrophobic and interactions. However, the overreliance on planar, aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the phenyl ring has been the workhorse of medicinal chemistry, providing predictable exit vectors and strong target binding through hydrophobic and


 interactions. However, the overreliance on planar, aromatic systems often leads to compounds with high lipophilicity, poor aqueous solubility, and susceptibility to rapid oxidative metabolism[1]. To overcome these "flatland" liabilities, researchers are increasingly turning to sp3-rich saturated scaffolds.

Among these, cyclobutane carboxylic acid has emerged as a highly effective bioisostere, offering a three-dimensional, puckered conformation that fundamentally improves the pharmacokinetic (PK) profile of drug candidates while maintaining or even enhancing target affinity[2]. This guide provides an objective, data-driven comparison of cyclobutane carboxylic acid against traditional phenyl rings, detailing the mechanistic rationale and the self-validating experimental workflows required to evaluate this substitution.

Mechanistic Rationale: The Causality of Bioisosteric Superiority

Replacing a phenyl ring with a cyclobutane carboxylic acid moiety is not merely a structural swap; it is a strategic modulation of a molecule's physicochemical properties[3]. The success of this replacement is grounded in three core mechanistic principles:

  • Structural Geometry & Exit Vectors: The 1,3-disubstituted cyclobutane ring can effectively mimic the spatial exit vectors of a meta- or para-substituted phenyl ring[4]. Its puckered conformation (with a fold angle of ~25–30°) provides a three-dimensional presentation that often enhances complementarity with the target protein's binding pocket, potentially increasing binding affinity[2].

  • Solubility via Crystal Packing Disruption: Phenyl rings promote strong intermolecular

    
     stacking, leading to high crystal lattice energies and poor aqueous solubility. The sp3-hybridized, non-planar nature of cyclobutane disrupts this flat crystal packing. This disruption significantly lowers the melting point and dramatically enhances thermodynamic solubility[5].
    
  • Metabolic Stability: Electron-rich aromatic systems are prime targets for Cytochrome P450 (CYP450) mediated epoxidation and aromatic hydroxylation. Cyclobutanes lack this

    
    -electron cloud, rendering them far less susceptible to oxidative metabolism and effectively extending the compound's half-life[1].
    

G A Phenyl Group (Planar, Electron-Rich) B Metabolic Liabilities & Poor Solubility A->B Causes C Cyclobutane Carboxylic Acid (Puckered, sp3-Rich) B->C Bioisosteric Replacement D Enhanced Solubility (Disrupted Crystal Packing) C->D Structural Benefit E Improved Stability (Reduced CYP Oxidation) C->E Electronic Benefit

Caption: Logical flow of bioisosteric replacement from phenyl to cyclobutane.

Comparative Performance Data

The objective superiority of cyclobutane bioisosteres is best demonstrated through head-to-head experimental comparisons. The following table synthesizes quantitative data from published lead optimization campaigns, contrasting standard phenyl-containing ligands with their cyclobutane analogs[1][6].

ParameterPhenyl AnalogCyclobutane AnalogPharmacological Impact
Calculated LogP (cLogP) 4.52.6~1.9 log unit reduction, decreasing off-target toxicity risks.
Aqueous Solubility (µg/mL) < 0.1104>1000-fold increase, enabling oral formulation viability.
Human Liver Microsome T½ (min) < 15> 80Enhanced metabolic stability, reducing in vivo clearance rates.
Target Binding Affinity (IC50) 1.1 nM0.5 nMMaintained or improved potency via enhanced 3D pocket fit.
Experimental Methodologies: Self-Validating Workflows

To harness cyclobutane carboxylic acid effectively, rigorous synthetic and analytical protocols are required. The following methodologies are designed as self-validating systems to ensure absolute data integrity during ligand development.

Protocol 1: Diastereoselective Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acid

Causality: The cis conformation is strictly required to correctly mimic the spatial vectors of the replaced phenyl ring. This protocol utilizes steric hindrance to force a highly diastereoselective reduction[4].

  • Condensation: React a 3-substituted cyclobutanone with Meldrum's acid via Knoevenagel condensation in the presence of a catalytic amine base (e.g., piperidine) to form the cyclobutylidene intermediate.

  • Diastereoselective Reduction: Treat the intermediate with Sodium Borohydride (

    
    ) at 0°C.
    
    • Self-Validating Mechanism: The extreme steric bulk of the Meldrum's acid moiety blocks hydride attack from the cis face. Reduction exclusively occurs from the less hindered trans face, inherently guaranteeing a high cis diastereomeric ratio (dr > 95:5) without the need for complex chiral auxiliaries[4].

  • Hydrolysis & Decarboxylation: Subject the reduced product to acidic hydrolysis (e.g., 6M HCl) under reflux to cleave the Meldrum's acid and trigger decarboxylation, yielding the pure cis-1,3-disubstituted cyclobutane carboxylic acid.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality: This assay quantifies the resistance of the cyclobutane analog to CYP450-mediated degradation compared to its phenyl counterpart[1].

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Time-Course Sampling: At specific intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validating Mechanism: Concurrently run Verapamil (a known high-clearance drug) as a positive control. If the calculated half-life (

      
      ) of Verapamil falls outside the historically validated range (e.g., >30 mins when it should be <15 mins), the entire assay plate is flagged for microsomal inactivity or NADPH degradation. This internal logic gate prevents false-positive stability readings for the cyclobutane analogs.
      
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance (

    
    ).
    

G S1 1. Preparation Microsomes + Cmpd S2 2. Incubation 37°C + NADPH S1->S2 S3 3. Quenching Cold Acetonitrile S2->S3 S4 4. LC-MS/MS Clearance Calc S3->S4

Caption: Step-by-step self-validating workflow for in vitro microsomal stability assessment.

Conclusion

The strategic implementation of cyclobutane carboxylic acid as a phenyl bioisostere represents a powerful paradigm shift in modern drug discovery. By transitioning from planar, lipophilic aromatic rings to puckered, sp3-rich saturated carbocycles, medicinal chemists can systematically engineer out metabolic liabilities and solubility bottlenecks while preserving critical pharmacodynamic interactions.

References
  • BenchChem Technical Support Team.
  • Denisenko A, et al. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Reissig, L., et al.
  • Tse, E. G., et al. "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials.
  • Le, T. P., et al. "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
  • Stepan, A. F., et al. "Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease." RSC Medicinal Chemistry / PMC.

Sources

Comparative

Evaluating the lipophilicity (LogP) of cyclobutane-containing fragments

An in-depth evaluation of molecular scaffolds is a cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently guide development teams through the nuances of bioisosteric replacements.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of molecular scaffolds is a cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently guide development teams through the nuances of bioisosteric replacements. The transition from planar,


-hybridized aromatic rings to 

-rich saturated systems—often termed "escaping flatland"—is a proven strategy to improve a compound's physicochemical properties.

Among these saturated scaffolds, the cyclobutane ring has emerged as a highly versatile structural motif. It serves as a bioisostere for phenyl rings, gem-dimethyl groups, and even tert-butyl groups (when fluorinated). However, replacing a functional group with a cyclobutane fragment fundamentally alters the molecule's lipophilicity (LogP/LogD), which subsequently impacts solubility, permeability, and metabolic stability.

This guide objectively compares the lipophilicity of cyclobutane-containing fragments against common alternatives, providing the experimental frameworks and quantitative data necessary to make informed lead-optimization decisions.

The Causality of Scaffold Selection: A Comparative Analysis

When evaluating cyclobutane against alternative fragments, we must look beyond simple structural similarity and analyze the thermodynamic consequences of the substitution.

Cyclobutane vs. Phenyl Rings

Historically, phenyl rings have been ubiquitous in medicinal chemistry due to their synthetic accessibility and ability to engage in


 stacking. However, their planarity and high lipophilicity often lead to poor aqueous solubility and rapid cytochrome P450 (CYP) mediated oxidative metabolism.
Replacing a phenyl ring with a cyclobutane moiety typically reduces LogP by 1.0 to 2.0 units [1]. Because cyclobutane is puckered (with a puckering angle often between 158–175°), it introduces three-dimensionality that disrupts crystal lattice packing, thereby significantly enhancing aqueous solubility[2]. For example, in the optimization of AAA+ ATPase p97 inhibitors, replacing a flexible linker with a cyclobutane ring yielded a compound with an IC

of 20 nM and exceptional aqueous solubility (>300

M), far outperforming the planar parent analogs[3][4].
Cyclobutane vs. Gem-Dimethyl and Oxetane

When replacing a gem-dimethyl group to restrict conformational flexibility, cyclobutane is a standard choice. It maintains a similar steric volume and lipophilicity profile. However, if the goal is to reduce lipophilicity while maintaining the four-membered ring geometry, oxetane is the superior alternative. The introduction of the oxygen atom in oxetane acts as a polar bioisostere, drastically lowering the LogP and reducing the pKa of adjacent basic amines by 2.5–3.0 units due to its high dipole moment[5][6].

CF -Cyclobutane vs. tert-Butyl

The tert-butyl group is notorious for its high lipophilicity and susceptibility to metabolic clearance. Recent studies have validated the CF


-cyclobutane  group as a unique tert-butyl analogue. Experimental LogD measurements show that replacing a tert-butyl group with a CF

-cyclobutane actually increases lipophilicity by approximately 0.4–0.5 units, but it significantly enhances resistance to metabolic clearance while preserving the original bioactivity mode[2][7].

Quantitative Data: Lipophilicity Shifts

The following table summarizes the expected shifts in lipophilicity and physicochemical properties when transitioning to or from a cyclobutane fragment, based on recent empirical data[1][2][4][5].

Base FragmentBioisosteric ReplacementExpected

LogP /

LogD
Primary Physicochemical Impact
Phenyl Cyclobutane-1.0 to -2.0Major increase in aqueous solubility; improved metabolic stability.
Gem-dimethyl Cyclobutane0.0 to +0.2Conformational restriction; minimal impact on lipophilicity.
Cyclobutane Oxetane-1.0 to -1.5Increased polarity; acts as an H-bond acceptor; lowers adjacent pKa.
tert-Butyl CF

-Cyclobutane
+0.4 to +0.5Increased lipophilicity; enhanced resistance to metabolic clearance.

Logical Workflows in Bioisosteric Replacement

To visualize the decision-making process when modulating lipophilicity via four-membered rings, refer to the pathway below.

BioisostereWorkflow Lead Lead Compound (High LogP / Poor ADME) Identify Identify Problematic Lipophilic Motif Lead->Identify Phenyl Phenyl Ring Targeted Identify->Phenyl GemDiMe Gem-Dimethyl Targeted Identify->GemDiMe TButyl tert-Butyl Targeted Identify->TButyl Cyclobutane Substitute with Cyclobutane Phenyl->Cyclobutane Reduce LogP GemDiMe->Cyclobutane Maintain LogP Oxetane Substitute with Oxetane GemDiMe->Oxetane Reduce LogP CF3Cyclo Substitute with CF3-Cyclobutane TButyl->CF3Cyclo Block Metabolism Evaluate Evaluate LogP & ADME (Shake-Flask / HPLC) Cyclobutane->Evaluate Oxetane->Evaluate CF3Cyclo->Evaluate

Caption: Decision tree for selecting cyclobutane and related bioisosteres to modulate LogP.

Experimental Protocols: Self-Validating LogP Determination

To trust your structural modifications, the analytical methods used to measure LogP/LogD must be robust. Below are the two gold-standard protocols we use to evaluate cyclobutane fragments. I have detailed the causality behind each step so you understand why the protocol is designed this way.

Protocol A: The Shake-Flask Method (True Thermodynamic LogP)

This is the absolute reference method for determining the partition coefficient between n-octanol and water.

Step-by-Step Methodology:

  • Solvent Mutual Saturation: Vigorously stir n-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of neutral compounds) together for 24 hours, then let them separate for 24 hours.

    • Causality: Octanol dissolves ~2.3M water, and water dissolves ~4.5mM octanol. If you do not pre-saturate, the phase volumes will change during your experiment, skewing the final concentration calculations.

  • Sample Preparation: Dissolve the cyclobutane-containing analyte in the mutually saturated octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add equal volumes (e.g., 5 mL) of the spiked octanol and saturated aqueous buffer into a glass vial. Shake mechanically at a constant temperature (25 °C) for 1 hour.

  • Phase Separation: Centrifuge the vials at 3000 RPM for 20 minutes.

    • Causality: Shaking creates micro-emulsions of octanol in the water phase. Because the compound is highly concentrated in octanol, even a microscopic droplet of octanol in the aqueous sample will cause a massive overestimation of aqueous solubility, artificially lowering the measured LogP. Centrifugation breaks this emulsion.

  • Quantification: Carefully extract aliquots from both layers using a syringe (flushing with air when passing through the octanol layer to avoid contamination). Quantify the concentration in both phases using LC-MS/MS or UV/Vis spectroscopy. Calculate LogP =

    
    .
    
Protocol B: Chromatographic LogD (ChromLogD via HPLC)

While the shake-flask method is accurate, it is low-throughput and struggles with highly lipophilic or poorly soluble compounds. ChromLogD uses retention time on a reverse-phase column as a proxy for lipophilicity[1].

Step-by-Step Methodology:

  • System Setup: Equip an HPLC with a standard C18 reverse-phase column.

  • Mobile Phase: Prepare Mobile Phase A (e.g., 10 mM ammonium acetate buffer, pH 7.4) and Mobile Phase B (HPLC-grade acetonitrile).

  • Calibration Curve: Inject a mixture of 6–10 reference drugs with known, rigorously validated shake-flask LogP values (spanning LogP 0 to 6). Record their retention times (

    
    ).
    
    • Causality: The partitioning in HPLC occurs between a solid C18 phase and an organic/aqueous mobile phase, which is thermodynamically different from liquid/liquid octanol/water partitioning. The calibration curve translates the chromatographic capacity factor (

      
      ) into an extrapolated octanol/water LogP.
      
  • Analyte Injection: Inject the cyclobutane candidate and record its retention time.

  • Data Extrapolation: Map the candidate's

    
     onto the calibration curve to determine the ChromLogD.
    

ExperimentalWorkflow cluster_Shake Protocol A: Shake-Flask cluster_HPLC Protocol B: ChromLogD Start Synthesized Cyclobutane Analog S1 Pre-saturate Solvents Start->S1 H1 Run Reference Standards Start->H1 S2 Partition & Centrifuge S1->S2 S3 LC-MS Quantification S2->S3 Result Validated LogP/LogD Value S3->Result H2 Measure Retention Time H1->H2 H3 Extrapolate via Curve H2->H3 H3->Result

Caption: Parallel experimental workflows for validating the lipophilicity of novel fragments.

Conclusion

The strategic incorporation of cyclobutane fragments is a powerful tool for fine-tuning the lipophilicity of drug candidates. By replacing aromatic rings, researchers can drastically lower LogP and improve solubility. Conversely, utilizing fluorinated cyclobutanes allows for the precise mimicking of tert-butyl groups while actually increasing lipophilicity and metabolic resistance. Regardless of the substitution, rigorous experimental validation using both thermodynamic and chromatographic methods is essential to ensure these structural changes translate into genuine pharmacokinetic improvements.

References

Sources

Validation

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(Bromomethyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The kinetic profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic profile of a molecule is a critical determinant of its behavior in both chemical and biological systems. This guide provides a comprehensive comparative analysis of the anticipated kinetic behavior of 1-(Bromomethyl)cyclobutane-1-carboxylic acid. In the absence of direct published kinetic data for this specific molecule, this document establishes a robust predictive framework based on fundamental principles of physical organic chemistry and available data for structurally analogous compounds. We will explore the expected reactivity, delve into potential reaction mechanisms including solvolysis and the intriguing possibility of neighboring group participation, and provide detailed experimental protocols for researchers seeking to elucidate the kinetic parameters of this compound.

Introduction: The Structural Intrigue of 1-(Bromomethyl)cyclobutane-1-carboxylic acid

1-(Bromomethyl)cyclobutane-1-carboxylic acid presents a unique combination of structural features that are expected to significantly influence its reactivity. The presence of a neopentyl-like primary carbon bearing a good leaving group (bromide) attached to a quaternary center, which is part of a strained cyclobutane ring and also bears a carboxylic acid group, sets the stage for a complex interplay of electronic and steric effects. Understanding the kinetics of reactions involving this molecule is crucial for its potential applications in medicinal chemistry and materials science, where precise control over reaction rates and pathways is paramount.

This guide will focus primarily on solvolysis reactions, a common and well-studied reaction type for alkyl halides, to predict and understand the reactivity of our target molecule.[1] Solvolysis involves the reaction of the substrate with the solvent, which also acts as the nucleophile.[1] The rate of these reactions is highly sensitive to the structure of the substrate, the nature of the solvent, and the stability of any intermediates formed.[2]

Predicted Reaction Mechanisms and Comparative Reactivity

The primary reaction pathway anticipated for 1-(Bromomethyl)cyclobutane-1-carboxylic acid in polar, nucleophilic solvents is SN1 solvolysis.[3] This mechanism proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate.

2.1. The SN1 Pathway and the Role of the Cyclobutane Ring

The rate-determining step in an SN1 reaction is the formation of the carbocation.[4] For 1-(Bromomethyl)cyclobutane-1-carboxylic acid, this would involve the departure of the bromide ion to form a primary carbocation adjacent to the cyclobutane ring. However, primary carbocations are notoriously unstable. It is highly probable that a rapid rearrangement will occur to form a more stable tertiary carbocation within the cyclobutane ring via a 1,2-hydride or alkyl shift.[5] Such rearrangements are common in cyclobutylcarbinyl systems.[6][7][8]

The stability of the resulting carbocation and, consequently, the reaction rate will be influenced by several factors:

  • Ring Strain: The cyclobutane ring possesses significant angle strain. The formation of a carbocationic intermediate could either relieve or exacerbate this strain, thereby affecting the activation energy of the reaction.

  • Inductive Effect of the Carboxyl Group: The carboxylic acid group is electron-withdrawing and is expected to destabilize the adjacent carbocation through an inductive effect, thereby slowing down the rate of solvolysis compared to a simple cyclobutylmethyl bromide.[3]

2.2. Neighboring Group Participation: A Plausible Alternative Pathway

An intriguing possibility for this molecule is the participation of the neighboring carboxyl group in the solvolysis reaction.[9][10] This phenomenon, known as anchimeric assistance, can significantly enhance the reaction rate and influence the stereochemical outcome.[11][12] The carboxylic acid group can act as an internal nucleophile, attacking the carbon bearing the leaving group to form a transient lactone-like intermediate. This intramolecular step is often faster than the direct formation of an unstable primary carbocation. Subsequent attack by a solvent molecule on this intermediate would then yield the final product.

The likelihood of neighboring group participation depends on the geometry of the molecule and the ability of the carboxyl group to adopt a conformation suitable for intramolecular attack.

Comparative Kinetic Data (Predicted)

While specific kinetic data for 1-(Bromomethyl)cyclobutane-1-carboxylic acid is not available in the literature, we can make educated comparisons with related compounds to estimate its reactivity. The following table provides a comparative framework.

CompoundSolvent (vol/vol)Temperature (°C)Rate Constant (k, s⁻¹)Relative RateKey Features Influencing Rate
tert-Butyl bromide80% Ethanol / 20% Water251.4 x 10⁻⁴1Stable tertiary carbocation intermediate.
1-Bromo-1-methylcyclohexane80% Ethanol / 20% Water25(Faster than t-BuBr)>1Relief of steric strain upon carbocation formation.[3]
1-Bromocyclopentane-1-carboxylic acid80% Ethanol / 20% Water25(Slower than t-BuBr)<1Rate-retarding inductive effect of the carboxyl group.[3]
1-(Bromomethyl)cyclobutane-1-carboxylic acid (Predicted) 80% Ethanol / 20% Water 25 (Slower than t-BuBr) <1 Unstable primary carbocation, potential for rearrangement, and inductive effect of the carboxyl group. Potential for rate enhancement via neighboring group participation.

Experimental Protocols for Kinetic Analysis

To obtain precise kinetic data for the solvolysis of 1-(Bromomethyl)cyclobutane-1-carboxylic acid, a well-designed experimental setup is essential. Both titrimetric and conductometric methods are suitable for monitoring the progress of the reaction, as the solvolysis will produce hydrobromic acid (HBr).[13][14][15][16][17]

4.1. General Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of the solvolysis of 1-(Bromomethyl)cyclobutane-1-carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solvent mixture (e.g., 80% Ethanol / 20% Water) B Prepare a standard solution of 1-(Bromomethyl)cyclobutane-1-carboxylic acid in a non-nucleophilic solvent (e.g., acetone) A->B C Prepare a standardized NaOH solution A->C F Monitor reaction progress over time (Titrimetry or Conductometry) C->F D Equilibrate solvent and reactant solutions to the desired temperature in a constant temperature bath E Initiate reaction by mixing solutions D->E E->F G Plot [HBr] vs. time or Conductivity vs. time H Determine the rate constant (k) from the slope of the line (for a first-order reaction, plot ln[Reactant] vs. time) G->H I Repeat at different temperatures to determine activation parameters (Ea, ΔH‡, ΔS‡) H->I

Sources

Comparative

Head-to-Head Comparison of Catalysts for Cyclobutane Functionalization: A Technical Guide

Introduction Cyclobutanes are highly prized in modern drug discovery as metabolically stable, conformationally restricted bioisosteres for gem-dimethyl, isopropyl, and phenyl groups[1]. However, functionalizing the cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclobutanes are highly prized in modern drug discovery as metabolically stable, conformationally restricted bioisosteres for gem-dimethyl, isopropyl, and phenyl groups[1]. However, functionalizing the cyclobutane core without triggering strain-release ring-opening—due to its significant ~26 kcal/mol ring strain—is a formidable synthetic challenge[2]. The evolution of C(sp³)-H functionalization has provided researchers with three distinct catalytic paradigms to overcome this barrier: Palladium-catalyzed directed activation, Rhodium-catalyzed carbene insertion, and Iridium-based photoredox catalysis.

Choosing the correct catalyst is the critical inflection point that dictates not only the yield but the specific site of functionalization (regioselectivity) and the spatial arrangement (stereoselectivity) of the final molecule.

Catalytic Logic & Mechanistic Pathways

  • Palladium (Pd) Catalysis (Inner-Sphere Directed Activation) : Pd(II) catalysts rely on strongly coordinating, bidentate directing groups (e.g., 8-aminoquinoline or picolinamide) to force the metal center into proximity with a specific C(sp³)-H bond[3],[4]. This forms a rigid metallacycle intermediate. While highly regioselective, the harsh oxidative conditions required for the Pd(II)/Pd(IV) cycle can sometimes risk cyclobutane ring-opening.

  • Rhodium (Rh) Catalysis (Outer-Sphere Carbene Insertion) : Dirhodium tetracarboxylate complexes, such as Rh₂(S-TCPTAD)₄, decompose diazo compounds into highly reactive metallocarbenes[5]. The chiral pocket of the catalyst dictates site-selectivity (differentiating C1 vs. C3 positions) based on the steric and electronic environment of the interconverting cyclobutane conformers[5].

  • Iridium (Ir) Photoredox Catalysis (Single Electron Transfer) : Visible-light photoredox catalysis utilizes complexes like Ir(ppy)₃ to generate radical intermediates via Single Electron Transfer (SET) under extremely mild, room-temperature conditions[6]. This approach is ideal for late-stage functionalization where preserving the strained four-membered ring is critical[2].

CatalystLogic Substrate Unfunctionalized Cyclobutane Pd Pd(II) Catalysis (Directed Activation) Substrate->Pd Directing Group Rh Rh(II) Catalysis (Carbene Insertion) Substrate->Rh Diazo Reagent Ir Ir(III) Photoredox (Radical SET) Substrate->Ir Visible Light Pd_Mech Inner-Sphere Metallacycle Pd->Pd_Mech Rh_Mech Outer-Sphere Metallocarbene Rh->Rh_Mech Ir_Mech Single Electron Transfer (SET) Ir->Ir_Mech Pd_Out Targeted Arylation (High Regiocontrol) Pd_Mech->Pd_Out Rh_Out C1/C3 Differentiation (Stereocontrol) Rh_Mech->Rh_Out Ir_Out Mild Cross-Coupling (Intact Strained Ring) Ir_Mech->Ir_Out

Logical workflow of cyclobutane C-H functionalization pathways based on catalyst selection.

Head-to-Head Quantitative Comparison

The following table synthesizes the performance metrics of these three catalytic systems based on benchmark studies in cyclobutane functionalization.

Catalyst SystemRepresentative CatalystPrimary MechanismSelectivity DeterminantTypical YieldsReaction TempRing-Opening Risk
Palladium Pd(OAc)₂Directed C(sp³)-H ActivationDirecting Group (e.g., AQ)60–97%80–110 °CModerate
Rhodium Rh₂(S-TCPTAD)₄Metallocarbene InsertionCatalyst Chiral Pocket50–85%0–50 °CLow
Iridium Ir(ppy)₃Single Electron TransferRadical Stability / Co-catalyst40–90%20–25 °CVery Low

Expertise & Causality: Experimental Methodologies

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. The causality behind each critical experimental step is explicitly detailed to guide researchers in execution and troubleshooting.

Protocol 1: Palladium-Catalyzed Directed C(sp³)-H Arylation

Methodology based on the application of C-H functionalization logic to cyclobutane synthesis[3].

  • Preparation : Equip a flame-dried Schlenk tube with a magnetic stir bar. Add the 8-aminoquinoline-coupled cyclobutane substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv, acts as both oxidant and base), and the aryl iodide (3.0 equiv).

  • Solvent Addition : Add 1.0 mL of hexafluoroisopropanol (HFIP) or t-AmOH.

    • Causality: HFIP is critical here; its high hydrogen-bonding capacity and strong ionizing power stabilize the high-energy Pd(IV) intermediate during the oxidative addition step, preventing premature catalyst decomposition.

  • Reaction : Seal the tube and heat to 100 °C for 12–24 hours.

    • Self-Validation: The reaction mixture should remain a heterogeneous suspension. If the solution turns completely black rapidly, this indicates the precipitation of "Pd black" (catalyst death), likely due to moisture contamination or insufficient oxidant.

  • Isolation : Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

Protocol 2: Rhodium-Catalyzed Site-Selective Carbene Insertion

Methodology based on regio- and stereoselective Rh(II)-catalyzed C-H functionalization[5].

  • Setup : In a flame-dried round-bottom flask under an argon atmosphere, dissolve the cyclobutane substrate (0.5 mmol) and Rh₂(S-TCPTAD)₄ (2 mol%) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Diazo Addition : Dissolve the aryl diazoacetate (1.0 mmol, 2.0 equiv) in DCM (1.0 mL). Load this into a syringe and add it to the reaction mixture via a syringe pump over 2 hours at room temperature.

    • Causality: Slow addition is non-negotiable. High local concentrations of the diazo compound will lead to rapid carbene dimerization (forming maleates/fumarates) rather than the desired C-H insertion, drastically reducing yield and complicating purification.

  • Monitoring : Stir for an additional 30 minutes post-addition. Monitor the disappearance of the diazo compound via TLC (indicated by the loss of the characteristic yellow spot).

  • Purification : Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography to isolate the C1 or C3 functionalized cyclobutane.

Protocol 3: Visible-Light-Driven Iridium Photoredox Functionalization

Methodology based on dual palladium-photoredox catalysis through C-H activation[6].

  • Reagent Loading : To a 10 mL transparent glass vial, add the cyclobutane substrate (0.2 mmol), Ir(ppy)₃ (1 mol%), the required co-catalyst (e.g., NiCl₂·dtbbpy, 5 mol%), and base (e.g., Cs₂CO₃, 1.5 equiv).

  • Degassing (Critical Step) : Add anhydrous DMF (2.0 mL). Seal the vial with a septum and degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet state quencher. Failing to rigorously exclude O₂ will quench the excited *Ir(ppy)₃ state before Single Electron Transfer can occur, completely shutting down the catalytic cycle.

  • Irradiation : Place the vial approximately 2 cm away from a 24 W blue LED lamp (λ = 450 nm). Stir vigorously at room temperature for 16 hours.

    • Self-Validation: The reaction temperature should not exceed 30 °C; use a cooling fan if necessary. Elevated temperatures can induce unwanted background radical recombinations or strain-release ring opening.

  • Workup : Quench the reaction with water, extract with diethyl ether (3 × 10 mL), dry over Na₂SO₄, and concentrate for chromatographic purification.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes Source: NIH.gov (National Library of Medicine) URL:[Link]

  • Visible-Light-Driven Regioselective Decarboxylative Acylation by Dual Palladium–Photoredox Catalysis Through C–H Activation Source: ACS Omega URL:[Link]

  • (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes Source: ResearchGate URL:[Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization Source: NIH.gov (National Library of Medicine) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling 1-(Bromomethyl)cyclobutane-1-carboxylic Acid

Executive Summary In modern drug development and synthetic chemistry, 1-(Bromomethyl)cyclobutane-1-carboxylic acid serves as a highly valuable bifunctional building block, often utilized to introduce sterically constrain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, 1-(Bromomethyl)cyclobutane-1-carboxylic acid serves as a highly valuable bifunctional building block, often utilized to introduce sterically constrained cyclobutane moieties into active pharmaceutical ingredients (APIs). However, handling this compound requires rigorous safety protocols due to its dual-hazard profile: it acts simultaneously as a corrosive organic acid and a potent electrophilic alkylating agent .

This guide provides a self-validating, field-proven methodology for the safe handling, reaction setup, and disposal of this compound, ensuring operational excellence and uncompromising laboratory safety.

Mechanistic Hazard Profile & Causality (The "Why")

To establish a robust safety protocol, researchers must first understand the molecular causality behind the compound's hazards.

  • Electrophilic Alkylating Hazard (

    
     Reactivity):  The primary bromomethyl group (–CH₂Br) is highly susceptible to bimolecular nucleophilic substitution (
    
    
    
    ). In a biological context, this makes the compound a potent alkylating agent capable of covalently modifying nucleophilic sites on DNA, RNA, and proteins[1]. This imparts severe skin sensitization, toxicity, and potential mutagenic risks.
  • Corrosive Hazard: The carboxylic acid moiety (–COOH) is inherently corrosive. Upon contact with ambient moisture or biological tissues, it can cause severe chemical burns (Skin Corr. 1B, Eye Dam. 1). Furthermore, the acidic proton can catalyze the degradation of incompatible materials and protonate biological nucleophiles, exacerbating tissue damage.

Table 1: Physicochemical & Hazard Matrix
Property / HazardSpecification / ClassificationOperational Implication
CAS Number 1802048-89-0 / 54580-09-5[2][3]Verify batch-specific SDS upon receipt.
Molecular Weight 193.04 g/mol [2]Calculate stoichiometric quenching agents accurately.
Primary Hazards Corrosive, Alkylating Agent, SensitizerRequires strict barrier isolation (fume hood + advanced PPE).
Chemical Incompatibilities Strong bases, oxidizing agents, nucleophilesExothermic polymerization or violent hydrolysis risk[4].

Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for handling bifunctional alkylating acids. The following matrix outlines a self-validating PPE system based on OSHA standards[4] and chemical permeation data[1].

Table 2: PPE Selection & Permeation Rationale
PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-Gloving: Inner 4-mil Nitrile; Outer Neoprene or Butyl Rubber.Thin nitrile is highly permeable to low-molecular-weight halogenated organics[1]. Neoprene provides a robust barrier against both the corrosive acid and the alkyl bromide.
Eye/Face Protection Chemical splash goggles + Polycarbonate face shield.Protects against micro-splashes during solvent addition or exothermic acid-base reactions.
Body Protection Flame-Resistant (FR) lab coat + Chemical-resistant apron.Prevents trans-dermal absorption if the compound permeates standard cotton fabrics.
Respiratory Certified Chemical Fume Hood (>100 fpm face velocity).Mitigates inhalation of corrosive and alkylating vapors.

Operational Workflow & Handling Protocol

When setting up reactions (e.g., amidation of the carboxylic acid or substitution of the bromide), strict environmental controls must be maintained.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all work inside a certified fume hood. Purge the reaction vessel with an inert gas (Argon or N₂) to prevent moisture-induced hydrolysis of the alkyl bromide.

  • Material Transfer (Crucial Insight): Do not use standard plastic syringes with rubber plungers. Alkyl bromides are notorious for swelling and degrading rubber gaskets, leading to catastrophic leaks or plunger failure[5]. Use all-glass syringes, PTFE-tipped plungers, or solid PTFE spatulas for transfer.

  • Reaction Setup: Dissolve the compound in an anhydrous, compatible solvent (e.g., DCM, THF, or DMF)[6]. If adding a base (e.g., DIPEA or TEA) to activate the carboxylic acid, add it dropwise at 0 °C to control the exothermic neutralization and prevent unwanted intramolecular cyclization or polymerization[4].

  • Workup & Extraction: During aqueous workup, wash the organic layer with mildly acidic solutions (to remove amine bases) followed by brine. Avoid washing with strong aqueous bases unless the goal is to intentionally hydrolyze the compound[4].

Workflow Start Pre-Operation: Verify Fume Hood Flow (>100 fpm) PPE Don PPE: Double Gloves, Goggles, Neoprene Outer Start->PPE Transfer Material Transfer: Use Glass/PTFE Syringes (No Rubber Plungers) PPE->Transfer Reaction Reaction Setup: Add to Cooled Solvent Under Argon/N2 Transfer->Reaction Cleanup Decontamination: Quench Tools with Thiosulfate/Bicarbonate Reaction->Cleanup

Figure 1: Fume Hood Operational Workflow for Reactive Alkylating Acids.

Spill Response & Decontamination (Chemical Quenching)

In the event of a spill, physical absorption is not enough; the compound must be chemically deactivated. The protocol below utilizes a dual-action quenching solution recommended by Prudent Practices in the Laboratory[7][8].

The Quenching Solution: A 1:1 mixture of 10% aqueous Sodium Bicarbonate (


)  and 10% aqueous Sodium Thiosulfate (

)
.

Mechanistic Action:

  • Acid Neutralization: The

    
     deprotonates the carboxylic acid, forming a water-soluble sodium carboxylate salt and immediately halting the emission of corrosive vapors.
    
  • Alkylating Deactivation: The thiosulfate anion (

    
    ) is a potent, soft nucleophile. It rapidly undergoes an 
    
    
    
    displacement of the primary bromide, forming an S-alkylthiosulfate known as a Bunte salt [9][10]. Bunte salts are highly water-soluble, non-volatile, and significantly less toxic, permanently neutralizing the alkylating hazard[11].

Quenching Spill 1-(Bromomethyl)cyclobutane- 1-carboxylic acid Spill Base Add NaHCO3 (aq) Neutralizes Carboxylic Acid Spill->Base Nucleophile Add Na2S2O3 (aq) Quenches Alkyl Bromide Spill->Nucleophile Intermediate Water-Soluble Carboxylate + Bunte Salt Intermediate Base->Intermediate Nucleophile->Intermediate Cleanup Absorb with Universal Binder Transfer to Halogenated Waste Intermediate->Cleanup

Figure 2: Dual-Action Chemical Quenching Pathway via Bunte Salt Formation.

Waste Segregation & Disposal Plan

Improper disposal of bifunctional halogenated acids can lead to dangerous cross-reactions in waste carboys.

  • Segregation: All waste containing this compound (including the quenched Bunte salt aqueous mixture) must be strictly segregated into Halogenated Waste containers[4].

  • Incompatibility Warning: Never dispose of this compound in waste streams containing strong concentrated acids (which can precipitate the organic acid and liberate HBr) or strong bases/amines (which can trigger uncontrolled exothermic alkylation)[4].

  • Labeling: Clearly label the waste container with: "Contains Halogenated Organics, Alkyl Bromides, and Corrosive Carboxylic Acids."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]

  • Environmental Protection Agency (EPA). (2020). Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) CASRN: 106-94-5. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (2024). Stereoselective thiosulfonylation of alkynes using sodium thiosulfate as a sulfur transfer agent to access bis-(Z)-vinyl sulfones. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Bromomethyl)cyclobutane-1-carboxylic acid
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1-(Bromomethyl)cyclobutane-1-carboxylic acid
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